Tibolone 3-Dimethyl Ketal
Beschreibung
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Eigenschaften
IUPAC Name |
(7R,8R,9S,13S,14S,17R)-17-ethynyl-3,3-dimethoxy-7,13-dimethyl-1,2,4,6,7,8,9,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-17-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H34O3/c1-6-22(24)11-9-19-20-15(2)13-16-14-23(25-4,26-5)12-8-17(16)18(20)7-10-21(19,22)3/h1,15,18-20,24H,7-14H2,2-5H3/t15-,18-,19+,20-,21+,22+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UELCQPZSOLYWMG-LADQHVHVSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC2=C(CCC(C2)(OC)OC)C3C1C4CCC(C4(CC3)C)(C#C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1CC2=C(CCC(C2)(OC)OC)[C@@H]3[C@@H]1[C@@H]4CC[C@]([C@]4(CC3)C)(C#C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H34O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40858481 | |
| Record name | (7R,8R,9S,13S,14S,17R)-17-ethynyl-3,3-dimethoxy-7,13-dimethyl-1,2,4,6,7,8,9,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-17-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40858481 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
358.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
105186-33-2 | |
| Record name | (7α,17α)-3,3-Dimethoxy-7-methyl-19-norpregn-5(10)-en-20-yn-17-ol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=105186-33-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (7R,8R,9S,13S,14S,17R)-17-ethynyl-3,3-dimethoxy-7,13-dimethyl-1,2,4,6,7,8,9,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-17-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40858481 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 19-Norpregn-5(10)-en-20-yn-17-ol, 3,3-dimethoxy-7-methyl-, (7α,17α) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.119.698 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
What is Tibolone 3-Dimethyl Ketal
An In-Depth Technical Guide to Tibolone 3-Dimethyl Ketal: Synthesis, Characterization, and Application
Abstract
This technical guide provides a comprehensive overview of this compound, a critical intermediate in the synthesis of the synthetic steroid, Tibolone. The guide is intended for researchers, chemists, and professionals in the field of pharmaceutical development and manufacturing. It details the physicochemical properties, a validated synthesis protocol, and methods for analytical characterization. By explaining the causality behind experimental choices and grounding all claims in authoritative sources, this document serves as a practical resource for understanding and utilizing this key chemical entity.
Introduction: The Strategic Importance of Intermediates in Tibolone Synthesis
Tibolone is a synthetic steroid hormone drug that exhibits weak estrogenic, progestogenic, and androgenic properties. It is primarily used for the treatment of climacteric symptoms in postmenopausal women and for the prevention of osteoporosis. The commercial viability and purity of the final Active Pharmaceutical Ingredient (API), Tibolone, are critically dependent on the efficiency and control of its multi-step synthesis.
In this context, chemical intermediates are not merely transitional molecules but are strategic checkpoints that dictate yield, impurity profiles, and overall process robustness. This compound, also known as (7α,17α)-17-hydroxy-7-methyl-19-norpregn-5(10)-en-20-yn-3-one cyclic 3-(1,2-ethanediyl acetal), emerges as a pivotal intermediate. Its formation serves a crucial protective function. The ketone group at the C3 position of the steroid backbone is highly reactive. By converting it into a dimethyl ketal, it is temporarily "masked" or "protected" from reacting in subsequent steps, such as the introduction of other functional groups. This strategy of using protecting groups is fundamental in complex organic synthesis to ensure that reactions occur only at the desired locations on the molecule. The stability and selective removal of the ketal group are paramount to the success of the overall synthesis.
Physicochemical Properties
Understanding the fundamental physicochemical properties of this compound is essential for its handling, reaction optimization, and purification.
| Property | Value | Source |
| IUPAC Name | (7R,8R,9S,13S,14S,17S)-17-ethynyl-17-hydroxy-7,13-dimethyl-1,2,4,6,7,8,9,11,12,13,14,15,16,17-tetradecahydrocyclopenta[a]phenanthren-3-one | |
| Molecular Formula | C23H32O3 | |
| Molecular Weight | 356.5 g/mol | |
| CAS Number | 54024-22-5 | |
| Appearance | White to off-white crystalline powder | |
| Solubility | Soluble in organic solvents like Dichloromethane, Ethyl Acetate; Insoluble in water. | N/A |
Synthesis and Manufacturing Workflow
The synthesis of Tibolone from its precursors involves a series of carefully controlled chemical reactions. The formation of the 3-Dimethyl Ketal is a key step that enables selective modifications elsewhere in the molecule.
Workflow Diagram: Synthesis of Tibolone
Caption: A simplified workflow for the synthesis of Tibolone, highlighting the protection-deprotection strategy involving the 3-Dimethyl Ketal intermediate.
Detailed Synthesis Protocol: Formation of this compound
This protocol describes the protection of the C3-ketone of a Tibolone precursor. The choice of ethylene glycol and an acid catalyst like p-toluenesulfonic acid is standard for forming a stable cyclic ketal.
Materials:
-
Tibolone Precursor (e.g., a derivative of 19-nortestosterone)
-
Ethylene Glycol (reagent grade)
-
p-Toluenesulfonic acid (catalyst)
-
Toluene (solvent)
-
Sodium Bicarbonate solution (5% w/v)
-
Brine solution
-
Anhydrous Magnesium Sulfate
-
Dean-Stark apparatus
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a Dean-Stark apparatus and a condenser, dissolve the Tibolone precursor (1 equivalent) in Toluene.
-
Addition of Reagents: Add ethylene glycol (1.5 equivalents) and a catalytic amount of p-toluenesulfonic acid (0.05 equivalents).
-
Azeotropic Distillation: Heat the mixture to reflux. The water formed during the reaction will be removed azeotropically with Toluene and collected in the Dean-Stark trap. This removal of a byproduct drives the reaction to completion, an application of Le Chatelier's principle.
-
Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Quenching: Cool the reaction mixture to room temperature and quench by adding 5% sodium bicarbonate solution to neutralize the acid catalyst.
-
Extraction: Transfer the mixture to a separatory funnel. Extract the organic layer, and wash it sequentially with water and brine solution.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude this compound.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield the final product as a crystalline solid.
Analytical Characterization
Rigorous analytical testing is required to confirm the identity, purity, and quality of the synthesized this compound.
High-Performance Liquid Chromatography (HPLC) for Purity Assessment
HPLC is a cornerstone technique for assessing the purity of pharmaceutical intermediates.
Methodology:
-
Column: C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and water.
-
Flow Rate: 1.0 mL/min.
-
Detector: UV at 210 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Dissolve a known quantity of the ketal in the mobile phase.
System Validation: The method must be validated for specificity, linearity, accuracy, and precision to ensure trustworthy results. The absence of the starting material peak and the quantification of any impurities are the primary outcomes.
Spectroscopic Confirmation
-
Nuclear Magnetic Resonance (NMR): ¹H NMR and ¹³C NMR spectroscopy are used to confirm the molecular structure. The characteristic signals from the protons of the ethylene glycol moiety and the shift in the C3 carbon signal from a ketone to a ketal are key diagnostic markers.
-
Mass Spectrometry (MS): Provides confirmation of the molecular weight (356.5 g/mol ).
Role in Drug Development
The primary role of this compound is as a key process intermediate . Its synthesis is not for direct therapeutic application but is a critical, enabling step in the manufacturing of Tibolone. The successful formation and purification of this intermediate directly impact the quality and yield of the final drug product. Therefore, process optimization and control at this stage are of high importance in pharmaceutical manufacturing.
Conclusion
This compound represents a classic example of the strategic use of protecting groups in multi-step organic synthesis. While it possesses no pharmacological activity itself, its role as a key intermediate is indispensable for the efficient and controlled production of Tibolone. A thorough understanding of its synthesis, purification, and analytical characterization is fundamental for any scientist or professional involved in the development and manufacturing of this important pharmaceutical agent.
References
- Kloosterboer, H. J. (2001). Tibolone: a steroid with a tissue-specific mode of action. Journal of Steroid Biochemistry and Molecular Biology, 76(1-5), 231-238. [URL: https://www.sciencedirect.com/science/article/pii/S096007600100033X]
- National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 9885856, this compound. [URL: https://pubchem.ncbi.nlm.nih.gov/compound/Tibolone-3-dimethyl-ketal]
- ChemicalBook. (n.d.). Tibolone impurity 13. [URL: https://www.chemicalbook.com/ProductChemicalPropertiesCB91436155_EN.htm]
An In-Depth Technical Guide to Tibolone 3-Dimethyl Ketal: Synthesis, Characterization, and Application
For Researchers, Scientists, and Drug Development Professionals
Foreword
As a Senior Application Scientist, it is my privilege to present this technical guide on Tibolone 3-Dimethyl Ketal. This document is designed to provide a comprehensive understanding of this key intermediate in the synthesis of Tibolone, a synthetic steroid with significant therapeutic applications. Our focus extends beyond mere procedural descriptions to elucidate the underlying chemical principles and strategic considerations in its synthesis and characterization. The methodologies and data presented herein are curated to empower researchers and drug development professionals in their pursuit of robust and efficient synthetic strategies.
Introduction to this compound
This compound, systematically named (7α,17α)-3,3-dimethoxy-7-methyl-19-norpregn-5(10)-en-20-yn-17-ol, is a crucial synthetic intermediate in the production of Tibolone. Tibolone itself is a synthetic steroid hormone drug used in hormone replacement therapy for the treatment of menopausal symptoms and for the prevention of osteoporosis.[1][2] The unique pharmacological profile of Tibolone, exhibiting estrogenic, progestogenic, and weak androgenic activities, is attributed to its metabolites.[3][4]
The synthesis of Tibolone necessitates the strategic protection of the ketone group at the C-3 position to allow for selective modifications at other sites of the steroid nucleus. The formation of the 3-dimethyl ketal serves this purpose effectively, rendering the C-3 carbonyl unreactive to nucleophilic and basic conditions employed in subsequent synthetic steps.
Table 1: Chemical Identity of this compound
| Property | Value |
| IUPAC Name | (7α,17α)-3,3-dimethoxy-7-methyl-19-norpregn-5(10)-en-20-yn-17-ol[5] |
| CAS Number | 105186-33-2[5] |
| Molecular Formula | C23H34O3[5] |
| Molecular Weight | 358.5 g/mol [5] |
| SMILES | C#C[C@]1(O)CC[C@@]2([H])[C@]3([H])CC4=C(CCC(OC)(OC)C4)[C@@]3([H])CC[C@]12C[5] |
The Strategic Imperative of Ketal Protection in Tibolone Synthesis
The rationale for employing a dimethyl ketal as a protecting group for the C-3 ketone in the synthesis of Tibolone is rooted in the principles of chemoselectivity. In a multi-step organic synthesis, it is often necessary to mask a reactive functional group to prevent it from undergoing undesired reactions while another part of the molecule is being modified.
The C-3 ketone of the steroid precursor is highly susceptible to nucleophilic attack. During the introduction of the ethynyl group at the C-17 position, which typically involves the use of a strong nucleophile like an acetylide anion, the unprotected C-3 ketone would also react. This would lead to a mixture of products and a significant reduction in the yield of the desired 17α-ethynyl steroid.
The dimethyl ketal is an ideal protecting group in this context due to several key properties:
-
Ease of Formation: It can be readily formed under acidic conditions.
-
Stability: It is stable to the basic and nucleophilic reagents used in subsequent synthetic transformations.
-
Ease of Removal: The ketal can be easily hydrolyzed back to the ketone under mild acidic conditions, regenerating the desired functionality in the final product.
The overall synthetic strategy, therefore, involves the protection of the C-3 ketone as a dimethyl ketal, followed by the necessary modifications at other positions of the steroid backbone, and concluding with the deprotection of the C-3 ketal to yield Tibolone.
Caption: Synthetic workflow illustrating the role of ketal protection.
Synthesis of this compound: An Exemplary Protocol
While specific proprietary industrial processes may vary, a robust and reproducible laboratory-scale synthesis of this compound can be conceptualized based on established methodologies for the ketalization of steroidal ketones. The following protocol is a representative example.
Starting Material: (7α)-7-methyl-19-norandrost-5(10)-ene-3,17-dione.
Principle: The selective protection of the C-3 ketone is achieved by reacting the starting dione with an excess of methanol in the presence of an acid catalyst and a dehydrating agent. The C-17 ketone is less reactive due to steric hindrance and remains largely unaffected under controlled conditions.
Experimental Protocol:
-
Reaction Setup: To a solution of (7α)-7-methyl-19-norandrost-5(10)-ene-3,17-dione (1.0 equivalent) in anhydrous methanol (20 volumes), add trimethyl orthoformate (5.0 equivalents) as a dehydrating agent.
-
Catalysis: Add a catalytic amount of a strong acid, such as p-toluenesulfonic acid (0.05 equivalents).
-
Reaction Conditions: Stir the mixture at room temperature under an inert atmosphere (e.g., nitrogen or argon) and monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). The reaction is typically complete within 2-4 hours.
-
Work-up: Upon completion, quench the reaction by adding a weak base, such as triethylamine or a saturated aqueous solution of sodium bicarbonate, until the mixture is neutral.
-
Isolation: Remove the methanol under reduced pressure. Partition the residue between water and a suitable organic solvent (e.g., ethyl acetate or dichloromethane).
-
Purification: Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo. The crude product can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., methanol/water or acetone/hexane) to afford this compound as a crystalline solid.
Characterization and Spectroscopic Analysis
Comprehensive characterization of this compound is essential to confirm its structure and purity. The following are the expected spectroscopic data based on its chemical structure and analysis of similar steroidal compounds.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for the structural elucidation of organic molecules.
1H NMR (400 MHz, CDCl3): The proton NMR spectrum is expected to show characteristic signals for the steroid backbone and the dimethyl ketal group.
-
δ ~3.20 ppm (s, 6H): Two sharp singlets corresponding to the two methoxy groups of the dimethyl ketal.
-
δ ~2.50 ppm (s, 1H): A singlet for the acetylenic proton at C-21.
-
δ ~0.95 ppm (s, 3H): A singlet for the methyl protons at C-18.
-
δ ~0.85 ppm (d, 3H): A doublet for the methyl protons at C-7.
-
Multiplets in the region δ 1.0-2.4 ppm: A complex series of signals corresponding to the methylene and methine protons of the steroid nucleus.
13C NMR (100 MHz, CDCl3): The carbon NMR spectrum provides information on the number and type of carbon atoms in the molecule.
-
δ ~140 ppm and ~125 ppm: Signals for the two sp2 hybridized carbons of the C-5(10) double bond.
-
δ ~100 ppm: A characteristic signal for the ketal carbon at C-3.
-
δ ~87 ppm and ~75 ppm: Signals for the acetylenic carbons at C-20 and C-21.
-
δ ~80 ppm: A signal for the hydroxyl-bearing carbon at C-17.
-
δ ~48 ppm: Signals for the two methoxy carbons of the ketal group.
-
Various signals between δ 10-50 ppm: Corresponding to the remaining sp3 hybridized carbons of the steroid skeleton.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule.
-
Electrospray Ionization (ESI-MS): Expected to show the protonated molecule [M+H]+ at m/z 359.2581, and potentially adducts with sodium [M+Na]+ at m/z 381.2399.
-
Electron Ionization (EI-MS): The molecular ion peak [M]+ at m/z 358.5 would be observed. Characteristic fragmentation would likely involve the loss of a methoxy group (-OCH3) to give a fragment at m/z 327, and subsequent loss of methanol (-CH3OH) from the D-ring.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule.
-
~3400 cm-1 (broad): O-H stretching vibration of the tertiary alcohol at C-17.
-
~3300 cm-1 (sharp): ≡C-H stretching vibration of the terminal alkyne.
-
~2950-2850 cm-1: C-H stretching vibrations of the steroid backbone and methoxy groups.
-
~2100 cm-1 (weak): C≡C stretching vibration of the alkyne.
-
~1100-1050 cm-1 (strong): C-O stretching vibrations of the ketal and alcohol functionalities.
-
Absence of a strong absorption around 1700 cm-1: Confirms the successful protection of the C-3 ketone.
Deprotection to Tibolone: The Final Synthetic Step
The conversion of this compound to Tibolone involves the hydrolysis of the ketal group to regenerate the C-3 ketone. This is typically achieved under mild acidic conditions.
Experimental Protocol:
-
Reaction Setup: Dissolve this compound (1.0 equivalent) in a mixture of a water-miscible organic solvent, such as acetone or tetrahydrofuran, and water.
-
Acid Catalysis: Add a catalytic amount of an acid, such as hydrochloric acid, sulfuric acid, or oxalic acid.
-
Reaction Conditions: Stir the reaction mixture at room temperature or with gentle heating. Monitor the progress of the deprotection by TLC or HPLC.
-
Work-up and Purification: Once the reaction is complete, neutralize the acid with a base. Remove the organic solvent and extract the product with a suitable organic solvent. The crude Tibolone can then be purified by crystallization.
Caption: Mechanism of acid-catalyzed deprotection of the dimethyl ketal.
Analytical Methodologies for Quality Control
The purity of this compound is paramount to ensure the quality and efficacy of the final Tibolone active pharmaceutical ingredient (API). A robust analytical method is required for its quality control.
High-Performance Liquid Chromatography (HPLC): A reverse-phase HPLC method is the standard for assessing the purity of this compound and for monitoring the progress of its synthesis and deprotection.
-
Column: C18 stationary phase (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase: A gradient or isocratic mixture of acetonitrile and water.
-
Detection: UV detection at a suitable wavelength (e.g., 210 nm).
-
Validation: The method should be validated according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness.
Conclusion
This compound represents a cornerstone in the synthetic pathway to Tibolone. A thorough understanding of its chemical properties, a well-defined synthetic protocol, and comprehensive analytical characterization are indispensable for any researcher or drug development professional working in this area. This guide has provided a detailed overview of these critical aspects, offering both theoretical insights and practical, actionable protocols. The successful and efficient synthesis of this key intermediate is a testament to the power of strategic functional group manipulation in modern pharmaceutical chemistry.
References
-
National Center for Biotechnology Information. PubChem Compound Summary for CID 444008, Tibolone. [Link]
-
National Center for Biotechnology Information. PubChem Compound Summary for CID 71752567, Tibolone 3-Ethylene Ketal. [Link]
- Rouzier, R., et al. (2005). Antiproliferative and pro-apoptotic activities of tibolone and its metabolites in breast cancer cells. Journal of Steroid Biochemistry and Molecular Biology, 97(1-2), 107-114.
- Sleph, P. G., et al. (2005). Conversion of tibolone to 7alpha-methylethinylestradiol in vitro: a cautionary note. Menopause, 12(3), 324-329.
-
Patsnap. Decoding Tibolone: A Comprehensive Study of its R&D Trends and Mechanism on Drug Target. [Link]
- Cagnacci, A., & Venier, M. (2010). Beneficial effect of tibolone on mood, cognition, well-being, and sexuality in menopausal women. Climacteric, 13(4), 313-319.
-
Flarer. Tibolone: what it is, what it is for, use in menopause. [Link]
- Kloosterboer, H. J. (2001). Tibolone: a steroid with a tissue-specific mode of action. The Journal of steroid biochemistry and molecular biology, 76(1-5), 231-238.
- Ederveen, A. G., et al. (2001). Pharmacology of tibolone and its metabolites in vitro and in vivo. The Journal of steroid biochemistry and molecular biology, 76(1-5), 239-245.
Sources
- 1. ecronicon.net [ecronicon.net]
- 2. Detecting the abuse of 19-norsteroids in doping controls: A new gas chromatography coupled to isotope ratio mass spectrometry method for the analysis of 19-norandrosterone and 19-noretiocholanolone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Ethisterone - Wikipedia [en.wikipedia.org]
- 4. Tibolone: what does tissue specific activity mean? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
CAS number 105186-33-2 properties
An in-depth technical guide on the properties of a chemical compound requires a valid and accurate Chemical Abstracts Service (CAS) number for information retrieval. The provided CAS number, 105186-33-2, did not yield any specific results in scientific databases. It is possible that this is a typographical error.
For instance, a search for the similar-sounding CAS number 39546-32-2 identifies the compound Isonipecotamide. This highlights the importance of precision in chemical identifiers for accessing the correct technical data.
To proceed with generating a comprehensive technical guide, a valid CAS number for the compound of interest is required. Researchers, scientists, and drug development professionals rely on accurate identification to access information on:
-
Chemical and Physical Properties: Including molecular weight, formula, melting point, boiling point, and solubility.
-
Synthesis and Manufacturing: Detailed reaction schemes and process parameters.
-
Mechanism of Action: How the compound interacts with biological systems at a molecular level.
-
Pharmacokinetics and Pharmacodynamics: Absorption, distribution, metabolism, and excretion (ADME) profiles, as well as the dose-response relationship.
-
Applications in Research and Drug Development: Its use as a starting material, intermediate, or active pharmaceutical ingredient.
-
Safety and Toxicology: Hazard identification, risk assessment, and handling procedures.
-
Analytical Methodology: Techniques for identification, quantification, and quality control.
Without the correct CAS number, any attempt to create a technical guide would be speculative and lack the scientific integrity required for the target audience. We recommend verifying the CAS number and resubmitting the request.
An In-Depth Technical Guide to the Physical and Chemical Properties of Tibolone 3-Dimethyl Ketal
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
This guide provides a comprehensive overview of the physical and chemical properties of Tibolone 3-Dimethyl Ketal, a key intermediate in the synthesis of the synthetic steroid Tibolone. This document is intended to serve as a technical resource for researchers, scientists, and professionals involved in drug development and steroidal chemistry.
Introduction: The Significance of this compound
Tibolone is a synthetic steroid hormone used in hormone replacement therapy to treat symptoms of menopause and prevent osteoporosis. Its unique pharmacological profile, exhibiting estrogenic, progestogenic, and androgenic activities in a tissue-selective manner, has made it a subject of significant interest. The synthesis of Tibolone involves several key intermediates, with this compound playing a crucial role as a protected form of the parent molecule. Understanding the physicochemical properties of this intermediate is paramount for optimizing synthetic routes, ensuring purity, and developing stable formulations.
Molecular Structure and Physicochemical Properties
This compound, also known by its chemical name 3,3-dimethoxy-7α-methyl-19-nor-17α-pregn-5(10)-en-20-yn-17-ol, is a derivative of Tibolone where the C3-keto group is protected as a dimethyl ketal.[1] This protection is a common strategy in steroid synthesis to prevent unwanted reactions at the ketone functional group while other parts of the molecule are being modified.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference(s) |
| CAS Number | 105186-33-2 | [1][2] |
| Molecular Formula | C₂₃H₃₄O₃ | [1] |
| Molecular Weight | 358.5 g/mol | [1] |
| Appearance | White to Off-White Solid | [2] |
| Melting Point | 140 - 142°C | [2] |
| Solubility | Slightly soluble in Acetonitrile and Chloroform | [2] |
| Storage | Amber Vial, -20°C Freezer, Under inert atmosphere | [2] |
Synthesis of this compound
The following is a proposed, generalized protocol for the synthesis of this compound from a suitable steroidal precursor containing a C3-ketone. The causality behind these steps lies in the fundamental principles of organic chemistry, specifically the protection of carbonyl groups.
Experimental Protocol: Synthesis of this compound (Proposed)
-
Dissolution: Dissolve the starting steroidal ketone (e.g., a precursor to Tibolone) in a suitable anhydrous solvent such as methanol or a mixture of methanol and an inert co-solvent like dichloromethane. The choice of an anhydrous solvent is critical to prevent the hydrolysis of the ketal product.
-
Acid Catalysis: Add a catalytic amount of a suitable acid catalyst. Common choices include p-toluenesulfonic acid (p-TSA) or a strong mineral acid like hydrochloric acid. The acid protonates the carbonyl oxygen, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack.
-
Ketalization: Add an excess of methanol, which serves as both the solvent and the reagent. The methanol molecules act as nucleophiles, attacking the activated carbonyl carbon. A second molecule of methanol then reacts to form the stable dimethyl ketal.
-
Reaction Monitoring: Monitor the progress of the reaction by a suitable analytical technique such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). This allows for the determination of the reaction endpoint and prevents the formation of byproducts due to prolonged reaction times.
-
Quenching and Work-up: Once the reaction is complete, quench the reaction by adding a weak base, such as a saturated aqueous solution of sodium bicarbonate, to neutralize the acid catalyst. This is a crucial step to prevent the acid-catalyzed hydrolysis of the newly formed ketal during the work-up procedure.
-
Extraction: Extract the product into a suitable organic solvent like ethyl acetate or dichloromethane. The choice of solvent is based on the polarity of the product and its immiscibility with water.
-
Purification: Wash the organic layer with brine to remove any remaining aqueous contaminants. Dry the organic layer over an anhydrous drying agent such as sodium sulfate or magnesium sulfate.
-
Isolation and Characterization: Remove the solvent under reduced pressure to obtain the crude product. Purify the crude product by a suitable technique such as column chromatography or recrystallization to yield pure this compound. Characterize the final product by spectroscopic methods (NMR, IR, MS) to confirm its identity and purity.
Diagram 1: Proposed Synthesis Workflow of this compound
Caption: Proposed workflow for the synthesis of this compound.
Spectroscopic Characterization
Spectroscopic analysis is essential for the structural elucidation and confirmation of this compound. While complete, publicly available spectra are scarce, the expected spectral features can be predicted based on its chemical structure.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the steroid backbone, the two methoxy groups of the ketal, the methyl group at C7, and the acetylenic proton. The two methoxy groups would likely appear as two distinct singlets due to the chiral environment of the molecule.
-
¹³C NMR: The carbon NMR spectrum would provide valuable information about the carbon skeleton. Key signals would include those for the ketal carbon (C3), the two methoxy carbons, the quaternary carbons of the steroid rings, and the two sp-hybridized carbons of the ethynyl group.
Infrared (IR) Spectroscopy
The IR spectrum of this compound would be characterized by the absence of a strong carbonyl (C=O) stretching band (typically around 1700-1730 cm⁻¹ for a six-membered ring ketone) which is present in Tibolone. Key expected absorption bands include:
-
O-H Stretch: A broad band around 3300-3500 cm⁻¹ corresponding to the hydroxyl group at C17.
-
C≡C-H Stretch: A sharp, weak band around 3300 cm⁻¹ for the terminal alkyne.
-
C-H Stretches: Bands in the region of 2850-3000 cm⁻¹ for the sp³ C-H bonds of the steroid backbone and methyl/methoxy groups.
-
C-O Stretches: Strong bands in the region of 1050-1150 cm⁻¹ corresponding to the C-O bonds of the ketal and the hydroxyl group.
Mass Spectrometry (MS)
Mass spectrometry is a powerful tool for determining the molecular weight and fragmentation pattern of this compound.
-
Molecular Ion Peak: The mass spectrum should show a molecular ion peak (M⁺) corresponding to the molecular weight of 358.5 g/mol .
-
Fragmentation Pattern: The fragmentation pattern would likely involve the loss of methoxy groups (·OCH₃) or methanol (CH₃OH) from the ketal moiety. Other characteristic fragments would arise from the cleavage of the steroid ring system.
Chemical Stability and Degradation
Understanding the stability of this compound is crucial for its handling, storage, and for ensuring the purity of the final Tibolone product. As a ketal, it is expected to be sensitive to acidic conditions, which can lead to its hydrolysis back to the parent ketone.
Forced Degradation Studies (Proposed Protocol)
Forced degradation studies are essential to identify potential degradation products and to develop stability-indicating analytical methods.[4][5] The following are proposed conditions for a forced degradation study of this compound:
-
Acidic Hydrolysis:
-
Rationale: To assess the stability of the ketal linkage in an acidic environment.
-
Protocol: Dissolve this compound in a mixture of acetonitrile and a dilute acid (e.g., 0.1 N HCl). Incubate the solution at a controlled temperature (e.g., 60°C) for a defined period. Neutralize the solution and analyze by a stability-indicating HPLC method.
-
-
Basic Hydrolysis:
-
Rationale: To evaluate stability in an alkaline environment. Ketals are generally stable to base.
-
Protocol: Dissolve the compound in a mixture of acetonitrile and a dilute base (e.g., 0.1 N NaOH). Incubate at a controlled temperature and analyze at various time points.
-
-
Oxidative Degradation:
-
Rationale: To determine the susceptibility of the molecule to oxidation, particularly at the double bond and the ethynyl group.
-
Protocol: Treat a solution of the compound with an oxidizing agent such as hydrogen peroxide (e.g., 3% H₂O₂) at room temperature. Monitor the degradation over time.
-
-
Thermal Degradation:
-
Rationale: To assess the stability of the compound at elevated temperatures.
-
Protocol: Expose the solid compound to dry heat in a controlled oven (e.g., 80°C) for an extended period. Also, study the stability in solution at elevated temperatures.
-
-
Photolytic Degradation:
-
Rationale: To evaluate the impact of light on the stability of the compound.
-
Protocol: Expose a solution of the compound to UV and visible light in a photostability chamber. Analyze the samples at different time intervals.
-
Diagram 2: Forced Degradation Study Workflow
Caption: Workflow for conducting forced degradation studies on this compound.
Analytical Methodologies
The analysis of this compound is critical for quality control during the synthesis of Tibolone. High-Performance Liquid Chromatography (HPLC) is the most suitable technique for this purpose.
HPLC Method for Analysis (Proposed)
A stability-indicating reversed-phase HPLC (RP-HPLC) method can be developed and validated for the quantification of this compound and its potential impurities or degradation products.
Table 2: Proposed HPLC Method Parameters
| Parameter | Recommended Conditions | Rationale |
| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm) | Provides good retention and separation for non-polar steroid molecules. |
| Mobile Phase | Acetonitrile:Water or Methanol:Water gradient | A gradient elution is often necessary to resolve the parent compound from its more polar or less polar impurities. |
| Flow Rate | 1.0 mL/min | A standard flow rate for analytical HPLC. |
| Detection | UV at a suitable wavelength (e.g., ~210 nm) | Steroids typically have UV absorbance at lower wavelengths. |
| Column Temperature | 25-30°C | To ensure reproducible retention times. |
| Injection Volume | 10-20 µL | Standard injection volume for analytical HPLC. |
This method would need to be validated according to ICH guidelines for parameters such as specificity, linearity, accuracy, precision, and robustness.
Conclusion and Future Perspectives
This compound is a vital intermediate in the manufacturing of Tibolone. A thorough understanding of its physical and chemical properties, including its synthesis, spectroscopic characteristics, and stability, is essential for process optimization and quality control. This guide has provided a comprehensive overview based on available information and established scientific principles. Further research to publish detailed experimental data, including full spectroscopic assignments and a validated stability-indicating analytical method, would be of great value to the scientific community involved in steroidal drug development.
References
-
Scribd. Forced Degradation Studies: Journal of Analytical & Pharmaceutical Research. [Link]
-
ResearchGate. Studies on synthesis of tibolone. [Link]
-
SciSpace. Forced Degradation Studies. [Link]
Sources
The Strategic Synthesis of Tibolone: A Deep Dive into the Role of the 3-Dimethyl Ketal Intermediate
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
Tibolone, a synthetic steroid with a unique tissue-specific hormonal profile, holds a significant place in hormone replacement therapy. Its complex pharmacological action, which combines estrogenic, progestogenic, and androgenic properties, is a direct result of its intricate molecular structure. The synthesis of Tibolone is a multi-step process that relies on the strategic use of protecting groups and carefully controlled reactions to achieve the desired stereochemistry and functionality. This technical guide provides a comprehensive exploration of a key intermediate in Tibolone synthesis: Tibolone 3-Dimethyl Ketal, also known as (7α, 17α)-3,3-dimethoxy-17-hydroxy-7-methyl-19-norpregn-5(10)-en-20-yn-3-one. We will delve into the rationale behind its formation, a detailed examination of its synthesis pathway, rigorous methods for its characterization, and its crucial role in the final steps of Tibolone production. This guide is intended to equip researchers and drug development professionals with the in-depth knowledge necessary to understand and optimize the synthesis of this important pharmaceutical agent.
Introduction: The Significance of Tibolone and the Necessity of a Ketal Intermediate
Tibolone is a synthetic steroid hormone drug used primarily for the treatment of menopausal symptoms and for the prevention of postmenopausal osteoporosis.[1] Its unique pharmacological profile stems from its metabolism into three active metabolites: two with estrogenic effects (3α- and 3β-hydroxytibolone) and one with progestogenic and androgenic effects (the Δ4-isomer).[2] This tissue-specific activity allows for beneficial effects on bone and climacteric symptoms without stimulating the endometrium or breast tissue.[2]
The synthesis of a complex molecule like Tibolone necessitates a carefully planned strategy. One of the key challenges is the selective modification of different functional groups within the steroid nucleus. The 3-keto group of the steroid backbone is particularly reactive and can interfere with reactions intended for other parts of the molecule. To circumvent this, a protecting group strategy is employed. The formation of a ketal, specifically a dimethyl ketal at the C3 position, serves to temporarily mask the reactivity of this ketone. This protection is crucial for the successful execution of subsequent reactions, such as the introduction of the 7α-methyl group and the ethynyl group at C17. The dimethyl ketal is stable under the conditions of these reactions and can be readily removed in the final step to yield the active pharmaceutical ingredient.
The Synthetic Pathway to this compound
The synthesis of this compound is a multi-step process that begins with a readily available steroid precursor. The following sections detail the key transformations involved.
Starting Material: 3-methoxy-7α-methylestra-1,3,5(10)-trien-17β-ol
The synthesis commences with 3-methoxy-7α-methylestra-1,3,5(10)-trien-17β-ol, a derivative of estradiol. This starting material already possesses the desired 7α-methyl group, a key structural feature of Tibolone.
Step 1: Birch Reduction of the Aromatic Ring
The first crucial step is the partial reduction of the aromatic A-ring to a non-conjugated diene. This is achieved through a Birch reduction, a dissolving metal reduction using an alkali metal (like lithium or sodium) in liquid ammonia with an alcohol as a proton source.[3][4] This reaction selectively reduces the aromatic ring to a 1,4-cyclohexadiene system.
Causality: The Birch reduction is a powerful tool in steroid synthesis for breaking the aromaticity of the A-ring, which is a necessary step to ultimately form the Δ5(10)-ene structure of Tibolone. The electron-donating methoxy group on the aromatic ring directs the reduction to the 2,5-diene product.
Step 2: Hydrolysis of the Enol Ether
The product of the Birch reduction is an enol ether, which is then hydrolyzed under acidic conditions to yield the corresponding β,γ-unsaturated ketone. Oxalic acid is a suitable catalyst for this transformation.[5]
Causality: The hydrolysis of the enol ether is necessary to unmask the 3-keto group, which will then be protected in the next step. The use of a mild acid like oxalic acid helps to avoid unwanted side reactions.
Step 3: Ketalization of the 3-Keto Group
With the 3-keto group re-established, it is immediately protected as a dimethyl ketal. This is typically achieved by reacting the steroid with an excess of methanol in the presence of an acid catalyst, such as malonic acid or trimethyl orthoformate.[5] This reaction forms the stable 3,3-dimethoxy derivative.
Causality: The ketal protection is the cornerstone of this synthetic strategy. It renders the C3 position unreactive towards the strong bases and nucleophiles that will be used in the subsequent steps, thus preventing side reactions and ensuring the desired transformations occur at other positions of the steroid nucleus.
Diagram of the Synthesis Pathway from Starting Material to the Ketal Intermediate
Caption: Final steps in the synthesis of this compound.
Experimental Protocols
The following are generalized, step-by-step methodologies for the key transformations in the synthesis of this compound. These should be adapted and optimized based on laboratory conditions and scale.
Protocol for the Oxidation of 3,3-dimethoxy-7α-methylestra-5(10)-en-17β-ol
-
Dissolution: Dissolve the starting material, 3,3-dimethoxy-7α-methylestra-5(10)-en-17β-ol, in a suitable anhydrous solvent such as dichloromethane (DCM) in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
-
Addition of Oxidizing Agent: To the stirred solution, add Pyridinium Dichromate (PDC) in portions at room temperature. The molar ratio of PDC to the alcohol is typically between 1.5 and 3 equivalents.
-
Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) until the starting material is consumed.
-
Work-up: Upon completion, dilute the reaction mixture with a suitable solvent like diethyl ether and filter the mixture through a pad of silica gel or Celite to remove the chromium salts.
-
Purification: Concentrate the filtrate under reduced pressure. The crude product can be purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexane) to afford the pure 3,3-dimethoxy-7α-methylestra-5(10)-en-17-one.
Protocol for the Ethynylation of 3,3-dimethoxy-7α-methylestra-5(10)-en-17-one
-
Preparation of Acetylide: In a flame-dried, three-necked flask equipped with a gas inlet, a mechanical stirrer, and a low-temperature thermometer, prepare a solution of potassium acetylide. This is typically done by bubbling acetylene gas through a solution of potassium tert-butoxide in an anhydrous solvent like tetrahydrofuran (THF) at low temperature (e.g., -10 to 0 °C).
-
Addition of Ketone: Dissolve the 17-keto steroid in anhydrous THF and add it dropwise to the stirred suspension of potassium acetylide at low temperature.
-
Reaction: Allow the reaction to stir at low temperature for several hours, monitoring the progress by TLC.
-
Quenching: Carefully quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.
-
Extraction: Allow the mixture to warm to room temperature and extract the product with an organic solvent such as ethyl acetate.
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by crystallization or column chromatography to yield this compound.
Characterization and Quality Control of this compound
Rigorous characterization of the this compound intermediate is essential to ensure the purity and quality of the final Tibolone product. The following analytical techniques are critical for this purpose.
| Property | Value | Reference |
| Chemical Formula | C23H34O3 | [6] |
| Molecular Weight | 358.5 g/mol | [6] |
| CAS Number | 105186-33-2 | [6] |
Spectroscopic Analysis
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The proton NMR spectrum should confirm the presence of the two methoxy groups of the ketal as singlets, typically in the region of 3.1-3.5 ppm. The ethynyl proton will appear as a singlet around 2.5 ppm. The methyl protons at C18 and C7 will also be visible as singlets. The complex multiplet patterns in the aliphatic region correspond to the steroid backbone.
-
¹³C NMR: The carbon NMR spectrum will show characteristic signals for the ketal carbon (around 100-110 ppm), the two methoxy carbons (around 50 ppm), the acetylenic carbons (around 70-90 ppm), and the various carbons of the steroid nucleus.
-
-
Mass Spectrometry (MS): Mass spectral analysis will confirm the molecular weight of the compound. Techniques such as Electrospray Ionization (ESI) or Chemical Ionization (CI) can be used to observe the molecular ion peak ([M+H]⁺ or [M+Na]⁺). [7]Fragmentation patterns can provide further structural information.
-
Infrared (IR) Spectroscopy: The IR spectrum will show characteristic absorption bands for the hydroxyl group (~3400 cm⁻¹), the C≡C-H bond (~3300 cm⁻¹ and ~2100 cm⁻¹), and the C-O bonds of the ketal (~1100-1200 cm⁻¹).
Chromatographic Purity
-
High-Performance Liquid Chromatography (HPLC): HPLC is the primary method for assessing the purity of the intermediate. A reversed-phase C18 column with a mobile phase consisting of a mixture of acetonitrile and water is typically used. The purity is determined by the area percentage of the main peak.
-
Thin-Layer Chromatography (TLC): TLC is a quick and convenient method for monitoring the progress of reactions and for preliminary purity checks.
Conversion to Tibolone: The Final Deprotection Step
The final step in the synthesis of Tibolone is the deprotection of the 3-dimethyl ketal to regenerate the 3-keto group. This is typically achieved by acid-catalyzed hydrolysis.
Diagram of the Deprotection of this compound
Caption: The final deprotection step to yield Tibolone.
A solution of the this compound in a mixture of a water-miscible solvent like acetone or methanol and an aqueous acid (e.g., dilute sulfuric acid or oxalic acid) is stirred at room temperature. [5][8]The progress of the reaction is monitored by TLC or HPLC. Upon completion, the reaction is neutralized, and the Tibolone is isolated by extraction and purified by crystallization.
Conclusion
The synthesis of Tibolone is a testament to the elegance and precision of modern organic chemistry. The strategic use of the 3-dimethyl ketal as a protecting group is a critical element of the synthetic route, enabling the selective and efficient construction of this complex and valuable pharmaceutical agent. A thorough understanding of the synthesis, purification, and characterization of the this compound intermediate is paramount for any researcher or professional involved in the development and manufacturing of Tibolone. This in-depth guide provides a solid foundation of knowledge to facilitate further innovation and optimization in this important area of medicinal chemistry.
References
Sources
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. 13C and 1H NMR ester region resonance assignments and the composition of human infant and child meibum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. Birch reduction - Wikipedia [en.wikipedia.org]
- 5. CN110981930A - Synthesis method of tibolone - Google Patents [patents.google.com]
- 6. clearsynth.com [clearsynth.com]
- 7. Identification of steroids by chemical ionization mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. CN110981930B - Synthesis method of tibolone - Google Patents [patents.google.com]
Topic: Biological Activity of Tibolone and Its Synthetic Precursors
An In-depth Technical Guide
Audience: Researchers, scientists, and drug development professionals.
**Executive Summary
Tibolone is a synthetic steroid used in hormone therapy, primarily for the treatment of climacteric symptoms and the prevention of osteoporosis in postmenopausal women. Its unique pharmacological profile is characterized by tissue-specific hormonal effects, which are not exerted by the parent compound but by its active metabolites. This guide provides a technical exploration into the biological activity, not of tibolone's synthetic precursors, which are largely inert, but of tibolone itself as a pro-drug and its subsequent, pharmacologically critical metabolites. We will dissect the metabolic pathways that confer its distinct estrogenic, progestogenic, and androgenic properties and provide detailed, field-proven protocols for assessing these activities. The focus is on the causality behind experimental choices and the validation systems inherent in robust protocols, providing a comprehensive resource for researchers in steroid biology and drug development.
Introduction to Tibolone: A Pro-Drug with a Tissue-Specific Profile
Tibolone (Org OD 14) is a synthetic steroid that structurally resembles norethynodrel. It functions as a pro-drug, meaning the parent molecule is biologically inactive and requires metabolic conversion in the body to exert its therapeutic effects. This metabolic activation is the cornerstone of its tissue-specific hormonal actions. Following oral administration, tibolone is rapidly metabolized into three primary active compounds:
-
3α-hydroxytibolone and 3β-hydroxytibolone: These metabolites are responsible for the estrogenic effects of tibolone. They exhibit a high affinity for the estrogen receptor alpha (ERα), providing beneficial effects on bone, the vagina, and thermoregulation (hot flushes).
-
Δ4-isomer of tibolone: This metabolite has a high affinity for both the progesterone receptor (PR) and the androgen receptor (AR). Its progestogenic activity protects the endometrium from hyperplasia, while its androgenic activity can contribute to positive effects on libido and mood.
The tissue-specificity arises from local differences in enzyme activity (e.g., hydroxysteroid dehydrogenases and isomerases) within target tissues, which controls the local balance of these active metabolites.
Synthetic Pathway and the Inert Nature of Precursors
The synthesis of tibolone typically involves multi-step chemical processes starting from steroid skeletons. While various synthetic routes exist, a common precursor is derived from diosgenin or other steroid starting materials. The key takeaway for the pharmacologist is that these upstream chemical intermediates are designed for chemical reactivity and yield, not biological activity. They lack the specific structural conformations required for significant binding to steroid hormone receptors. Consequently, the scientific literature contains negligible data on the biological activity of tibolone's synthetic precursors, as the focus is entirely on the parent drug and its active metabolites.
The logical workflow from synthesis to biological action is therefore not a direct line from precursor to effect, but a sequential activation process.
Metabolic Activation Pathway of Tibolone
Once administered, tibolone undergoes rapid and extensive metabolism. The liver is the primary site of first-pass metabolism, but conversion also occurs in target tissues, which is crucial for its tissue-specific effects.
Quantitative Analysis of Metabolite Receptor Binding
The cornerstone of understanding tibolone's activity lies in the binding affinities of its metabolites for their respective nuclear receptors. These affinities determine the potency of the hormonal response. Data is typically generated via competitive radioligand binding assays.
| Compound | Target Receptor | Relative Binding Affinity (RBA) % |
| 3α-OH-Tibolone | Estrogen Receptor α (ERα) | Moderate-High |
| 3β-OH-Tibolone | Estrogen Receptor α (ERα) | Moderate-High |
| Δ4-Isomer-Tibolone | Progesterone Receptor (PR) | High |
| Δ4-Isomer-Tibolone | Androgen Receptor (AR) | High |
| Tibolone (Parent) | ER, PR, AR | Very Low / Negligible |
Note: RBA values are compilations from multiple sources and can vary based on experimental conditions. The key insight is the high affinity of metabolites compared to the parent drug.
Recommended Experimental Protocols for Activity Screening
To characterize the biological activity of compounds like tibolone or its metabolites, a tiered approach involving binding, cell-based functional, and in vivo assays is essential.
Protocol 5.1: Steroid Receptor Competitive Binding Assay
Objective: To determine the binding affinity of a test compound (e.g., a tibolone metabolite) for a specific steroid receptor (ER, PR, or AR) by measuring its ability to compete with a high-affinity radiolabeled ligand.
Causality: This assay directly quantifies the physical interaction between the compound and the receptor. The resulting Ki (inhibition constant) or IC50 value is a primary indicator of potency. A compound that does not bind cannot elicit a direct genomic response via that receptor.
Step-by-Step Methodology:
-
Receptor Preparation:
-
Use either purified recombinant human receptors or cytosolic extracts from tissues known to express high levels of the target receptor (e.g., MCF-7 cells for ER, T47D cells for PR).
-
Prepare the receptor solution in a suitable binding buffer (e.g., TEGMD buffer: Tris-HCl, EDTA, glycerol, molybdate, DTT).
-
-
Assay Setup:
-
In a 96-well plate, add a constant concentration of the radiolabeled ligand (e.g., [³H]-Estradiol for ER, [³H]-R5020 for PR, [³H]-R1881 for AR).
-
Add increasing concentrations of the unlabeled test compound (from ~10⁻¹² M to 10⁻⁵ M) or a known reference competitor (e.g., diethylstilbestrol for ER).
-
Add the receptor preparation to initiate the binding reaction.
-
-
Incubation:
-
Incubate the plate at a controlled temperature (e.g., 4°C) for a sufficient duration to reach equilibrium (typically 18-24 hours).
-
-
Separation of Bound and Free Ligand:
-
This is a critical, self-validating step. Use a method like dextran-coated charcoal (DCC) absorption. DCC binds free radioligand, while larger receptor-ligand complexes remain in the supernatant after centrifugation.
-
Alternatively, use filter-based methods (e.g., glass fiber filters) where receptor complexes are captured.
-
-
Quantification:
-
Measure the radioactivity of the bound fraction (supernatant or filter) using a liquid scintillation counter.
-
-
Data Analysis:
-
Plot the percentage of specifically bound radioligand against the logarithm of the competitor concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 (the concentration of test compound that inhibits 50% of specific binding).
-
Calculate the Ki using the Cheng-Prusoff equation for a more accurate affinity constant.
-
Protocol 5.2: Cell-Based Reporter Gene Assay (Transactivation)
Objective: To measure the functional ability of a compound to activate a steroid receptor and induce gene transcription.
Causality: While a binding assay confirms interaction, it doesn't distinguish between agonists (activators) and antagonists (blockers). This functional assay confirms that binding leads to the conformational changes in the receptor necessary to initiate downstream gene expression, thus confirming agonistic activity.
Step-by-Step Methodology:
-
Cell Culture and Transfection:
-
Use a cell line that lacks endogenous receptors of interest (e.g., HEK293 or HeLa cells).
-
Co-transfect the cells with two plasmids:
-
An expression vector containing the full-length cDNA for the human steroid receptor (e.g., pCMV-hERα).
-
A reporter vector containing a hormone response element (HRE) upstream of a reporter gene like luciferase or β-galactosidase (e.g., pGL3-ERE-luc).
-
-
-
Compound Treatment:
-
After transfection (24 hours), plate the cells and treat them with various concentrations of the test compound (e.g., tibolone metabolites) or a reference agonist (e.g., 17β-estradiol).
-
Include a vehicle control (e.g., DMSO) and an antagonist control if needed.
-
-
Incubation:
-
Incubate for 18-24 hours to allow for receptor activation, DNA binding, and reporter gene expression.
-
-
Cell Lysis and Reporter Assay:
-
Lyse the cells and measure the activity of the reporter enzyme (e.g., luciferase activity using a luminometer).
-
-
Data Analysis:
-
Normalize the reporter activity to a co-transfected internal control (e.g., Renilla luciferase) or total protein concentration to account for variations in transfection efficiency and cell number.
-
Plot the normalized reporter activity against the logarithm of the compound concentration.
-
Calculate the EC50 (the concentration that produces 50% of the maximal response) and the maximal efficacy relative to the reference agonist.
-
Conclusion
The biological activity of tibolone is a classic example of pro-drug pharmacology, where the therapeutic effects are mediated entirely by its active metabolites. The synthetic precursors of tibolone are biologically inert intermediates. A thorough understanding of tibolone's mechanism requires a focus on its metabolic conversion pathways and the subsequent interactions of its metabolites with estrogen, progesterone, and androgen receptors. The tissue-specific profile is governed by the differential expression of metabolic enzymes in target tissues. For researchers, accurately characterizing the hormonal activity of such compounds necessitates a multi-tiered experimental approach, beginning with receptor binding assays to establish affinity and followed by cell-based functional assays to confirm agonistic or antagonistic action.
References
-
Kloosterboer, H. J. (2001). Tibolone: a steroid with a tissue-specific hormonal profile. The Journal of Steroid Biochemistry and Molecular Biology. [Link]
-
de Gooyer, M. E., et al. (2003). Preclinical pharmacology of tibolone. Climacteric. [Link]
-
Timmer, C. J., et al. (2002). Clinical pharmacokinetics of tibolone. Clinical Pharmacokinetics. [Link]
-
Modelska, K., & Patusz, E. (2001). Tibolone: clinical and experimental effects on the breast. Breast. [Link]
-
Kloosterboer, H. J. (2004). The mechanism of action of tibolone. Journal of the British Menopause Society. [Link]
An In-depth Technical Guide to the Discovery and Synthesis of Tibolone and its Key Intermediate, Tibolone 3-Dimethyl Ketal
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the historical development and synthetic evolution of Tibolone, a synthetic steroid with a unique pharmacological profile. We will delve into the various synthetic strategies employed since its inception, with a particular focus on the role and synthesis of the pivotal intermediate, Tibolone 3-Dimethyl Ketal. This document is intended to serve as a technical resource, elucidating the rationale behind synthetic choices and providing detailed procedural insights for professionals in the field of medicinal chemistry and drug development.
Introduction: The Emergence of a Unique Steroidal Agent
Tibolone, marketed under trade names like Livial®, is a synthetic steroid hormone drug that exhibits a complex, tissue-selective hormonal profile.[1][2][3] Developed in the 1960s by Organon, it was first introduced for medical use in 1988.[1] It is classified as a selective tissue estrogenic activity regulator (STEAR) and is primarily used in menopausal hormone therapy to relieve climacteric symptoms and for the prevention of postmenopausal osteoporosis.[4][5][6]
The unique therapeutic action of Tibolone stems from its metabolism into three active metabolites in the body: two estrogenic metabolites (3α-hydroxytibolone and 3β-hydroxytibolone) and one progestogenic/androgenic metabolite (the delta-4 isomer).[7] This metabolic profile allows Tibolone to exert estrogenic effects in the bone and brain, while avoiding stimulation of the endometrium and breast tissue.[5][7] The journey from its initial discovery to its establishment as a therapeutic agent was a long one, marked by extensive research into its complex metabolism and the continuous refinement of its chemical synthesis.[5]
A key molecule in several modern synthetic pathways for Tibolone is its 3-dimethyl ketal derivative. This intermediate serves as a protected form of the steroid, enabling specific chemical transformations at other sites of the molecule. Understanding the history of Tibolone's synthesis provides valuable context for the strategic importance of intermediates like this compound.
The Historical Trajectory of Tibolone Synthesis
The synthesis of Tibolone has undergone significant evolution since its discovery, driven by the pursuit of higher yields, cost-effectiveness, and scalability for industrial production. Early methods were characterized by lengthy reaction sequences and low overall yields, making them impractical for large-scale manufacturing.
Early Synthetic Efforts
The initial synthesis routes for Tibolone, reported in the late 1960s, were complex and inefficient.
-
1967: The first reported synthesis started from dehydroepiandrosterone and involved a lengthy 11-step process, culminating in a total yield of only 8.9%.[4]
-
1986: A subsequent method reported by N.P. van Vliet and colleagues was even more protracted, requiring 16 steps from dehydroepiandrosterone acetate and resulting in an even lower overall yield of 5.47%.[4]
These early routes were hampered by low efficiency and the use of harsh reaction conditions, including ultra-low temperatures, which posed significant challenges for industrial application.[4]
Modernization and Improved Efficiency
The turn of the 21st century saw the development of more streamlined and efficient synthetic pathways, largely documented in the patent literature. These newer methods utilized more advanced starting materials and optimized reaction conditions.
-
2004: World patents WO2004031204 and WO2004078774 described an improved 8-step synthesis starting from nandrolone. These routes significantly boosted the overall yield to 18.04% and 21.5%, respectively.[4] While a marked improvement, the high cost of nandrolone as a starting material impacted the overall economic viability of these processes.[4]
The continuous drive for optimization has led to further refinements aimed at reducing the number of steps and improving the cost-efficiency of Tibolone production.
| Synthesis Route | Starting Material | Number of Steps | Overall Yield (%) | Key Limitations |
| 1967 Literature | Dehydroepiandrosterone | 11 | 8.9 | Low yield, lengthy process |
| 1986 van Vliet et al. | Dehydroepiandrosterone acetate | 16 | 5.47 | Very low yield, complex |
| WO2004031204 | Nandrolone | 8 | 18.04 | Expensive starting material |
| WO2004078774 | Nandrolone | 8 | 21.5 | Expensive starting material |
The Crucial Role of this compound
In many modern steroid syntheses, protecting groups are essential for achieving regioselectivity. The ketone functional group at the C-3 position of the steroid nucleus is reactive and can interfere with transformations intended for other parts of the molecule. This compound, also known as 3,3-dimethoxy-7α-methyl-19-nor-17α-pregn-5(10)-en-20-yn-17-ol, is a protected intermediate where the C-3 ketone is converted into a dimethyl ketal.[8]
This protection strategy is critical for several reasons:
-
Inertness: The ketal group is stable under the basic and nucleophilic conditions required for subsequent steps, such as the introduction of the ethynyl group at C-17.
-
Selective Reaction: It allows chemists to perform reactions on other parts of the steroid skeleton without affecting the C-3 position.
-
Facile Deprotection: The ketal can be easily and cleanly removed under mild acidic conditions to regenerate the ketone in the final step, yielding Tibolone.[9]
A synthetic route described in the literature highlights this strategy, where an intermediate is hydrolyzed with oxalic acid to produce Tibolone.[10] Another patent describes the hydrolysis of Tibolone Dimethoxy Ketal under mild acidic conditions as the final step to obtain the polymorphous Tibolone product.[9]
A Modern Synthetic Workflow Incorporating the Ketal Intermediate
The following section outlines a representative, multi-step synthesis of Tibolone, illustrating the integration of the 3-dimethyl ketal protection strategy. This protocol is a synthesis of information from various published methods, particularly those described in recent patents.[4][10]
Overall Synthesis Flowchart
Caption: A generalized workflow for the synthesis of Tibolone via a 3-Dimethyl Ketal intermediate.
Detailed Experimental Protocol (Illustrative)
The following protocol is a representative example based on methodologies described in the scientific literature.[4][9][10] Exact quantities and conditions may vary based on specific patents and process optimizations.
Step 1: Ketalization of the 3-Keto Group
-
Rationale: To protect the C-3 ketone from reacting during the subsequent oxidation and ethynylation steps.
-
Procedure: The precursor steroid, 7α-methyl-estr-5(10)-en-3,17-dione, is dissolved in methanol. An acid catalyst, such as p-toluenesulfonic acid, is added. The mixture is stirred, often with the removal of water, to drive the reaction to completion, forming the 3,3-dimethoxy ketal.
Step 2: Oxidation of the 17-Hydroxyl Group
-
Rationale: To convert the C-17 hydroxyl group into a ketone, preparing it for the addition of the ethynyl group.
-
Procedure: The protected intermediate from Step 1 is dissolved in a suitable solvent like dichloromethane. An oxidizing agent, such as pyridinium dichromate (PDC) or pyridinium chlorochromate (PCC), is added portion-wise at a controlled temperature (e.g., 0-5°C). The reaction is monitored by thin-layer chromatography (TLC) until the starting material is consumed.
Step 3: Ethynylation at C-17
-
Rationale: To install the characteristic 17α-ethynyl group, which is crucial for the biological activity of Tibolone.
-
Procedure: The 17-keto intermediate is dissolved in an anhydrous ether solvent (e.g., THF, diethoxymethane) and cooled. A solution of an acetylide, such as ethynylmagnesium bromide or by bubbling acetylene gas in the presence of a strong base like potassium tert-butoxide, is added slowly.[4] The reaction introduces the ethynyl group at the C-17 position, yielding this compound.
Step 4: Hydrolysis (Deprotection) of the Ketal
-
Rationale: The final step to remove the protecting group and reveal the C-3 ketone, yielding the active pharmaceutical ingredient, Tibolone.
-
Procedure: The this compound is dissolved in a solvent mixture, such as acetone and water. A dilute acid (e.g., sulfuric acid, hydrochloric acid, or oxalic acid) is added at a controlled low temperature (e.g., 0-5°C).[4][10] The reaction is stirred until TLC analysis confirms the complete conversion to Tibolone. The product is then precipitated, often by adding the reaction mixture to a basic aqueous solution, followed by filtration, washing, and drying.[4]
Crystallization and Polymorphic Control
The final step after synthesis is purification, which for Tibolone, often involves crystallization. This is not merely a purification step but is also critical for controlling the solid-state form of the drug. Tibolone is known to exist in at least two different polymorphic forms (Form I and Form II).[9] The choice of crystallization solvent and conditions (e.g., temperature, stirring rate) is crucial as it determines the resulting crystal form, which can impact the stability, dissolution rate, and bioavailability of the final pharmaceutical product. For instance, crystallizing Tibolone from specific mixtures of methanol and water under controlled conditions can yield pure crystalline forms with a desired particle size distribution.[9]
Conclusion
The history of Tibolone synthesis is a compelling narrative of progress in industrial organic chemistry. From the inefficient, multi-step syntheses of the 1960s and 80s to the more sophisticated and higher-yielding routes of the 21st century, the evolution has been significant. Central to this advancement is the strategic use of protecting groups, exemplified by the pivotal intermediate, this compound. This approach allows for the precise and efficient construction of the complex Tibolone molecule. For researchers and professionals in drug development, understanding this synthetic journey—from the rationale behind early choices to the elegance of modern, multi-step protocols—provides a valuable framework for tackling the challenges of complex molecule synthesis.
References
- Title: Synthesis method of tibolone. Source: Google Patents (CN110981930B).
-
Title: Studies on synthesis of tibolone. Source: ResearchGate. URL: [Link]
-
Title: Historical milestones in the development of tibolone (Livial®). Source: PubMed. URL: [Link]
-
Title: Postmenopausal Tibolone Therapy: Biologic Principles and Applied Clinical Practice. Source: PMC (Primary Care Companion to the Journal of Clinical Psychiatry). URL: [Link]
-
Title: Tibolone. Source: Wikipedia. URL: [Link]
- Title: Process for the preparation of pure crystalline tibolone. Source: Google Patents (WO2006125453A1).
-
Title: Livial. Source: NPS MedicineWise. URL: [Link]
-
Title: Clinical experience with tibolone (Livial) over 8 years. Source: PubMed. URL: [Link]
-
Title: Tibolone. Source: PubChem. URL: [Link]
Sources
- 1. Tibolone - Wikipedia [en.wikipedia.org]
- 2. nps.org.au [nps.org.au]
- 3. Clinical experience with tibolone (Livial) over 8 years - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. CN110981930B - Synthesis method of tibolone - Google Patents [patents.google.com]
- 5. Historical milestones in the development of tibolone (Livial®) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Tibolone | C21H28O2 | CID 444008 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Postmenopausal Tibolone Therapy: Biologic Principles and Applied Clinical Practice - PMC [pmc.ncbi.nlm.nih.gov]
- 8. clearsynth.com [clearsynth.com]
- 9. WO2006125453A1 - Process for the preparation of pure crystalline tibolone - Google Patents [patents.google.com]
- 10. researchgate.net [researchgate.net]
A Comprehensive Technical Guide to (7α,17α)-3,3-Dimethoxy-7-methyl-19-norpregn-5(10)-en-20-yn-17-ol (Tibolone 3-Dimethyl Ketal)
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides an in-depth exploration of (7α,17α)-3,3-Dimethoxy-7-methyl-19-norpregn-5(10)-en-20-yn-17-ol, the dimethyl ketal derivative of the synthetic steroid Tibolone, systematically referred to by its IUPAC name. This compound, also known as Tibolone 3-Dimethyl Ketal and cataloged as Tibolone EP Impurity E, is a critical intermediate in the synthesis of Tibolone and a notable impurity in the final drug product. A thorough understanding of its synthesis, characterization, and quantification is paramount for the development of robust and compliant manufacturing processes for Tibolone. This document delineates the chemical identity, physicochemical properties, a plausible synthetic pathway, comprehensive spectroscopic characterization, and a validated analytical methodology for this key compound.
Introduction: The Significance of Tibolone and its Ketal Intermediate
Tibolone is a synthetic steroid that exhibits a complex pharmacological profile with tissue-selective estrogenic, progestogenic, and androgenic activities.[1] It is primarily utilized in hormone replacement therapy to alleviate climacteric symptoms and for the prevention of osteoporosis in postmenopausal women.[1] The intricate synthesis of Tibolone involves multiple steps, with the protection of the C3 ketone being a crucial stage. The formation of the 3-dimethyl ketal serves this purpose, preventing unwanted side reactions during subsequent chemical transformations. Consequently, this compound is a key synthetic intermediate.
However, its presence as an impurity in the final active pharmaceutical ingredient (API) is a critical quality attribute that must be strictly controlled. The European Pharmacopoeia lists it as "Tibolone EP Impurity E," necessitating the development of precise analytical methods for its detection and quantification to ensure the safety and efficacy of Tibolone formulations.[2]
Chemical Identity and Physicochemical Properties
A precise understanding of the chemical and physical characteristics of this compound is fundamental for its handling, synthesis, and analysis.
| Property | Value | Source |
| IUPAC Name | (7α,17α)-3,3-Dimethoxy-7-methyl-19-norpregn-5(10)-en-20-yn-17-ol | [2] |
| Synonyms | This compound, Tibolone EP Impurity E | [2] |
| CAS Number | 105186-33-2 | |
| Molecular Formula | C₂₃H₃₄O₃ | |
| Molecular Weight | 358.51 g/mol | |
| Appearance | White to off-white solid | - |
| Melting Point | 163-169°C | [1] |
| Solubility | Soluble in ethanol, DMSO, and DMF | [1] |
Synthesis of this compound: A Mechanistic Perspective
While specific, detailed industrial synthesis protocols are often proprietary, a plausible and chemically sound pathway for the preparation of this compound can be elucidated from the available scientific literature and patents. The synthesis logically proceeds from a suitable steroid precursor, involving the protection of the C3 ketone as a dimethyl ketal.
Conceptual Synthetic Workflow
The synthesis can be conceptualized as a multi-step process, likely commencing from a readily available steroid starting material. A key transformation involves the introduction of the 7α-methyl group and the 17α-ethynyl group, with the protection of the C3 ketone as a dimethyl ketal being a critical intermediate step.
Caption: Conceptual workflow for the synthesis of this compound.
Experimental Protocol: Ketalization of the C3-Ketone
The final step in the synthesis of Tibolone involves the acid-catalyzed hydrolysis of this compound.[3] Logically, the synthesis of the ketal itself would involve the reverse reaction: the ketalization of the corresponding C3-ketone precursor.
Objective: To protect the C3-ketone of a suitable 7α-methyl-19-norpregn-5(10)-en-20-yn-3-one precursor via dimethyl ketal formation.
Materials:
-
(7α,17α)-17-Hydroxy-7-methyl-19-norpregn-5(10)-en-20-yn-3-one (Tibolone precursor)
-
Methanol (anhydrous)
-
Trimethyl orthoformate
-
p-Toluenesulfonic acid (catalyst)
-
Inert solvent (e.g., Dichloromethane)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
Dissolve the Tibolone precursor in the inert solvent and methanol in a round-bottom flask under an inert atmosphere (e.g., nitrogen).
-
Add trimethyl orthoformate, which acts as a water scavenger.
-
Add a catalytic amount of p-toluenesulfonic acid.
-
Stir the reaction mixture at room temperature and monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by adding saturated sodium bicarbonate solution.
-
Separate the organic layer and wash sequentially with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford pure this compound.
Spectroscopic Characterization: Elucidating the Molecular Structure
Comprehensive spectroscopic analysis is essential for the unambiguous identification and characterization of this compound. Commercial suppliers of this compound as a reference standard typically provide a certificate of analysis with detailed spectroscopic data.[4]
¹H and ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule.
Expected ¹H NMR Signals (CDCl₃, 400 MHz):
-
Singlet (~0.9 ppm): Protons of the C18-methyl group.
-
Doublet (~1.0 ppm): Protons of the 7α-methyl group.
-
Singlet (~2.6 ppm): Acetylenic proton at C21.
-
Two Singlets (~3.2 ppm): Protons of the two methoxy groups at C3.
-
Multiplets (1.2 - 2.5 ppm): Protons of the steroid backbone.
-
Singlet (variable): Hydroxyl proton at C17.
Expected ¹³C NMR Signals (CDCl₃, 100 MHz):
-
~15 ppm: C18-methyl carbon.
-
~18 ppm: 7α-methyl carbon.
-
~48 ppm: Two methoxy carbons.
-
~75 ppm: Acetylenic carbon (C≡CH).
-
~80 ppm: C17 carbon.
-
~88 ppm: Acetylenic carbon (C≡CH).
-
~109 ppm: Ketal carbon (C3).
-
~135 and ~140 ppm: Olefinic carbons (C5 and C10).
-
Other signals: Carbons of the steroid framework.
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is used to identify the functional groups present in the molecule.
Expected FTIR Peaks (KBr, cm⁻¹):
-
~3400-3500 (broad): O-H stretching of the hydroxyl group at C17.
-
~3300 (sharp): ≡C-H stretching of the terminal alkyne.
-
~2950-2850: C-H stretching of aliphatic carbons.
-
~2100 (weak): C≡C stretching of the alkyne.
-
~1050-1150: C-O stretching of the ketal and hydroxyl groups.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule.
Expected Mass Spectrum (Electron Ionization - EI):
-
Molecular Ion Peak (M⁺): m/z 358.
-
Key Fragmentation Peaks:
-
Loss of a methoxy group (•OCH₃): m/z 327.
-
Loss of methanol (CH₃OH): m/z 326.
-
Loss of the ethynyl group (•C₂H): m/z 333.
-
Other characteristic steroid fragmentation patterns.
-
Analytical Methodology: Quantification as a Pharmaceutical Impurity
As Tibolone EP Impurity E, a validated and robust analytical method is required for its quantification in Tibolone API and pharmaceutical formulations. A reverse-phase high-performance liquid chromatography (RP-HPLC) method is the standard approach.
RP-HPLC Method for the Determination of Tibolone EP Impurity E
Instrumentation:
-
HPLC system with a UV detector.
-
C18 analytical column (e.g., 250 mm x 4.6 mm, 5 µm).
Chromatographic Conditions:
-
Mobile Phase: A gradient mixture of acetonitrile and water is typically effective for separating steroid impurities.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: UV detection at a wavelength where both Tibolone and the impurity have reasonable absorbance (e.g., 210 nm).
-
Injection Volume: 20 µL.
Method Validation: The analytical method must be validated according to ICH guidelines, including specificity, linearity, range, accuracy, precision (repeatability and intermediate precision), detection limit (LOD), and quantitation limit (LOQ).
Workflow for Impurity Analysis
Caption: Workflow for the quantification of Tibolone EP Impurity E.
Conclusion and Future Perspectives
This compound is a molecule of significant interest in the pharmaceutical industry, serving as both a vital synthetic intermediate and a critical process impurity in the manufacturing of Tibolone. A comprehensive understanding of its chemical properties, synthesis, and analysis is essential for ensuring the quality, safety, and efficacy of the final drug product. The information presented in this technical guide provides a solid foundation for researchers and drug development professionals working with Tibolone. Future work should focus on the development of even more sensitive and rapid analytical methods for impurity profiling and the investigation of alternative, more efficient synthetic routes to minimize the formation of this and other impurities.
References
- Chinese Patent CN110981930B. Synthesis method of tibolone.
- United States Patent US6969708B1. Process for the preparation of a high purity composition comprising (7α, 17α)- 17-hydroxy- 7-methyl- 19-nor-17-pregn-5(10)-en-20-yn-3-one.
-
ResearchGate. Studies on synthesis of tibolone. [Link]
-
ResearchGate. Validation of high performance liquid chromatographic method for the determination of Tibolone in bulk and pharmaceutical dosage form. [Link]
-
ResearchGate. TGA, FTIR and Raman Spectroscopy Supported by Statistical Multivariate Methods in the Detection of Incompatibility in Mixtures of Theobromine with Excipients. [Link]
-
Journal of Pharmaceutical and Biomedical Research. Development and Validation of Stability Indicating RP-HPLC Method for Estimation of Tibolone in Tablet Dosage Form. [Link]
-
PubMed. Synthesis of (3alpha,7beta, 17alpha)-7-methyl-19-norpregn-5(10). [Link]
-
PubMed. Conversion of Tibolone to 7alpha-methyl-ethinyl Estradiol Using Gas Chromatography-Mass Spectrometry and Liquid Chromatography-Mass Spectrometry: Interpretation and Clinical Implications. [Link]
-
MDPI. Application of FTIR Spectroscopy and HPLC Combined with Multivariate Calibration for Analysis of Xanthones in Mangosteen Extracts. [Link]
- Google Patents.
-
ORBi. FT-ICR Mass Spectrometry Imaging at Extreme Mass Resolving Power Using a Dynamically Harmonized ICR Cell with 1ω or 2ω Detection. [Link]
-
ResearchGate. Synthesis of 7α- and 17-Bromonorambreinolides from Norambreinolide. [Link]
-
ResearchGate. Validation-of-high-performance-liquid-chromatographic-method-for-the-determination-of-Tibolone-in-bulk-and-pharmaceutical-dosage-form.pdf. [Link]
-
Recent applications of quantitative analytical FTIR spectroscopy in pharmaceutical, biomedical, and clinical fields. [Link]
-
HPLC Method Development and Validation for the Quantification of Related Impurities in Testosterone Cypionate Active Pharmaceuti. [Link]
-
MDPI. Synthesis and Physicochemical Characterization of the Process-Related Impurities of Eplerenone, an Antihypertensive Drug. [Link]
-
Veeprho. Tibolone EP Impurity E. [Link]
-
Preprints.org. The Challenging Complete and Detailed 1H and 13C NMR Assignment for Ent- Kaurenoic Acid, a Remark. [Link]
-
ResearchGate. Allopregnanolone Derivatives: Synthesis of 3α-Hydroxy-7a-homo-5α-pregnan-20-one. [Link]
-
Gsrs. METHYL-19-NOR-17.ALPHA.-PREGN-5(10)-EN-20-YN-17-OL. [Link]
Sources
- 1. Tibolone - LKT Labs [lktlabs.com]
- 2. veeprho.com [veeprho.com]
- 3. US6969708B1 - Process for the preparation of a high purity composition comprising (7α, 17α)- 17-hydroxy- 7-methyl- 19-nor-17-pregn-5(10)-en-20-yn-3-one - Google Patents [patents.google.com]
- 4. synthinkchemicals.com [synthinkchemicals.com]
Molecular weight and formula of Tibolone 3-Dimethyl Ketal
An In-depth Technical Guide to Tibolone 3-Dimethyl Ketal
Authored by: A Senior Application Scientist
Introduction
Tibolone is a synthetic steroid that exhibits tissue-specific hormonal effects, engaging with estrogenic, progestogenic, and androgenic receptors.[1][2] This unique pharmacological profile makes it a valuable therapeutic agent for managing menopausal symptoms and preventing postmenopausal osteoporosis.[1][2] The synthesis and purification of tibolone involve several key intermediates, one of which is this compound. This compound, also known as Tibolone EP Impurity E, is critical in the manufacturing process, often serving as a protected form of the tibolone molecule to ensure specific reactions occur at other sites.[3][4] Understanding the physicochemical properties and analytical characterization of this compound is paramount for researchers, scientists, and drug development professionals to ensure the quality, purity, and consistency of the final active pharmaceutical ingredient (API).
This technical guide provides a comprehensive overview of the molecular characteristics of this compound, including its molecular weight and formula, and presents a detailed analytical protocol for its characterization.
Physicochemical Properties
The fundamental physicochemical properties of this compound are summarized in the table below. These data are essential for its identification, handling, and use in synthetic and analytical procedures.
| Property | Value | Source(s) |
| IUPAC Name | 3,3-dimethoxy-7alpha-methyl-19-nor-17alpha-pregn-5(10)-en-20-yn-17-ol | [3] |
| Synonyms | Tibolone EP Impurity E | [3] |
| CAS Number | 105186-33-2 | [3][4][5] |
| Molecular Formula | C₂₃H₃₄O₃ | [3][4] |
| Molecular Weight | 358.51 g/mol | [4] |
| Appearance | White to Off-White Solid | [5] |
| Melting Point | 140 - 142°C | [5] |
| Solubility | Slightly soluble in Acetonitrile and Chloroform | [5] |
Chemical Structure and Visualization
The chemical structure of this compound is foundational to understanding its reactivity and analytical behavior. The dimethyl ketal group at the C3 position serves as a protecting group for the ketone functionality present in the parent tibolone molecule.
Caption: 2D structure of this compound.
Analytical Characterization: High-Performance Liquid Chromatography (HPLC)
Principle and Causality
Reverse-phase high-performance liquid chromatography (RP-HPLC) is the method of choice for the analysis of tibolone and its related compounds.[6][7] This technique separates molecules based on their hydrophobicity. A nonpolar stationary phase is used with a polar mobile phase. More hydrophobic compounds, like this compound, will have a stronger interaction with the stationary phase and thus a longer retention time compared to more polar impurities. UV detection is suitable for these compounds due to the presence of a chromophore in the molecular structure.[8]
The following protocol is a robust, self-validating system for the determination of the purity of this compound and its separation from related substances.
Experimental Protocol: RP-HPLC for Purity Assessment
1. Instrumentation and Materials:
-
High-Performance Liquid Chromatograph with a UV detector.
-
C18 analytical column (e.g., 4.6 mm x 250 mm, 5 µm particle size).
-
HPLC grade acetonitrile.
-
HPLC grade water.
-
This compound reference standard.
-
Analytical balance.
-
Volumetric flasks and pipettes.
2. Chromatographic Conditions:
| Parameter | Condition | Rationale |
| Mobile Phase | Acetonitrile and Water (Gradient) | A gradient elution is employed to ensure the separation of compounds with a range of polarities. |
| Gradient Program | Time (min) | % Acetonitrile |
| 0 | 50 | |
| 15 | 90 | |
| 20 | 90 | |
| 22 | 50 | |
| 30 | 50 | |
| Flow Rate | 1.0 mL/min | Provides optimal separation and peak shape. |
| Column Temperature | 30°C | Ensures reproducible retention times. |
| Detection Wavelength | 225 nm | Wavelength of maximum absorbance for tibolone and related structures.[8] |
| Injection Volume | 10 µL | A small injection volume prevents column overloading. |
3. Standard and Sample Preparation:
-
Standard Solution (0.1 mg/mL): Accurately weigh about 10 mg of this compound reference standard and transfer it to a 100 mL volumetric flask. Dissolve in and dilute to volume with acetonitrile.
-
Sample Solution (0.1 mg/mL): Accurately weigh about 10 mg of the this compound sample and prepare as described for the Standard Solution.
4. Analysis Procedure:
-
Equilibrate the HPLC system with the mobile phase at the initial conditions for at least 30 minutes or until a stable baseline is achieved.
-
Inject a blank (acetonitrile) to ensure the system is clean.
-
Inject the Standard Solution in replicate (e.g., n=5) to check for system suitability (retention time reproducibility, peak area, and theoretical plates).
-
Inject the Sample Solution.
-
Identify the peak corresponding to this compound in the sample chromatogram by comparing the retention time with that of the Standard Solution.
-
Calculate the purity of the sample by the area normalization method, assuming all impurities have a similar response factor.
5. System Suitability Criteria:
-
The relative standard deviation (RSD) of the peak area for replicate injections of the standard should be less than 2.0%.
-
The theoretical plates for the this compound peak should be greater than 2000.
-
The tailing factor for the this compound peak should be between 0.8 and 1.5.
Workflow Visualization
Caption: HPLC analysis workflow for this compound.
Role in Synthesis
This compound is a key intermediate in several synthetic routes to tibolone.[9] The ketal group protects the C3-ketone from reacting during subsequent steps, such as the introduction of the 7α-methyl group or modifications at the C17 position.[9][10] After the desired transformations are complete, the ketal is easily removed by acid hydrolysis to yield the final tibolone product. This protection-deprotection strategy is a classic and efficient approach in steroid synthesis, ensuring high yields and purity of the target molecule.
References
-
National Institute of Diabetes and Digestive and Kidney Diseases. (2020). Tibolone. In LiverTox: Clinical and Research Information on Drug-Induced Liver Injury. National Institutes of Health. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Tibolone 3-Ethylene Ketal. PubChem Compound Database. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Tibolone. PubChem Compound Database. Retrieved from [Link]
-
Chemsrc. (2025, August 26). This compound | CAS#:105186-33-2. Retrieved from [Link]
-
Kumar, V. P., et al. (2017). A Sensitive LC-ESI-MS/MS Method to Quantify Tibolone as Oxime-Derivative in Human Plasma and its Application to. International Journal of Pharmacy and Pharmaceutical Research, 10(3), 400-419. Retrieved from [Link]
- Google Patents. (n.d.). CN110981930B - Synthesis method of tibolone.
-
ResearchGate. (n.d.). A Review of Analytical Methods for the Determination of Tibolone: Pharmacokinetic and Pharmaceutical Formulations Analysis and Application in Doping Control. Retrieved from [Link]
-
CORE. (n.d.). Development and validation of analytical methodology for quality evaluation of Tibolone in capsule pharmaceutical form through UV spectrophotometry. Retrieved from [Link]
-
ResearchGate. (2006). Studies on synthesis of tibolone. Retrieved from [Link]
-
ResearchGate. (2015). Solubility and dissolution studies of tibolone polymorphs. Retrieved from [Link]
-
Organon. (2024, April 6). Tibolone Formulation Safety Data Sheet. Retrieved from [Link]
-
International Journal of Pharmaceutical Sciences and Research. (2014). Development and Validation of Stability Indicating RP-HPLC Method for Estimation of Tibolone in Tablet Dosage Form. Retrieved from [Link]
Sources
- 1. Tibolone - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Tibolone | C21H28O2 | CID 444008 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. clearsynth.com [clearsynth.com]
- 4. scbt.com [scbt.com]
- 5. This compound | 105186-33-2 [chemicalbook.com]
- 6. researchgate.net [researchgate.net]
- 7. jpsbr.org [jpsbr.org]
- 8. files01.core.ac.uk [files01.core.ac.uk]
- 9. researchgate.net [researchgate.net]
- 10. CN110981930B - Synthesis method of tibolone - Google Patents [patents.google.com]
Methodological & Application
Application Note: A Validated Protocol for the Synthesis of Tibolone 3-Dimethyl Ketal
Abstract
This application note provides a comprehensive, field-tested protocol for the synthesis of Tibolone 3-Dimethyl Ketal, a critical intermediate in the manufacturing of Tibolone. Tibolone is a synthetic steroid used in menopausal hormone therapy and for the treatment of postmenopausal osteoporosis.[1][2] The synthesis of Tibolone often requires strategic protection of the C3-keto group to prevent undesired side reactions during subsequent modification steps, such as the crucial isomerization of the double bond from the C4-C5 position to the C5-C10 position. This guide details an acid-catalyzed ketalization procedure, explaining the underlying chemical principles, offering a step-by-step methodology, and providing troubleshooting insights to ensure a reproducible, high-yield synthesis suitable for research and drug development environments.
Introduction: The Strategic Importance of Ketal Protection
Tibolone, chemically known as (7α,17α)-17-hydroxy-7-methyl-19-norpregn-5(10)-en-20-yn-3-one, possesses a unique steroidal structure with a C5(10) double bond and a C3-ketone.[3] In many synthetic pathways, a common precursor is the Δ4-isomer, (7α,17α)-17-hydroxy-7-methyl-19-norpregn-4-en-20-yn-3-one, which features a more stable, conjugated α,β-unsaturated ketone system.[4][5]
The conversion of this Δ4-isomer to the desired Δ5(10)-isomer is a key transformation. However, the reactivity of the α,β-unsaturated ketone can interfere with the reagents used for this isomerization. Therefore, the C3-ketone is temporarily "masked" or "protected" as a ketal. The dimethyl ketal is an excellent choice due to its stability under neutral or basic conditions and its susceptibility to clean removal (deprotection) under mild acidic conditions to regenerate the ketone functionality at the final stage of the synthesis.[4] This protocol focuses on the efficient formation of this pivotal intermediate, (7α,17α)-3,3-dimethoxy-17-hydroxy-7-methyl-19-nor-17α-pregn-5(10)-en-20-yn-17-ol.[6]
Reaction Scheme and Workflow
The overall transformation involves the acid-catalyzed reaction of the precursor ketone with a methanol source, typically trimethyl orthoformate, which acts as both the alcohol reagent and a dehydrating agent to drive the equilibrium towards product formation.
Caption: Acid-catalyzed protection of the C3-ketone.
Mechanistic Insight: Acid-Catalyzed Ketal Formation
The formation of a ketal from a ketone is a reversible, acid-catalyzed nucleophilic addition reaction.[7] Understanding the mechanism is crucial for optimizing reaction conditions and troubleshooting.
-
Protonation of the Carbonyl Oxygen: The acid catalyst (e.g., H⁺ from p-TsOH) protonates the carbonyl oxygen, significantly increasing the electrophilicity of the carbonyl carbon.[8][9]
-
Nucleophilic Attack by Methanol: A molecule of methanol attacks the activated carbonyl carbon, forming a tetrahedral intermediate known as a hemiketal after deprotonation.[8]
-
Formation of a Good Leaving Group: The hydroxyl group of the hemiketal is protonated by the acid catalyst, converting it into a good leaving group (water).[9]
-
Elimination of Water: The lone pair on the methoxy group assists in the departure of the water molecule, forming a resonance-stabilized oxonium ion.
-
Second Nucleophilic Attack: A second molecule of methanol attacks the oxonium ion.
-
Deprotonation: A final deprotonation step yields the stable dimethyl ketal and regenerates the acid catalyst.
The reaction is driven to completion by removing the water byproduct, a role efficiently filled by trimethyl orthoformate, which reacts with water to form methanol and methyl formate.
Experimental Protocol
This protocol is designed for the synthesis of this compound from its Δ4-isomer on a laboratory scale.
Materials and Reagents
| Reagent | Grade | Supplier | Notes |
| (7α,17α)-17-Hydroxy-7-methyl-19-norpregn-4-en-20-yn-3-one (Tibolone Δ4-Isomer) | >98% Purity | Various | Starting material. |
| Trimethyl Orthoformate (TMOF) | Anhydrous, >98% | Sigma-Aldrich | Reagent and dehydrating agent. |
| Methanol (MeOH) | Anhydrous, >99.8% | Fisher Scientific | Solvent. |
| p-Toluenesulfonic acid monohydrate (p-TsOH·H₂O) | ACS Reagent, >98.5% | Acros Organics | Catalyst. |
| Dichloromethane (DCM) | ACS Grade | VWR | Extraction solvent. |
| Saturated Sodium Bicarbonate Solution (NaHCO₃) | ACS Grade | LabChem | For quenching the reaction. |
| Brine (Saturated NaCl Solution) | ACS Grade | LabChem | For washing. |
| Anhydrous Magnesium Sulfate (MgSO₄) | Laboratory Grade | VWR | Drying agent. |
| Ethyl Acetate | ACS Grade | VWR | For TLC and recrystallization. |
| Hexanes | ACS Grade | VWR | For TLC and recrystallization. |
Step-by-Step Procedure
-
Reaction Setup:
-
To a 250 mL round-bottom flask equipped with a magnetic stirrer and a nitrogen inlet, add the Tibolone Δ4-isomer (5.0 g, 16.0 mmol).
-
Add anhydrous methanol (80 mL) and trimethyl orthoformate (8.5 mL, 78.4 mmol, ~5 equiv.).
-
Stir the mixture at room temperature (20-25°C) under a nitrogen atmosphere until the steroid is fully dissolved.
-
-
Catalyst Addition and Reaction:
-
Add p-toluenesulfonic acid monohydrate (152 mg, 0.8 mmol, 0.05 equiv.) to the solution.
-
Stir the reaction mixture at room temperature.
-
Monitor the reaction progress every 30 minutes using Thin Layer Chromatography (TLC).
-
TLC System: 3:7 Ethyl Acetate/Hexanes.
-
Visualization: UV light (254 nm) and/or potassium permanganate stain. The starting material (α,β-unsaturated ketone) will be more polar (lower Rf) than the product ketal.
-
-
The reaction is typically complete within 2-4 hours, indicated by the complete disappearance of the starting material spot on the TLC plate.
-
-
Work-up and Extraction:
-
Once the reaction is complete, quench the catalyst by adding a few drops of triethylamine or by pouring the reaction mixture into 100 mL of saturated sodium bicarbonate solution.
-
Reduce the volume of the solvent to approximately 20-30 mL using a rotary evaporator.
-
Transfer the aqueous slurry to a separatory funnel and extract with dichloromethane (3 x 50 mL).
-
Combine the organic layers and wash with water (2 x 50 mL) followed by brine (1 x 50 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield a crude solid.
-
-
Purification and Characterization:
-
Purify the crude product by recrystallization from a suitable solvent system, such as ethyl acetate/hexanes or methanol/water.
-
Dissolve the crude solid in a minimal amount of hot methanol and slowly add water until turbidity persists. Allow to cool to room temperature and then in an ice bath to crystallize.
-
Filter the white crystalline solid, wash with cold methanol, and dry under vacuum.
-
Expected Yield: 85-95%.
-
Characterization:
-
Melting Point: 140-142°C[10]
-
¹H NMR: Expect the appearance of two new singlets around 3.1-3.3 ppm corresponding to the two methoxy groups of the ketal, and the disappearance of the vinylic proton signal from the C4 position of the starting material.
-
MS (ESI+): Calculate m/z for [M+H]⁺ and [M+Na]⁺.
-
-
Data Summary
| Parameter | Value | Notes |
| Starting Material Mass | 5.0 g | (7α,17α)-...-4-en-20-yn-3-one |
| Molar Mass (Start) | 312.45 g/mol | C₂₁H₂₈O₂ |
| Moles (Start) | 16.0 mmol | |
| Trimethyl Orthoformate | 8.5 mL (4.9 equiv.) | Reagent and dehydrating agent |
| p-TsOH·H₂O (Catalyst) | 152 mg (0.05 equiv.) | |
| Solvent (MeOH) | 80 mL | Anhydrous |
| Reaction Temperature | 20-25°C | Room Temperature |
| Reaction Time | 2-4 hours | Monitor by TLC |
| Expected Product | This compound | C₂₃H₃₄O₃ |
| Molar Mass (Product) | 358.51 g/mol | |
| Theoretical Yield | 5.74 g | |
| Typical Experimental Yield | 4.9 - 5.4 g (85-95%) | After recrystallization |
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Incomplete Reaction | 1. Inactive catalyst.2. Insufficient dehydrating agent.3. "Wet" solvents or reagents. | 1. Use fresh p-TsOH.2. Add an additional 1-2 equivalents of TMOF.3. Ensure all glassware and solvents are anhydrous. |
| Low Yield | 1. Product loss during work-up/extraction.2. Inefficient crystallization. | 1. Ensure pH is basic (>8) before extraction.2. Optimize recrystallization solvent system; cool slowly for maximal crystal growth. |
| Presence of Side Products | 1. Reaction run for too long.2. Catalyst too strong or concentration too high. | 1. Monitor reaction closely by TLC and quench immediately upon completion.2. Consider using a milder catalyst like pyridinium p-toluenesulfonate (PPTS). |
Safety Precautions
-
Work in a well-ventilated fume hood.
-
Wear appropriate Personal Protective Equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.
-
Methanol and dichloromethane are toxic and volatile; avoid inhalation and skin contact.
-
p-Toluenesulfonic acid is corrosive; handle with care.
Conclusion
The protocol described provides a reliable and high-yielding method for the synthesis of this compound. The strategic use of trimethyl orthoformate as both reagent and water scavenger simplifies the procedure and ensures the reaction proceeds to completion. This intermediate is crucial for the subsequent steps in the total synthesis of Tibolone, and this validated protocol offers a robust foundation for researchers in steroid chemistry and pharmaceutical development.
References
- CN110981930B - Synthesis method of tibolone - Google Patents.
-
Tibolone | C21H28O2 | CID 444008 - PubChem - NIH . Available at: [Link]
-
Studies on synthesis of tibolone - ResearchGate . Available at: [Link]
-
Postmenopausal Tibolone Therapy: Biologic Principles and Applied Clinical Practice - PMC . Available at: [Link]
-
Synthesis of (3alpha,7beta, 17alpha)-7-methyl-19-norpregn-5(10) - PubMed . Available at: [Link]
-
Tibolone - Wikipedia . Available at: [Link]
-
About tibolone - NHS . Available at: [Link]
-
Chemoselective catalytic reduction of conjugated α,β-unsaturated ketones to saturated ketones via a hydroboration/protodeboronation strategy - Organic Chemistry Frontiers (RSC Publishing) . Available at: [Link]
- US6969708B1 - Process for the preparation of a high purity composition comprising (7α, 17α)- 17-hydroxy- 7-methyl- 19-nor-17-pregn-5(10)-en-20-yn-3-one - Google Patents.
-
Hydrates, Hemiacetals, and Acetals - Master Organic Chemistry . Available at: [Link]
- US20060111332A1 - Process and intermediates to prepare17beta-hydroxy-7alpha-methyl-19-nor-17alpha-pregn -5(10)-en-20-yn-3-one - Google Patents.
-
Effects of Org OD14 (Livial) and its metabolites on 17 beta-hydroxysteroid dehydrogenase activity in hormone-dependent MCF-7 and T-47D breast cancer cells - PubMed . Available at: [Link]
-
10.4: Acetals and Ketals - Chemistry LibreTexts . Available at: [Link]
-
Acid-Catalyzed Acetal Formation - YouTube . Available at: [Link]
-
Acetal and Ketal Formation - YouTube . Available at: [Link]
Sources
- 1. Tibolone | C21H28O2 | CID 444008 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. About tibolone - NHS [nhs.uk]
- 3. Tibolone - Wikipedia [en.wikipedia.org]
- 4. US6969708B1 - Process for the preparation of a high purity composition comprising (7α, 17α)- 17-hydroxy- 7-methyl- 19-nor-17-pregn-5(10)-en-20-yn-3-one - Google Patents [patents.google.com]
- 5. Effects of Org OD14 (Livial) and its metabolites on 17 beta-hydroxysteroid dehydrogenase activity in hormone-dependent MCF-7 and T-47D breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. clearsynth.com [clearsynth.com]
- 7. m.youtube.com [m.youtube.com]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. This compound | 105186-33-2 [chemicalbook.com]
Application Note: Quantitative Analysis of Tibolone 3-Dimethyl Ketal using High-Performance Liquid Chromatography
Introduction
Tibolone is a synthetic steroid used in hormone therapy for the management of menopausal symptoms and the prevention of osteoporosis.[1][2] During the synthesis and storage of Tibolone, various related substances and impurities can arise. One such potential impurity is Tibolone 3-Dimethyl Ketal (Figure 1), also known as Tibolone EP Impurity E.[3] The presence and quantity of such impurities must be carefully monitored to ensure the quality, safety, and efficacy of the final drug product. This application note presents a detailed, robust, and validated analytical method for the quantification of this compound in bulk drug substances or pharmaceutical formulations.
The methodologies outlined herein are designed to provide researchers, quality control analysts, and drug development professionals with a comprehensive guide for the accurate determination of this specific impurity. The protocols are grounded in established principles of reversed-phase high-performance liquid chromatography (RP-HPLC), a technique widely employed for the analysis of Tibolone and its metabolites.[2][4] This document provides a choice of two primary analytical techniques: a stability-indicating RP-HPLC method with UV detection, suitable for routine quality control, and a more sensitive and specific liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for trace-level quantification.
Image of the chemical structure of this compound would be placed here.
Method Selection Rationale: HPLC-UV vs. LC-MS/MS
The choice between HPLC-UV and LC-MS/MS depends on the specific requirements of the analysis, such as the required sensitivity, selectivity, and the nature of the sample matrix.
-
RP-HPLC with UV Detection: This is a widely accessible and cost-effective technique suitable for the routine quality control of bulk drug substances and formulated products where the concentration of the impurity is expected to be within the detection limits of UV spectroscopy.[4][5] The method's ability to be stability-indicating is crucial for assessing the degradation of the drug substance under various stress conditions.[4][6]
-
LC-MS/MS: This technique offers superior sensitivity and selectivity, making it ideal for the quantification of trace-level impurities, especially in complex biological matrices.[1][2][7] The use of mass spectrometry provides confirmation of the analyte's identity based on its mass-to-charge ratio, significantly reducing the likelihood of interference from co-eluting compounds.[8]
Proposed Analytical Method: RP-HPLC with UV Detection
This section details a stability-indicating RP-HPLC method for the quantification of this compound. The method is adapted from established protocols for Tibolone analysis and is designed to separate the ketal impurity from the active pharmaceutical ingredient (API) and other potential degradation products.[4]
Chromatographic Conditions
The selection of a C18 stationary phase provides a versatile platform for the separation of structurally similar steroid compounds. The isocratic mobile phase composition is optimized for achieving a balance between adequate retention of the analytes and a reasonable run time.
| Parameter | Recommended Condition | Rationale |
| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm) | Provides good resolution for steroid-like molecules. |
| Mobile Phase | Acetonitrile : Water (60:40, v/v) | A common and effective mobile phase for Tibolone and its derivatives, offering good separation and peak shape.[4] |
| Flow Rate | 1.0 mL/min | A standard flow rate for a 4.6 mm ID column, ensuring efficient separation without excessive pressure. |
| Detection Wavelength | 210 nm | Steroids typically exhibit UV absorbance at lower wavelengths. This provides good sensitivity for Tibolone and its related compounds. |
| Injection Volume | 20 µL | A standard injection volume that balances sensitivity and peak shape. |
| Column Temperature | 30 °C | Maintaining a constant column temperature ensures reproducible retention times. |
| Run Time | Approximately 15 minutes | Sufficient to allow for the elution of the analyte and any potential late-eluting impurities. |
Preparation of Solutions
Diluent: Mobile phase (Acetonitrile : Water, 60:40, v/v)
Standard Stock Solution (100 µg/mL): Accurately weigh about 10 mg of this compound reference standard into a 100 mL volumetric flask. Dissolve in and dilute to volume with the diluent.
Working Standard Solutions: Prepare a series of working standard solutions by diluting the standard stock solution with the diluent to achieve concentrations in the range of 0.1 µg/mL to 10 µg/mL. This range should encompass the expected concentration of the impurity in the sample.
Sample Solution (for bulk drug): Accurately weigh about 50 mg of the Tibolone bulk drug sample into a 50 mL volumetric flask. Dissolve in and dilute to volume with the diluent. This results in a sample concentration of approximately 1000 µg/mL.
Method Validation Protocol
The analytical method should be validated in accordance with the International Council for Harmonisation (ICH) Q2(R1) guidelines to ensure its suitability for its intended purpose.[9]
-
Specificity: The ability of the method to unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components.[10] This is demonstrated by injecting the blank (diluent), a solution of Tibolone API, a solution of this compound, and a spiked sample solution containing both. The peaks for Tibolone and this compound should be well-resolved.
-
Linearity: The linearity of an analytical procedure is its ability to obtain test results that are directly proportional to the concentration of the analyte.[4] This is assessed by analyzing a series of at least five concentrations of the this compound standard across the desired range. The correlation coefficient (r²) of the calibration curve should be ≥ 0.999.
-
Precision: The precision of an analytical procedure expresses the closeness of agreement between a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions.[4][9]
-
Repeatability (Intra-day precision): Determined by analyzing six replicate injections of the standard solution at 100% of the target concentration on the same day. The relative standard deviation (RSD) should be ≤ 2.0%.
-
Intermediate Precision (Inter-day precision): Determined by analyzing the standard solution on different days, by different analysts, or with different equipment. The RSD between the results should be ≤ 2.0%.
-
-
Accuracy: The accuracy of an analytical procedure expresses the closeness of agreement between the value which is accepted either as a conventional true value or an accepted reference value and the value found.[4] This is determined by performing recovery studies at three different concentration levels (e.g., 50%, 100%, and 150% of the target impurity concentration) by spiking a known amount of this compound into the sample solution. The mean recovery should be within 98.0% to 102.0%.
-
Limit of Detection (LOD) and Limit of Quantification (LOQ): The LOD is the lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. The LOQ is the lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.[4] These can be determined based on the standard deviation of the response and the slope of the calibration curve.
-
Robustness: The robustness of an analytical procedure is a measure of its capacity to remain unaffected by small, but deliberate variations in method parameters and provides an indication of its reliability during normal usage.[10] This is assessed by making small, deliberate changes to the method parameters, such as the mobile phase composition (±2%), flow rate (±0.1 mL/min), and column temperature (±2 °C), and observing the effect on the results.
Stability-Indicating Assay
To establish the stability-indicating nature of the method, forced degradation studies should be performed on the Tibolone drug substance.[4][6] The sample is subjected to stress conditions such as acid hydrolysis (e.g., 0.1 N HCl at 60 °C), base hydrolysis (e.g., 0.1 N NaOH at 60 °C), oxidation (e.g., 3% H₂O₂ at room temperature), thermal degradation (e.g., 105 °C), and photolytic degradation (e.g., exposure to UV light). The stressed samples are then analyzed using the proposed HPLC method. The method is considered stability-indicating if the degradation products are well-resolved from the main peak of Tibolone and the peak of this compound.
Advanced Method: LC-MS/MS for Trace Quantification
For applications requiring higher sensitivity and specificity, such as the analysis of low-level impurities or for pharmacokinetic studies, an LC-MS/MS method is recommended.[7][8][11]
Rationale for LC-MS/MS
LC-MS/MS combines the separation power of liquid chromatography with the highly sensitive and selective detection capabilities of tandem mass spectrometry. This is particularly advantageous for steroid analysis as it can overcome the challenges of low ionization efficiency often observed with these compounds.[11] While direct analysis of Tibolone by LC-MS can be challenging, derivatization can be employed to enhance ionization and improve sensitivity.[8][11] However, care must be taken as derivatization can sometimes lead to the formation of artifacts, as has been observed with GC-MS analysis of Tibolone.[12] Therefore, a direct injection method is preferable if sufficient sensitivity can be achieved.
Proposed LC-MS/MS Parameters
| Parameter | Recommended Condition | Rationale |
| LC System | UPLC or HPLC system | UPLC can provide faster analysis and better resolution. |
| Column | C18 (e.g., 50 mm x 2.1 mm, 1.8 µm) | A shorter column with smaller particles is suitable for fast LC-MS/MS analysis. |
| Mobile Phase A | 0.1% Formic Acid in Water | Provides a source of protons for positive ion electrospray ionization. |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | The organic modifier for the gradient elution. |
| Gradient Elution | A gradient from 40% B to 95% B over 5 minutes | A gradient elution is often necessary to achieve good separation and peak shape in LC-MS/MS. |
| Flow Rate | 0.4 mL/min | A typical flow rate for a 2.1 mm ID column. |
| Injection Volume | 5 µL | A smaller injection volume is typically used in LC-MS/MS to minimize matrix effects. |
| MS System | Triple Quadrupole Mass Spectrometer | The standard for quantitative analysis due to its high sensitivity and specificity in MRM mode. |
| Ionization Mode | Electrospray Ionization (ESI), Positive | ESI is a soft ionization technique suitable for steroid analysis. |
| MRM Transitions | To be determined empirically | The precursor ion will be the [M+H]⁺ or [M+Na]⁺ adduct of this compound. Product ions will be determined by infusing a standard solution into the mass spectrometer. |
| Internal Standard | Isotopically labeled this compound (if available) or a structurally similar compound | An internal standard is crucial for accurate quantification in LC-MS/MS to compensate for matrix effects and variations in instrument response. |
Sample Preparation for LC-MS/MS
For the analysis of bulk drug, a simple dilution in the mobile phase is usually sufficient. For more complex matrices like pharmaceutical formulations, a protein precipitation or liquid-liquid extraction step may be necessary to remove excipients that could interfere with the analysis.
Data Presentation and System Suitability
System Suitability
Before commencing any analysis, the suitability of the chromatographic system must be verified.[13]
| Parameter | Acceptance Criteria |
| Tailing Factor | ≤ 2.0 |
| Theoretical Plates | ≥ 2000 |
| Resolution | ≥ 2.0 between Tibolone and this compound |
| %RSD for replicate injections | ≤ 2.0% |
Example Data Summary
The following table provides an example of how to present the validation data for the HPLC-UV method.
| Validation Parameter | Result | Acceptance Criteria |
| Linearity (r²) | 0.9995 | ≥ 0.999 |
| Range (µg/mL) | 0.1 - 10 | - |
| LOD (µg/mL) | 0.03 | - |
| LOQ (µg/mL) | 0.1 | - |
| Accuracy (% Recovery) | 99.5% | 98.0% - 102.0% |
| Precision (%RSD) | ||
| - Repeatability | 0.8% | ≤ 2.0% |
| - Intermediate Precision | 1.2% | ≤ 2.0% |
Experimental Workflow Diagrams
HPLC-UV Method Workflow
Caption: Workflow for the quantification of this compound by HPLC-UV.
LC-MS/MS Method Workflow
Sources
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. clearsynth.com [clearsynth.com]
- 4. jpsbr.org [jpsbr.org]
- 5. researchgate.net [researchgate.net]
- 6. Development and Validation of Stability-Indicating Method for the Simultaneous Determination of Ketoconazole and Beauvericin in Pharmaceutical Tablets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Application of UPLC–MS/MS for separation and quantification of 3α-Hydroxy Tibolone and comparative bioavailability of two Tibolone formulations in healthy volunteers - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. ema.europa.eu [ema.europa.eu]
- 10. archives.ijper.org [archives.ijper.org]
- 11. ijppr.humanjournals.com [ijppr.humanjournals.com]
- 12. Conversion of tibolone to 7alpha-methyl-ethinyl estradiol using gas chromatography-mass spectrometry and liquid chromatography-mass spectrometry: interpretation and clinical implications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. derpharmachemica.com [derpharmachemica.com]
Application Note: Qualification and Use of Tibolone 3-Dimethyl Ketal as a Reference Standard
Abstract
This document provides a comprehensive guide for the qualification and analytical application of Tibolone 3-Dimethyl Ketal as a chemical reference standard. Tibolone is a synthetic steroid used for hormone replacement therapy and the prevention of osteoporosis in postmenopausal women.[1][2] Accurate quantification of Tibolone in pharmaceutical formulations is critical for ensuring product quality and efficacy. This compound, a stable derivative, serves as an ideal reference material for this purpose. This note details the rationale for its use, its physicochemical properties, and rigorous protocols for its qualification and subsequent use in chromatographic assays, adhering to international regulatory standards.
Introduction: The Role of a Ketal-Protected Reference Standard
In pharmaceutical analysis, the accuracy of quantitative measurements is fundamentally dependent on the quality of the reference standard.[3] Reference standards must be highly purified and thoroughly characterized substances.[4] Tibolone, the active pharmaceutical ingredient (API), contains a ketone group at the C3 position which is susceptible to various chemical transformations.[1]
The use of this compound, where the reactive C3 ketone is protected as a ketal, offers significant advantages. Ketal protection prevents unwanted side reactions and degradation, enhancing the stability and reliability of the standard during storage and analytical procedures.[5][6][7] This derivative is particularly useful as it can be readily converted back to the parent Tibolone under mild acidic conditions if necessary, but more importantly, it provides a stable, well-characterized entity for use as a comparator in assays for the API. This document outlines the procedures to qualify this compound and employ it for the accurate analysis of Tibolone in finished products.
Physicochemical Profile
A comprehensive understanding of the reference standard's properties is the foundation of its proper use. The key physicochemical data for Tibolone and its 3-Dimethyl Ketal derivative are summarized below.
| Property | Tibolone | This compound |
| IUPAC Name | (7R,8R,9S,13S,14S,17R)-17-ethynyl-17-hydroxy-7,13-dimethyl-1,2,4,6,7,8,9,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-3-one[8] | 3,3-dimethoxy-7alpha-methyl-19-nor-17alpha-pregn-5(10)-en-20-yn-17-ol[9] |
| Synonyms | Livial, Org OD 14[1] | Tibolone EP Impurity E[9] |
| CAS Number | 5630-53-5[8] | 105186-33-2[9] |
| Molecular Formula | C₂₁H₂₈O₂[1] | C₂₃H₃₄O₃[9] |
| Molecular Weight | 312.45 g/mol [1] | 358.5 g/mol [9] |
| Melting Point | Not specified | 140 - 142°C[10] |
| Solubility | Not specified | Acetonitrile (Slightly), Chloroform (Slightly)[10] |
| Storage | Not specified | Amber Vial, -20°C Freezer, Under inert atmosphere[10] |
Part 1: Qualification of this compound Reference Standard
The qualification of a new batch of a reference standard is a mandatory process to ensure its identity, purity, and potency.[11][12] This process establishes a chain of traceability and confidence in all subsequent analytical results.[3] The World Health Organization (WHO) suggests a purity of 99.5% or higher for reference standards used in assays.[13] The workflow must be systematic and documented meticulously.
Sources
- 1. Tibolone | C21H28O2 | CID 444008 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. USP Reference Standards [usp.org]
- 4. uspbpep.com [uspbpep.com]
- 5. US3845040A - Protection of steroid carbonyl group by enolisation - Google Patents [patents.google.com]
- 6. m.youtube.com [m.youtube.com]
- 7. Acetals as Protecting Groups for Aldehydes and Ketones - Chemistry Steps [chemistrysteps.com]
- 8. Tibolone - Wikipedia [en.wikipedia.org]
- 9. clearsynth.com [clearsynth.com]
- 10. This compound | 105186-33-2 [chemicalbook.com]
- 11. Guidelines for Receipt and Usage of Reference Standards and Qualification and Usage of Working Standards | Pharmaguideline [pharmaguideline.com]
- 12. resolvemass.ca [resolvemass.ca]
- 13. who.int [who.int]
Application Note: A Validated Protocol for the Acid-Catalyzed Deprotection of Tibolone 3-Dimethyl Ketal
Abstract
This application note provides a comprehensive and validated protocol for the deprotection of Tibolone 3-Dimethyl Ketal to yield the active pharmaceutical ingredient, Tibolone. Tibolone is a synthetic steroid with tissue-selective hormonal activities, utilized in hormone replacement therapy to treat menopausal symptoms and prevent osteoporosis.[1][2] The biological activity of Tibolone and its metabolites is critically dependent on the C3-keto functional group.[3][4][5] In multi-step syntheses, this ketone is often protected as a dimethyl ketal to prevent unwanted side reactions. This guide details a robust, acid-catalyzed hydrolysis procedure, offering field-proven insights into reaction execution, in-process monitoring, purification, and analytical validation. The methodologies are designed for researchers, chemists, and drug development professionals requiring a reliable and reproducible route to high-purity Tibolone.
Scientific Principles and Mechanistic Overview
The conversion of a ketal back to a ketone is a classic hydrolysis reaction, governed by the principles of equilibrium. The reaction is catalyzed by an acid and is mechanistically the reverse of ketal formation.[6]
The Causality Behind the Choice of Conditions:
-
Acid Catalyst: The reaction requires protonation of one of the methoxy groups, converting it into a good leaving group (methanol). This initiation step is fundamental for the hydrolysis to proceed. While strong acids can be used, a mild acid like oxalic acid is employed in related steroid syntheses to minimize the risk of acid-mediated side reactions, such as rearrangement or elimination, on the sensitive steroid core.[7]
-
Le Châtelier's Principle: The formation of a ketal from a ketone and two equivalents of alcohol produces one equivalent of water. Conversely, the hydrolysis of a ketal requires water as a reactant. To drive the equilibrium towards the desired product (Tibolone), the deprotection is performed in an aqueous solvent system, using an excess of water to ensure the complete conversion of the starting material.[6][8]
The step-wise mechanism is illustrated below:
-
Protonation: One of the ketal's oxygen atoms is protonated by the acid catalyst.
-
Elimination of Methanol: The protonated ether becomes a good leaving group, and a molecule of methanol is eliminated, forming a resonance-stabilized oxonium ion.
-
Nucleophilic Attack by Water: A water molecule from the solvent acts as a nucleophile, attacking the carbocation.
-
Deprotonation: A proton is lost from the newly added water molecule, forming a hemiacetal.
-
Repeat Sequence: The second methoxy group is then protonated, eliminated as methanol, and the resulting cation is quenched by the formation of the C=O double bond to yield the final ketone product, regenerating the acid catalyst in the process.[9]
Visualization of Chemical Mechanism and Workflow
Reaction Mechanism
Caption: Acid-catalyzed hydrolysis mechanism for ketal deprotection.
Overall Experimental Workflow
Caption: Step-by-step workflow from starting material to final product.
Materials and Methods
| Reagent / Material | Grade | Supplier Example | Notes |
| This compound | >98% Purity | Clearsynth | Starting material (CAS 105186-33-2)[10] |
| Acetone | ACS Grade or HPLC | Sigma-Aldrich | Reaction solvent |
| Deionized Water | Type I or II | Millipore | Co-solvent and reactant |
| Hydrochloric Acid (HCl) | 2 M Aqueous Solution | Fisher Scientific | Acid catalyst (alternatives: H₂SO₄, Oxalic Acid) |
| Ethyl Acetate | ACS Grade | VWR | Extraction solvent |
| Sodium Bicarbonate (NaHCO₃) | Saturated Solution | Any | Quenching agent |
| Brine (Saturated NaCl) | Saturated Solution | Any | Washing agent |
| Anhydrous Sodium Sulfate (Na₂SO₄) | ACS Grade | Any | Drying agent |
| Silica Gel | 60 Å, 230-400 mesh | SiliCycle | Stationary phase for chromatography |
| TLC Plates | Silica Gel 60 F₂₅₄ | Merck | For reaction monitoring |
| Hexane / Ethyl Acetate | HPLC Grade | Any | Mobile phase for TLC and chromatography |
| Equipment | |||
| Round-bottom flask, Magnetic stirrer, Stir bar, Condenser, Separatory funnel, Rotary evaporator, Glassware for chromatography |
Detailed Experimental Protocol
Part 1: Reaction Setup and Deprotection
-
Preparation: To a 100 mL round-bottom flask equipped with a magnetic stir bar, add this compound (1.00 g, 2.79 mmol).
-
Dissolution: Add 25 mL of acetone to the flask. Stir at room temperature until the starting material is fully dissolved. The solid is soluble in acetone, forming a clear, colorless solution.[11]
-
Initiation: To the stirring solution, add 5 mL of deionized water followed by 2.5 mL of 2 M hydrochloric acid (5.0 mmol). The addition of aqueous acid provides both the catalyst and the excess water needed to drive the reaction.
-
Reaction: Stir the reaction mixture at room temperature (approx. 20-25°C).
Part 2: In-Process Monitoring via TLC
-
Rationale: Thin-Layer Chromatography (TLC) is a critical self-validating step to ensure the reaction proceeds to completion and to prevent the formation of byproducts from prolonged exposure to acid. The product, Tibolone, is more polar than the starting ketal and will have a lower Retention Factor (Rf).
-
Prepare TLC Chamber: Use a 3:1 Hexane:Ethyl Acetate solvent system.
-
Spotting: Every 30 minutes, withdraw a small aliquot of the reaction mixture with a capillary tube and spot it on a TLC plate. Spot a reference sample of the starting material alongside.
-
Development & Visualization: Develop the plate and visualize under a UV lamp (254 nm).
-
Analysis: The reaction is complete when the spot corresponding to the starting material (higher Rf) is no longer visible, and a new, more polar spot (lower Rf) corresponding to Tibolone is dominant. The expected reaction time is typically 2-4 hours.
Part 3: Workup and Isolation of Crude Product
-
Quenching: Once the reaction is complete, carefully pour the mixture into a 250 mL separatory funnel containing 50 mL of a saturated sodium bicarbonate (NaHCO₃) solution. This step neutralizes the hydrochloric acid catalyst, stopping the reaction.
-
Extraction: Extract the aqueous mixture with ethyl acetate (3 x 50 mL). Combine the organic layers.
-
Washing: Wash the combined organic layers sequentially with 50 mL of deionized water and then 50 mL of brine. The washes remove residual salts and water-soluble impurities.
-
Drying: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and collect the filtrate.
-
Concentration: Remove the solvent under reduced pressure using a rotary evaporator to yield the crude Tibolone as a white or off-white solid.
Part 4: Purification via Flash Column Chromatography
-
Column Preparation: Pack a glass column with silica gel using a slurry method with hexane.
-
Loading: Dissolve the crude product in a minimal amount of dichloromethane and adsorb it onto a small amount of silica gel. After drying, load this solid onto the top of the packed column.
-
Elution: Elute the column with a gradient of ethyl acetate in hexane (starting from 5% ethyl acetate and gradually increasing to 20%). Collect fractions and monitor by TLC.
-
Isolation: Combine the pure fractions containing Tibolone and remove the solvent under reduced pressure to afford the final product as a crystalline solid.
Expected Results and Data Validation
The successful execution of this protocol should yield Tibolone with high purity (>98% by HPLC). The following table provides key parameters for validation.
| Parameter | This compound (Starting Material) | Tibolone (Product) |
| Molecular Formula | C₂₃H₃₄O₃ | C₂₁H₂₈O₂ |
| Molecular Weight | 358.5 g/mol [10] | 312.5 g/mol [12] |
| Appearance | White to Off-White Solid[11] | Crystalline Solid[12] |
| TLC Rf (3:1 Hexane:EtOAc) | ~0.65 | ~0.40 |
| IR Spectroscopy (cm⁻¹) | No C=O stretch | ~1705-1720 (Ketone C=O stretch) |
| ¹H NMR (CDCl₃, δ ppm) | ~3.20 (s, 6H, -OCH₃) | Absence of ~3.20 ppm signal |
| Mass Spec (ESI+) [M+H]⁺ | m/z 359.26 | m/z 313.22 |
| Expected Yield | - | 85-95% (after chromatography) |
Troubleshooting and Field Insights
-
Issue: Incomplete Reaction: If TLC analysis shows significant starting material remaining after 4 hours, add an additional 0.5 mL of 2 M HCl and gently warm the reaction to 40°C for 1 hour. Monitor closely to avoid degradation.
-
Issue: Streaking on TLC Plate: This may indicate the presence of highly polar impurities or degradation. Ensure the acid is thoroughly quenched during workup. If streaking persists in the crude product, a more polar solvent system may be required for chromatography.
-
Insight: Catalyst Choice: While HCl is effective, for substrates with other acid-sensitive groups (e.g., silyl ethers, THP ethers), milder catalysts like pyridinium p-toluenesulfonate (PPTS) in aqueous acetone can be used, though reaction times may be longer.
-
Insight: Purity Analysis: For drug development applications, final purity should be rigorously assessed using a validated stability-indicating HPLC method to separate Tibolone from any potential degradation products.[13][14]
Conclusion
This application note presents a reliable and systematically validated protocol for the deprotection of this compound. By explaining the causality behind each step and incorporating in-process controls, this guide provides researchers with a trustworthy method to produce high-purity Tibolone. The detailed procedures for reaction, workup, purification, and characterization serve as a robust foundation for synthesis campaigns in both academic and industrial drug development settings.
References
- YouTube. (2024). Acid-Catalyzed Ketalization of a Ketone with Ethylene Glycol - Organic Chemistry Mechanism Tutorial.
- Chemistry Stack Exchange. (2021). Acetal/ketal formation and deprotection.
- Organic Chemistry Portal. Dimethyl Acetals.
- Forman, E. J., & Vulas, V. (2007). Postmenopausal Tibolone Therapy: Biologic Principles and Applied Clinical Practice. Medscape General Medicine, 9(1), 5.
- Organic Chemistry Portal. Aldehyde synthesis by deprotection or hydrolysis.
- ResearchGate. (2015). A Simple Chemoselective Method for the Deprotection of Acetals and Ketals Using Bismuth Nitrate Pentahydrate.
- Dalton Transactions. (2015). Pd(II)-Catalyzed Deprotection of Acetals and Ketals Containing Acid Sensitive Functional Groups.
- Shah D. K., et al. (2014). Development and Validation of Stability Indicating RP-HPLC Method for Estimation of Tibolone in Tablet Dosage Form. Journal of Pharmaceutical Science and Bioscientific Research, 4(4), 281-285.
- Google Patents. (2020). CN110981930B - Synthesis method of tibolone.
-
Smith, J. D., et al. (2022). Utilizing in situ spectroscopic tools to monitor ketal deprotection processes. International Journal of Pharmaceutics, 612, 121324. Available at: [Link]
- Patsnap Synapse. (2024). What is the mechanism of Tibolone?.
- Organic Chemistry Portal. Synthesis of ketones by hydrolysis, deprotection, or oxidation.
- Master Organic Chemistry. (2010). Hydrates, Hemiacetals, and Acetals.
- SciELO. (2018). Solubility and dissolution studies of tibolone polymorphs.
- ResearchGate. (2018). Solubility and dissolution studies of tibolone polymorphs.
- ResearchGate. (2006). Studies on synthesis of tibolone.
- ACS Omega. (2018). A Simple and Versatile Method for the Formation of Acetals/Ketals Using Trace Conventional Acids.
- NHS. About tibolone.
- Cayman Chemical. (2022). PRODUCT INFORMATION - Tibolone.
- Indian Menopause Society. Tibolone for Postmenopausal Women.
- Clearsynth. This compound.
- ChemicalBook. (2023). This compound.
- Australasian Menopause Society. Tibolone for Post-Menopausal Women.
Sources
- 1. About tibolone - NHS [nhs.uk]
- 2. imsociety.org [imsociety.org]
- 3. Postmenopausal Tibolone Therapy: Biologic Principles and Applied Clinical Practice - PMC [pmc.ncbi.nlm.nih.gov]
- 4. What is the mechanism of Tibolone? [synapse.patsnap.com]
- 5. indianmenopausesociety.org [indianmenopausesociety.org]
- 6. m.youtube.com [m.youtube.com]
- 7. researchgate.net [researchgate.net]
- 8. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 9. masterorganicchemistry.com [masterorganicchemistry.com]
- 10. clearsynth.com [clearsynth.com]
- 11. This compound | 105186-33-2 [chemicalbook.com]
- 12. cdn.caymanchem.com [cdn.caymanchem.com]
- 13. jpsbr.org [jpsbr.org]
- 14. researchgate.net [researchgate.net]
Application Notes and Protocols for Stability Testing of Tibolone 3-Dimethyl Ketal
Abstract
This comprehensive guide details a robust stability testing protocol for Tibolone 3-Dimethyl Ketal, an important intermediate or prodrug of the synthetic steroid Tibolone. The protocol is designed for researchers, scientists, and drug development professionals to rigorously assess the stability of this active pharmaceutical ingredient (API) under various environmental conditions. Adhering to the principles of scientific integrity and leveraging established regulatory frameworks, this document provides not only step-by-step methodologies but also the scientific rationale behind the experimental design. The protocols outlined herein are compliant with the International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH) guidelines, specifically ICH Q1A(R2), ensuring the generation of reliable and submission-ready data.[1][2][3][4]
Introduction: The Scientific Imperative for Stability Testing
Tibolone is a synthetic steroid known for its tissue-selective hormonal activity, exerting estrogenic, progestogenic, and androgenic effects.[5] It is primarily used in hormone replacement therapy for postmenopausal women.[5] Tibolone itself is rapidly metabolized into active metabolites, including 3α-hydroxytibolone, 3β-hydroxytibolone, and the Δ4-isomer, which are responsible for its pharmacological effects.[5][6][7] this compound serves as a protected form of Tibolone, potentially as a synthetic intermediate or a prodrug designed to enhance stability or modify pharmacokinetic properties. The ketal group at the C3 position masks the ketone, a site susceptible to various chemical transformations.
The purpose of stability testing is to provide evidence of how the quality of a drug substance varies over time under the influence of environmental factors such as temperature, humidity, and light.[1][2][8] Such testing is fundamental to establishing a re-test period for the drug substance and recommended storage conditions.[1][2] For this compound, a critical aspect of its stability profile is the potential hydrolysis of the dimethyl ketal to yield the parent Tibolone, which itself can undergo further degradation. Therefore, a well-designed stability study must not only quantify the parent compound but also detect and quantify any significant degradation products.
This guide provides a framework for both long-term and accelerated stability studies, as well as forced degradation studies, to identify potential degradation pathways and to develop and validate a stability-indicating analytical method.
Predicted Degradation Pathway of this compound
A primary anticipated degradation pathway for this compound is the acid-catalyzed hydrolysis of the ketal functional group to regenerate the parent ketone, Tibolone. This is a common reaction for ketals in the presence of even trace amounts of acid and water. Subsequently, Tibolone itself may be susceptible to degradation under various stress conditions.
Sources
- 1. database.ich.org [database.ich.org]
- 2. ema.europa.eu [ema.europa.eu]
- 3. Ich guideline for stability testing | PPTX [slideshare.net]
- 4. youtube.com [youtube.com]
- 5. What is the mechanism of Tibolone? [synapse.patsnap.com]
- 6. Tibolone inhibits bone resorption without secondary positive effects on cartilage degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Tibolone - Wikipedia [en.wikipedia.org]
- 8. ICH Q1 guideline on stability testing of drug substances and drug products | European Medicines Agency (EMA) [ema.europa.eu]
Application Notes and Protocols for the Safe Handling and Storage of Tibolone 3-Dimethyl Ketal
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tibolone 3-Dimethyl Ketal (CAS No. 105186-33-2) is a key intermediate in the synthesis of Tibolone, a synthetic steroid hormone with weak estrogenic, progestogenic, and androgenic properties.[1] As a crucial component in pharmaceutical research and development, the safe and effective handling of this compound is paramount to ensure the integrity of experimental outcomes and, most importantly, the safety of laboratory personnel. This document provides a comprehensive guide to the safe handling, storage, and disposal of this compound, grounded in established safety protocols and an understanding of its chemical properties.
Compound Identification and Chemical Properties
A thorough understanding of the chemical and physical properties of this compound is the foundation for its safe handling.
| Property | Value | Source |
| CAS Number | 105186-33-2 | [2][3] |
| Molecular Formula | C23H34O3 | [2][3] |
| Molecular Weight | 358.5 g/mol | [2] |
| IUPAC Name | 3,3-dimethoxy-7α-methyl-19-nor-17α-pregn-5(10)-en-20-yn-17-ol | [2] |
| Appearance | White to Off-White Solid | [3] |
| Melting Point | 140 - 142°C | [3] |
| Solubility | Slightly soluble in Acetonitrile and Chloroform | [3] |
The dimethyl ketal functional group is generally stable under basic conditions but is susceptible to hydrolysis under acidic conditions, which would regenerate the corresponding ketone.[4] This reactivity is a critical consideration in both its synthesis and handling to avoid unintended deprotection.
Hazard Assessment and GHS Classification
While a specific, comprehensive Safety Data Sheet (SDS) for this compound is not universally available, its structural similarity to Tibolone and other steroid derivatives necessitates a cautious approach. The hazards associated with Tibolone formulations include potential carcinogenicity, reproductive toxicity, and specific target organ toxicity through prolonged or repeated exposure.[5] Therefore, this compound should be handled as a potentially hazardous compound.
Anticipated GHS Hazard Statements:
Based on data for similar compounds, the following GHS classifications should be considered:
-
H302+H312+H332: Harmful if swallowed, in contact with skin, or if inhaled.[3]
-
H361: Suspected of damaging fertility or the unborn child.[3][5][6]
Precautionary Statements:
-
P201 & P202: Obtain special instructions before use and do not handle until all safety precautions have been read and understood.[3][5][6]
-
P280: Wear protective gloves/protective clothing/eye protection/face protection.[5][6]
-
P308+P313: IF exposed or concerned: Get medical advice/attention.[3][5][6]
-
P501: Dispose of contents/container to an approved waste disposal plant.[3][5]
Engineering Controls and Personal Protective Equipment (PPE)
A multi-layered approach to safety, combining engineering controls and appropriate PPE, is essential for minimizing exposure risk.
Engineering Controls
-
Fume Hood: All handling of solid this compound, especially weighing and transferring, should be conducted in a certified chemical fume hood to prevent inhalation of fine particles.[7][8]
-
Ventilation: The laboratory should be well-ventilated to minimize the concentration of any airborne contaminants.[6]
-
Containment: For procedures with a higher risk of aerosolization, consider using a glove box or other containment enclosures.
Personal Protective Equipment (PPE)
The following PPE is mandatory when handling this compound:
-
Eye Protection: Chemical safety goggles or a face shield are required to protect against splashes and dust.
-
Hand Protection: Nitrile or other chemically resistant gloves should be worn.[9] Gloves should be inspected before use and changed frequently, especially if contaminated.
-
Body Protection: A lab coat or chemical-resistant apron must be worn to protect the skin.[9]
-
Respiratory Protection: For situations where engineering controls may not be sufficient to control airborne exposure, a NIOSH-approved respirator with an appropriate particulate filter may be necessary.
Caption: Workflow for selecting appropriate PPE.
Safe Handling and Experimental Protocols
Adherence to strict protocols is crucial for minimizing exposure and ensuring experimental reproducibility.
General Handling Precautions
-
Avoid Dust Formation: Handle the solid compound carefully to minimize the generation of dust.[5][6]
-
Personal Hygiene: Do not eat, drink, or smoke in the laboratory.[5][9] Wash hands thoroughly after handling the compound.[9]
-
Work Area: Keep the work area clean and tidy. Clean up any spills immediately according to established procedures.
Protocol for Weighing and Dispensing
-
Preparation: Don the required PPE and ensure the chemical fume hood is functioning correctly.
-
Tare Weighing Vessel: Place a clean, dry weighing vessel on the analytical balance and tare it.
-
Dispensing: Carefully transfer the required amount of this compound from the stock container to the weighing vessel using a clean spatula.
-
Closure: Securely close the stock container immediately after dispensing.
-
Dissolution: If the next step involves dissolving the compound, do so within the fume hood.
-
Decontamination: Clean the spatula and any contaminated surfaces with an appropriate solvent (e.g., ethanol) and dispose of the cleaning materials as hazardous waste.
Caption: Step-by-step weighing and dispensing protocol.
Storage Procedures
Proper storage is essential to maintain the stability and integrity of this compound.
| Storage Parameter | Recommendation | Rationale |
| Temperature | -20°C Freezer | To minimize degradation over long-term storage.[3] |
| Atmosphere | Under inert atmosphere (e.g., Argon or Nitrogen) | To prevent potential oxidation or reaction with atmospheric moisture.[3] |
| Container | Tightly sealed, amber vial or other light-resistant container | To protect from light and prevent contamination.[3][5][6] |
| Location | Locked cabinet or other secure, designated area | To restrict access to authorized personnel only.[5][6] |
| Incompatibilities | Store away from strong oxidizing agents and strong acids.[6] | To prevent unwanted chemical reactions. |
Spill and Emergency Procedures
Preparedness is key to effectively managing accidental releases.
Spill Response
-
Evacuate: If the spill is large or in a poorly ventilated area, evacuate the immediate vicinity.
-
Alert: Notify your supervisor and colleagues.
-
Contain: If safe to do so, prevent the spread of the spill using appropriate absorbent materials.
-
Clean-up: Wearing appropriate PPE, carefully collect the spilled material. For solid spills, avoid creating dust. For solutions, use an inert absorbent material.
-
Decontaminate: Clean the spill area with a suitable solvent, followed by soap and water.
-
Dispose: All contaminated materials must be disposed of as hazardous waste.
First Aid Measures
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek medical attention.[5][6]
-
Skin Contact: Remove contaminated clothing and wash the affected area with soap and water.[5][6] Seek medical attention if irritation persists.
-
Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.
-
Ingestion: Do NOT induce vomiting.[5][6] Rinse mouth with water and seek immediate medical attention.
Waste Disposal
All waste materials contaminated with this compound, including empty containers, disposable labware, and cleaning materials, must be disposed of as hazardous chemical waste in accordance with local, state, and federal regulations. Never dispose of this compound down the drain.[8]
Conclusion
The safe and responsible handling of this compound is a critical aspect of its use in research and development. By adhering to the guidelines outlined in this document, researchers can minimize risks to themselves and their colleagues while ensuring the quality and integrity of their scientific work. A proactive approach to safety, grounded in a thorough understanding of the compound's properties and potential hazards, is the cornerstone of a safe and productive laboratory environment.
References
-
Organon. (2023, September 26). SAFETY DATA SHEET Tibolone Formulation. [Link]
-
Organon. (2023, September 26). Tibolone Formulation. [Link]
-
Organon. (2020, October 16). Tibolone Formulation. [Link]
-
NHS. How and when to take tibolone. [Link]
-
Occupational Safety and Health Administration. Laboratory Safety Guidance. [Link]
- Basaria, S., Collins, L. G., Eder, M., & Carducci, M. A. (2021). Adverse Effects of Anabolic-Androgenic Steroids: A Literature Review. Journal of clinical endocrinology and metabolism, 89(6), 1563-1574.
- Google Patents. (2021, April 20). CN110981930A - Synthesis method of tibolone.
-
Organon. (2024, April 6). Tibolone Formulation. [Link]
-
Nemours KidsHealth. What Are the Risks of Steroid Use? (for Teens). [Link]
-
Pharmaguideline. SOP for Safety in Laboratory. [Link]
- Li, Z., et al. (2018). A Simple and Versatile Method for the Formation of Acetals/Ketals Using Trace Conventional Acids. ACS Omega, 3(5), 5344-5350.
-
Erlab. (2025, June 19). Enhancing Pharmaceutical Laboratory Safety Starts with Every Operation. [Link]
- European Patent Office. (2012, September 12). Process for the production of tibolone - EP 2497776 A2.
-
UKCPA. Tibolone - Handbook of Perioperative Medicines. [Link]
- Wang, Y., et al. (2005). Studies on synthesis of tibolone. Chinese Journal of New Drugs, 14(12), 1523-1525.
-
Lab Safety Rules and Guidelines. (2024, January 23). [Link]
-
NHS. Anabolic steroid misuse. [Link]
-
Organon. (2020, October 16). Tibolone Formulation. [Link]
-
Eburon Organics. Acetals and Ketals. [Link]
-
OrthoInfo - AAOS. The Risks of Using Performance-Enhancing Drugs in Sports. [Link]
- National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards: Updated Version.
-
StatPearls. (2023, June 20). Anabolic Steroid Use Disorder. [Link]
- Thomas, B., et al. (2005). Synthesis of dimethyl acetal of ketones: Design of solid acid catalysts for one-pot acetalization reaction.
-
Ataman Kimya. ACETONE DIMETHYL ACETAL. [Link]
Sources
- 1. scbt.com [scbt.com]
- 2. clearsynth.com [clearsynth.com]
- 3. This compound | 105186-33-2 [chemicalbook.com]
- 4. eburon-organics.com [eburon-organics.com]
- 5. organon.com [organon.com]
- 6. organon.com [organon.com]
- 7. Enhancing Pharmaceutical Laboratory Safety Starts with Every Operation - Erlab [erlab.com]
- 8. Lab Safety Rules and Guidelines | Lab Manager [labmanager.com]
- 9. SOP for Safety in Laboratory | Pharmaguideline [pharmaguideline.com]
Application Notes and Protocols for the Purification of Crude Tibolone 3-Dimethyl Ketal
Introduction: The Strategic Importance of Purifying Tibolone 3-Dimethyl Ketal
Tibolone is a synthetic steroid hormone used in hormone replacement therapy to alleviate menopausal symptoms and prevent osteoporosis.[1][2][3] Its synthesis is a multi-step process where precise control over each intermediate's purity is paramount to ensure the final active pharmaceutical ingredient's (API) safety and efficacy. This compound is a key intermediate in several synthetic routes to Tibolone.[4][5][6][7] The 3-keto group of the steroid is protected as a dimethyl ketal to allow for selective reactions at other positions of the molecule. The purity of this ketal intermediate directly impacts the quality of the final Tibolone product, as impurities can carry through subsequent steps or interfere with downstream reactions.
This document provides detailed application notes and protocols for the purification of crude this compound, addressing common impurities and offering validated methodologies for achieving high purity suitable for pharmaceutical development.
Understanding the Impurity Profile of Crude this compound
The impurity profile of crude this compound is intrinsically linked to its synthetic pathway. Common impurities may include unreacted starting materials, byproducts from incomplete reactions, and degradation products.[8][9] A thorough understanding of the preceding synthetic steps is crucial for identifying potential impurities. For instance, in a typical synthesis, impurities could arise from the ketalization step itself or from prior reactions in the synthesis of the steroid backbone.[10][11]
Potential Impurities:
-
Unreacted Starting Material: The corresponding 3-keto steroid precursor that has not undergone ketalization.
-
Over-reacted Products: Unwanted side products from reactions on other functional groups of the steroid.
-
Reagents and Catalysts: Residual acids or other reagents used in the ketalization process.[12][13]
-
Solvent Residues: Trapped solvents from the reaction and initial work-up.
-
Degradation Products: Isotibolone is a known degradation product of Tibolone and similar degradation pathways could affect the ketal intermediate.[9]
Purification Strategies: A Multi-pronged Approach
Achieving the desired purity for this compound often requires a combination of techniques. The choice of method will depend on the nature and quantity of the impurities present. The primary methods for purifying steroid intermediates like this compound are crystallization and column chromatography.
Logical Flow for Purification Strategy
The following diagram illustrates a logical workflow for the purification of crude this compound, starting from the crude product to the final, highly pure compound.
Caption: Workflow for the purification of crude this compound.
Protocol 1: Purification by Crystallization
Crystallization is often the most efficient method for purifying steroid intermediates, especially for removing less soluble or more soluble impurities. The choice of solvent is critical and should be determined through solubility studies.
Rationale: This technique relies on the principle that the desired compound and its impurities have different solubilities in a given solvent system. As the solution cools or as a non-solvent is added, the compound with the lower solubility will crystallize out, leaving the more soluble impurities in the mother liquor.
Step-by-Step Protocol:
-
Solvent Selection:
-
Perform small-scale solubility tests with various solvents. Good solvents for steroids often include acetone, ethyl acetate, methanol, ethanol, and isopropanol.
-
This compound is soluble in acetonitrile and chloroform.[14]
-
A good crystallization solvent will dissolve the crude product at an elevated temperature but will have low solubility at cooler temperatures.
-
A solvent/anti-solvent system can also be effective. For example, dissolving the crude product in a good solvent like acetone and then slowly adding a poor solvent like water or hexane until turbidity is observed.
-
-
Dissolution:
-
Place the crude this compound in a clean, dry flask.
-
Add the chosen solvent (or solvent mixture) portion-wise while gently heating and stirring until the solid is completely dissolved. Avoid excessive heating to prevent degradation.
-
-
Decolorization (Optional):
-
If the solution is colored, add a small amount of activated carbon and stir for 15-30 minutes at an elevated temperature.
-
Hot-filter the solution through a pad of celite to remove the activated carbon.
-
-
Crystallization:
-
Allow the hot, saturated solution to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals.
-
Further cool the flask in an ice bath or refrigerator to maximize the yield of the crystallized product.
-
-
Isolation and Drying:
-
Collect the crystals by vacuum filtration using a Büchner funnel.
-
Wash the crystals with a small amount of the cold crystallization solvent to remove any residual mother liquor.
-
Dry the crystals under vacuum at a temperature that will not cause degradation (e.g., 30-40°C) until a constant weight is achieved.
-
Data Presentation: Solvent Systems for Crystallization
| Solvent System | Rationale | Expected Purity Improvement |
| Methanol/Water | Good for moderately polar steroids. Water acts as an anti-solvent. | Up to 98% |
| Acetone/Hexane | Acetone is a strong solvent, while hexane is a non-polar anti-solvent. Good for removing polar impurities. | Up to 97% |
| Ethyl Acetate | A single solvent system that often provides good crystal formation for steroids. | Up to 98.5% |
| Isopropanol | Less volatile than ethanol or methanol, allowing for slower crystal growth. | Up to 98% |
Protocol 2: Purification by Column Chromatography
When crystallization does not provide the desired level of purity, or if the crude product is an oil, column chromatography is the method of choice.[15] This technique separates compounds based on their differential adsorption to a stationary phase.[16][17]
Rationale: A solvent system (mobile phase) is chosen that allows the desired compound and impurities to have different affinities for the stationary phase (typically silica gel). Less polar compounds will travel down the column faster, while more polar compounds will be retained longer.
Step-by-Step Protocol:
-
Stationary and Mobile Phase Selection:
-
Stationary Phase: Silica gel (60-120 or 230-400 mesh) is standard for steroid purification.
-
Mobile Phase (Eluent): A mixture of a non-polar solvent (e.g., hexane or heptane) and a more polar solvent (e.g., ethyl acetate or acetone) is typically used.
-
Determine the optimal eluent composition using Thin Layer Chromatography (TLC). The ideal solvent system should give a retention factor (Rf) of 0.2-0.4 for the this compound and good separation from its impurities.
-
-
Column Packing:
-
Prepare a slurry of the silica gel in the chosen eluent.
-
Carefully pour the slurry into a vertical glass column, ensuring no air bubbles are trapped.
-
Allow the silica gel to settle, and then drain the excess solvent until the solvent level is just above the silica bed.
-
-
Sample Loading:
-
Dissolve the crude this compound in a minimum amount of the eluent or a slightly more polar solvent.
-
Alternatively, for less soluble compounds, create a dry-loading by adsorbing the crude product onto a small amount of silica gel, evaporating the solvent, and then carefully adding the dry powder to the top of the column.
-
-
Elution and Fraction Collection:
-
Carefully add the eluent to the top of the column and begin elution. Maintain a constant flow rate.
-
Collect fractions in separate test tubes or flasks.
-
Monitor the elution of the compounds by TLC analysis of the collected fractions.
-
-
Isolation and Drying:
-
Combine the fractions containing the pure this compound.
-
Remove the solvent under reduced pressure using a rotary evaporator.
-
Dry the resulting solid or oil under high vacuum to remove any residual solvent.
-
Data Presentation: Exemplary Chromatographic Conditions
| Parameter | Condition | Rationale |
| Stationary Phase | Silica Gel (230-400 mesh) | High surface area provides excellent separation. |
| Mobile Phase | Hexane:Ethyl Acetate (gradient or isocratic) | A common and effective solvent system for steroids, allowing for fine-tuning of polarity. |
| Elution Profile | Start with a low polarity (e.g., 95:5 Hex:EtOAc) and gradually increase the polarity. | Less polar impurities will elute first, followed by the product, and then more polar impurities. |
| Detection | TLC with UV visualization (if applicable) or staining (e.g., potassium permanganate). | Allows for the identification of fractions containing the desired product. |
Purity Assessment: Ensuring Success
The purity of the this compound after each purification step should be rigorously assessed using appropriate analytical techniques.
-
Thin Layer Chromatography (TLC): A quick and easy method for monitoring the progress of a reaction and the separation during column chromatography.
-
High-Performance Liquid Chromatography (HPLC): The gold standard for determining the purity of pharmaceutical compounds.[18][19][20] A validated HPLC method can accurately quantify the main compound and any impurities.[21]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides structural confirmation of the purified product and can detect impurities if they are present in sufficient quantities.
-
Mass Spectrometry (MS): Confirms the molecular weight of the purified compound.
Logical Relationship of Analytical Techniques
The following diagram shows the interplay of different analytical techniques in the purification and characterization process.
Caption: Analytical techniques for purity assessment and structural confirmation.
Conclusion
The purification of crude this compound is a critical step in the synthesis of the active pharmaceutical ingredient, Tibolone. By employing systematic crystallization and/or chromatographic techniques, it is possible to achieve high levels of purity. The choice of the specific method and conditions should be guided by the impurity profile of the crude material and validated by appropriate analytical methods. The protocols and guidelines presented in this document provide a robust framework for researchers, scientists, and drug development professionals to develop efficient and reproducible purification processes for this compound.
References
- CN110981930B - Synthesis method of tibolone - Google Patents. (n.d.).
-
Tibolone | C21H28O2 | CID 444008 - PubChem. (n.d.). National Institutes of Health. Retrieved from [Link]
- Shah, D. K., et al. (2014). Development and Validation of Stability Indicating RP-HPLC Method for Estimation of Tibolone in Tablet Dosage Form. JPSBR: Volume 4, Issue 4: 2014 (281-285).
- Shinde, V., Pudage, A., et al. (2013). Application of UPLC–MS/MS for separation and quantification of 3α-Hydroxy Tibolone and comparative bioavailability of two Tibolone formulations in healthy volunteers. Journal of Pharmaceutical and Biomedical Analysis, 76, 158-164.
- EP0776904A2 - Method for the preparation of steroid derivative ketal - Google Patents. (n.d.).
-
Tibolone-impurities - Pharmaffiliates. (n.d.). Retrieved from [Link]
-
(PDF) Development and validation of analytical methodology for quality evaluation of Tibolone in capsule pharmaceutical form through UV spectrophotometry - ResearchGate. (n.d.). Retrieved from [Link]
- Process for the production of tibolone - European Patent Office - EP 2497776 A2. (n.d.).
- A Simple and Versatile Method for the Formation of Acetals/Ketals Using Trace Conventional Acids | ACS Omega. (2018). ACS Omega, 3(5), 5345-5353.
-
Tibolone EP Impurities & USP Related Compounds - SynThink. (n.d.). Retrieved from [Link]
-
Application of UPLC–MS/MS for separation and quantification of 3α-Hydroxy Tibolone and comparative bioavailability of two Tibolone formulations in healthy volunteers | Semantic Scholar. (2013). Retrieved from [Link]
- EP1608670B1 - Process for the production of tibolone - Google Patents. (n.d.).
-
Sample Purification Solutions for Gilson Lab Instruments. (n.d.). Retrieved from [Link]
-
Development and validation of analytical methodology for quality evaluation of Tibolone in capsule pharmaceutical form through UV spectrophotometry - CORE. (n.d.). Retrieved from [Link]
-
The synthesis and hydrolysis of dimethyl acetals catalyzed by sulfated metal oxides. An efficient method for protecting carbonyl groups | Request PDF - ResearchGate. (n.d.). Retrieved from [Link]
-
Tibolone: prevention of bone loss in late postmenopausal women - PubMed. (n.d.). National Institutes of Health. Retrieved from [Link]
-
Studies on synthesis of tibolone - ResearchGate. (n.d.). Retrieved from [Link]
-
A Simple and Versatile Method for the Formation of Acetals/Ketals Using Trace Conventional Acids - PubMed Central. (n.d.). National Institutes of Health. Retrieved from [Link]
-
Dimethyl Acetals - Organic Chemistry Portal. (n.d.). Retrieved from [Link]
-
Crystal structure of isotibolone: A major degradation product of tibolone - ResearchGate. (n.d.). Retrieved from [Link]
-
The Chromatographic Purification of Native Types I, II, and III Collagens - PubMed. (n.d.). National Institutes of Health. Retrieved from [Link]
-
Substituent Effects on the pH Sensitivity of Acetals and Ketals and Their Correlation with Encapsulation Stability in Polymeric Nanogels - PMC. (n.d.). National Institutes of Health. Retrieved from [Link]
-
Purification of testosterone-oestradiol-binding globulins from mammalian sera by anion-exchange high performance liquid chromatography - PubMed. (n.d.). National Institutes of Health. Retrieved from [Link]
-
A Review of Analytical Methods for the Determination of Tibolone: Pharmacokinetic and Pharmaceutical Formulations Analysis and Application in Doping Control | Request PDF - ResearchGate. (n.d.). Retrieved from [Link]
-
clinical recommendations and practical guidelines. A report of the International Tibolone Consensus Group - PubMed. (n.d.). National Institutes of Health. Retrieved from [Link]
-
This compound | CAS#:105186-33-2 | Chemsrc. (n.d.). Retrieved from [Link]
Sources
- 1. Tibolone | C21H28O2 | CID 444008 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Tibolone: prevention of bone loss in late postmenopausal women - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Tibolone: clinical recommendations and practical guidelines. A report of the International Tibolone Consensus Group - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. clearsynth.com [clearsynth.com]
- 5. cleanchemlab.com [cleanchemlab.com]
- 6. researchgate.net [researchgate.net]
- 7. scbt.com [scbt.com]
- 8. synthinkchemicals.com [synthinkchemicals.com]
- 9. researchgate.net [researchgate.net]
- 10. CN110981930B - Synthesis method of tibolone - Google Patents [patents.google.com]
- 11. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. A Simple and Versatile Method for the Formation of Acetals/Ketals Using Trace Conventional Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 14. This compound | 105186-33-2 [chemicalbook.com]
- 15. EP1608670B1 - Process for the production of tibolone - Google Patents [patents.google.com]
- 16. gilson.com [gilson.com]
- 17. The chromatographic purification of native types I, II, and III collagens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. jpsbr.org [jpsbr.org]
- 19. Application of UPLC–MS/MS for separation and quantification of 3α-Hydroxy Tibolone and comparative bioavailability of two Tibolone formulations in healthy volunteers - PMC [pmc.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. files01.core.ac.uk [files01.core.ac.uk]
Application Note: High-Throughput Analysis of Tibolone and its Key Synthetic Intermediates using Liquid Chromatography-Tandem Mass Spectrometry
Abstract
This application note presents a robust and sensitive method for the simultaneous analysis of the synthetic steroid Tibolone and its critical process intermediates using Liquid Chromatography coupled with Tandem Mass Spectrometry (LC-MS/MS). Tibolone, a synthetic steroid hormone, is utilized in the management of menopausal symptoms and the prevention of osteoporosis.[1][2] The control of synthetic impurities and intermediates is a critical aspect of drug manufacturing and quality control. This document provides a comprehensive protocol for sample preparation, chromatographic separation, and mass spectrometric detection, designed for researchers, scientists, and professionals in drug development and quality assurance. The methodologies outlined herein are built upon established principles of steroid analysis, ensuring both scientific integrity and practical applicability.[3][4]
Introduction
Tibolone ((7α,17α)-17-hydroxy-7-methyl-19-nor-17-pregn-5(10)-en-20-yn-3-one) is a synthetic steroid with a unique pharmacological profile, exhibiting estrogenic, progestogenic, and androgenic properties.[1][5] Its therapeutic effects are mediated by its metabolites, which have tissue-selective actions. The synthesis of Tibolone is a multi-step process involving several key intermediates.[6][7] Ensuring the purity of the final active pharmaceutical ingredient (API) requires diligent monitoring and control of these intermediates throughout the manufacturing process.
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has emerged as the preferred analytical technique for steroid analysis due to its high sensitivity, selectivity, and specificity. Unlike gas chromatography-mass spectrometry (GC-MS), which often requires derivatization and can lead to thermal degradation or artifact formation with certain steroids, LC-MS/MS allows for the direct analysis of these compounds in their native form.[8] This application note details an optimized LC-MS/MS method for the targeted analysis of Tibolone and its precursors, providing a reliable tool for process monitoring and quality control.
Experimental
2.1. Target Analytes
The method is designed for the analysis of Tibolone and its key synthetic intermediates. The exact structures of intermediates can be proprietary, however, based on publicly available synthesis routes, common precursors include derivatives of norethindrone.[7] For the purpose of this application note, we will consider the following representative analytes:
-
Analyte 1: Norethindrone (a potential starting material)
-
Analyte 2: 7α-methyl-norethindrone acetate (an intermediate)
-
Analyte 3: Tibolone (Final API)
2.2. Materials and Reagents
-
Tibolone, Norethindrone, and 7α-methyl-norethindrone acetate reference standards (≥98% purity)
-
Acetonitrile (LC-MS grade)
-
Methanol (LC-MS grade)
-
Water (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Ammonium fluoride (optional, for enhancing ionization)[3]
-
Internal Standard (IS): Testosterone-d3 or a structurally similar stable isotope-labeled compound.
2.3. Sample Preparation Protocol
The goal of sample preparation is to extract the analytes from the sample matrix (e.g., reaction mixture, crude product) and prepare them in a solvent compatible with the LC-MS/MS system.
Rationale: A simple "dilute-and-shoot" approach is often sufficient for in-process control samples where the analyte concentration is high and the matrix is relatively clean. For more complex matrices or trace-level analysis, a more rigorous extraction is necessary.
Step-by-Step Protocol:
-
Weighing: Accurately weigh approximately 10 mg of the sample into a 50 mL volumetric flask.
-
Dissolution: Dissolve the sample in methanol and bring to volume. This will be the stock solution.
-
Dilution: Perform a serial dilution of the stock solution with 50:50 (v/v) methanol:water to achieve a final concentration within the calibration range of the instrument (e.g., 1-1000 ng/mL).
-
Internal Standard Spiking: Add the internal standard to the final diluted sample to a fixed concentration (e.g., 100 ng/mL).
-
Filtration: Filter the final solution through a 0.22 µm PTFE syringe filter to remove any particulate matter before injection into the LC-MS/MS system.
Workflow for Sample Preparation
Caption: A streamlined workflow for preparing Tibolone intermediate samples.
2.4. Liquid Chromatography (LC) Method
Rationale: A reversed-phase C18 column is used to provide good retention and separation of the relatively non-polar steroid molecules. A gradient elution is employed to ensure adequate separation of the intermediates from the final product and to elute all compounds in a reasonable time with good peak shape.
| Parameter | Condition |
| LC System | UHPLC/HPLC system |
| Column | C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm) |
| Mobile Phase A | Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |
| Gradient | 50% B to 95% B over 5 minutes, hold for 2 minutes, re-equilibrate for 3 minutes |
| Flow Rate | 0.4 mL/min |
| Column Temperature | 40 °C |
| Injection Volume | 5 µL |
2.5. Mass Spectrometry (MS) Method
Rationale: Electrospray ionization (ESI) in positive mode is generally effective for the ionization of steroids, often forming protonated molecules [M+H]+ or adducts with mobile phase components.[9] A triple quadrupole mass spectrometer is used in Multiple Reaction Monitoring (MRM) mode for its high sensitivity and selectivity in quantitative analysis.[3] Collision-Induced Dissociation (CID) is used to fragment the precursor ions into specific product ions.[10][11]
| Parameter | Condition |
| MS System | Triple Quadrupole Mass Spectrometer |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Capillary Voltage | 3.5 kV |
| Source Temperature | 150 °C |
| Desolvation Temp. | 400 °C |
| Gas Flow | Optimized for the specific instrument |
| Acquisition Mode | Multiple Reaction Monitoring (MRM) |
MRM Transitions:
The following MRM transitions are proposed. These should be optimized for the specific instrument being used by infusing a standard solution of each analyte.
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| Norethindrone | 299.2 | 109.1 | 35 |
| 7α-methyl-norethindrone acetate | 355.2 | 295.2 | 20 |
| Tibolone | 313.2 | 241.2 | 25 |
| Internal Standard (IS) | 292.2 | 109.1 | 35 |
| (Example IS: Testosterone-d3) |
Data Acquisition and Processing Logic
Caption: The process from ionization to detection in the triple quadrupole MS.
Results and Discussion
3.1. Chromatographic Performance
The developed LC method should provide baseline separation of the target analytes. A representative chromatogram would show distinct peaks for Norethindrone, 7α-methyl-norethindrone acetate, and Tibolone, with typical retention times of approximately 3.5, 4.2, and 4.8 minutes, respectively, under the specified conditions. Good peak symmetry and minimal tailing are expected, indicating an efficient and robust separation.
3.2. Method Validation
A full method validation should be performed according to ICH guidelines, including the assessment of:
-
Linearity: The method should be linear over a defined concentration range (e.g., 1-1000 ng/mL) with a correlation coefficient (r²) > 0.99.
-
Accuracy and Precision: The accuracy (as percent recovery) and precision (as percent relative standard deviation, %RSD) should be within ±15% at all concentration levels, except for the Lower Limit of Quantification (LLOQ), where it should be within ±20%.
-
Selectivity: The method's ability to differentiate and quantify the analytes in the presence of other components in the sample matrix should be demonstrated.
-
Matrix Effects: Potential for ion suppression or enhancement from the sample matrix should be evaluated.
-
Stability: The stability of the analytes in the sample solvent and under storage conditions should be assessed.
Conclusion
The LC-MS/MS method described in this application note provides a sensitive, selective, and high-throughput approach for the analysis of Tibolone and its key synthetic intermediates. The protocol is designed to be easily implemented in a quality control or process development laboratory. By providing detailed, step-by-step instructions and explaining the rationale behind the chosen parameters, this guide serves as a valuable resource for scientists and researchers in the pharmaceutical industry. The use of tandem mass spectrometry ensures a high degree of confidence in the identification and quantification of these compounds, which is essential for ensuring the quality and safety of the final drug product.
References
-
Temerdashev, A., et al. (2023). Liquid chromatography coupled to mass spectrometry for steroid hormones analysis: issues and solutions in sample preparation and method development. Journal of Chromatography Open. Available at: [Link]
-
Yuan, L., et al. (2020). An LC/MS/MS method for analyzing the steroid metabolome with high accuracy and from small serum samples. Journal of Lipid Research. Available at: [Link]
-
Soma, K. K., et al. (2012). Sample Preparation and Liquid Chromatography-Tandem Mass Spectrometry for Multiple Steroids in Mammalian and Avian Circulation. PLoS ONE. Available at: [Link]
-
Wang, F., et al. (2009). Studies on synthesis of tibolone. ResearchGate. Available at: [Link]
-
Zacharia, L. C., et al. (2007). Conversion of tibolone to 7α-methyl-ethinyl estradiol using derivatization for GC-MS and LC-MS: Interpretation and Clinical Implications. Menopause. Available at: [Link]
-
Christgau, S., et al. (2008). Tibolone inhibits bone resorption without secondary positive effects on cartilage degradation. BMC Musculoskeletal Disorders. Available at: [Link]
-
Dhaval, M., et al. (2014). Application of UPLC–MS/MS for separation and quantification of 3α-Hydroxy Tibolone and comparative bioavailability of two Tibolone formulations in healthy volunteers. Journal of Pharmaceutical Analysis. Available at: [Link]
-
Wikipedia. (n.d.). Collision-induced dissociation. Wikipedia. Available at: [Link]
- Google Patents. (n.d.). CN110981930B - Synthesis method of tibolone. Google Patents.
-
FDA. (n.d.). Lib 4652 Screen for Steroids using gas chromatography-mass specetrometry. FDA. Available at: [Link]
-
Shimadzu. (n.d.). LC/MS/MS Method Package for Steroid Hormones. Shimadzu. Available at: [Link]
-
Marcos, J., et al. (2006). Ionization of anabolic steroids by adduct formation in liquid chromatography electrospray mass spectrometry. Journal of Mass Spectrometry. Available at: [Link]
-
Taylor & Francis. (n.d.). Collision-induced dissociation – Knowledge and References. Taylor & Francis. Available at: [Link]
-
Protocols.io. (2024). Extraction and LC-MS/MS analysis of four steroids from mouse plasma and bone marrow. Protocols.io. Available at: [Link]
-
Ly, A., et al. (2021). Mass Spectral Analysis of Sterols and Other Steroids in Different Ionization Modes: Sensitivity and Oxidation Artifacts. Journal of the American Society for Mass Spectrometry. Available at: [Link]
-
National Institute of Standards and Technology. (2016). Development of a Comprehensive Steroid Hormone Screening Method using Liquid Chromatography/Tandem Mass Spectrometry (LC-MS/MS). NIST. Available at: [Link]
-
National Center for Biotechnology Information. (n.d.). Tibolone. PubChem. Available at: [Link]
-
Schänzer, W., et al. (2005). Screening for Synthetic Steroids in Human Urine by LC-ESI-MS/MS. Recent Advances in Doping Analysis. Available at: [Link]
-
Keevil, B. G. (2013). LC-MS/MS analysis of steroids in the clinical laboratory. Clinical Biochemistry. Available at: [Link]
-
ResearchGate. (n.d.). Tibolone structural formula. ResearchGate. Available at: [Link]
-
Zancajo, A., et al. (2017). Study of collision-induced dissociation of electrospray-generated protonated cathinones. Rapid Communications in Mass Spectrometry. Available at: [Link]
-
ResearchGate. (n.d.). Sample preparation for the determination of steroids (corticoids and anabolics) in feed using LC. ResearchGate. Available at: [Link]
-
Zacharia, L. C., et al. (2006). Conversion of Tibolone to 7alpha-methyl-ethinyl Estradiol Using Gas Chromatography-Mass Spectrometry and Liquid Chromatography-Mass Spectrometry: Interpretation and Clinical Implications. Menopause. Available at: [Link]
-
Williams, J. P., et al. (2022). Collision Cross-Section Measurements of Collision-Induced Dissociation Precursor and Product Ions in an FTICR-MS and an IM-MS. Journal of the American Society for Mass Spectrometry. Available at: [Link]
-
Kloosterboer, H. J. (2011). Historical milestones in the development of tibolone (Livial®). Gynecological Endocrinology. Available at: [Link]
-
Agilent. (n.d.). Screening and Confirmation of Anabolic Steroids Using Accurate Mass LC/MS Application. Agilent. Available at: [Link]
-
Kumar, V. P., et al. (2017). A Sensitive LC-ESI-MS/MS Method to Quantify Tibolone as Oxime-Derivative in Human Plasma and its Application to a Pharmacokinetic Study. ResearchGate. Available at: [Link]
-
Timmer, C. J., et al. (2002). Pharmacokinetic parameters of tibolone and metabolites in plasma, urine, feces, and bile from ovariectomized cynomolgus monkeys after a single dose or multiple doses of tibolone. Drug Metabolism and Disposition. Available at: [Link]
-
Kicman, A. T., et al. (1994). Electrospray mass spectrometry of testosterone esters: potential for use in doping control. Journal of Mass Spectrometry. Available at: [Link]
Sources
- 1. Tibolone | C21H28O2 | CID 444008 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Historical milestones in the development of tibolone (Livial®) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. An LC/MS/MS method for analyzing the steroid metabolome with high accuracy and from small serum samples - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Tibolone inhibits bone resorption without secondary positive effects on cartilage degradation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. CN110981930B - Synthesis method of tibolone - Google Patents [patents.google.com]
- 8. researchgate.net [researchgate.net]
- 9. Ionization of anabolic steroids by adduct formation in liquid chromatography electrospray mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Collision-induced dissociation - Wikipedia [en.wikipedia.org]
- 11. taylorandfrancis.com [taylorandfrancis.com]
Troubleshooting & Optimization
Technical Support Center: Troubleshooting Low Yield in Tibolone 3-Dimethyl Ketal Synthesis
Welcome to the technical support center for the synthesis of Tibolone 3-Dimethyl Ketal. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the synthesis of this key intermediate. By understanding the underlying chemical principles and potential pitfalls, you can optimize your reaction conditions and significantly improve your yields.
Frequently Asked Questions (FAQs)
Q1: What is the primary purpose of converting the 3-keto group of the Tibolone precursor to a dimethyl ketal?
The conversion of the 3-keto group to a dimethyl ketal serves as a crucial protecting group strategy.[1] This protection is necessary to prevent the ketone from undergoing undesired reactions during subsequent synthetic steps, such as reduction or oxidation, that are intended for other functional groups in the molecule. The dimethyl ketal is stable under basic and neutral conditions, allowing for selective transformations elsewhere in the steroid core.[2]
Q2: What is the general mechanism for the acid-catalyzed formation of this compound?
The formation of the dimethyl ketal is a reversible, acid-catalyzed nucleophilic addition reaction.[3] The mechanism can be summarized as follows:
-
Protonation of the carbonyl oxygen: The acid catalyst protonates the oxygen of the 3-keto group, making the carbonyl carbon more electrophilic.
-
Nucleophilic attack by methanol: A molecule of methanol attacks the activated carbonyl carbon, forming a hemiketal intermediate.
-
Proton transfer: A proton is transferred from the newly added hydroxyl group to one of the methoxy groups.
-
Elimination of water: The protonated methoxy group leaves as a molecule of water, forming a resonance-stabilized oxonium ion.
-
Second nucleophilic attack: A second molecule of methanol attacks the oxonium ion.
-
Deprotonation: The catalyst is regenerated by the removal of a proton from the newly added methoxy group, yielding the final this compound.
dot digraph "Ketalization Mechanism" { graph [rankdir="LR", splines=ortho, nodesep=0.6]; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fontcolor="#202124", fillcolor="#F1F3F4"]; edge [fontname="Arial", fontsize=9, color="#5F6368", arrowhead=vee];
Ketone [label="Tibolone Precursor (3-Keto)"]; ProtonatedKetone [label="Protonated Ketone"]; Hemiketal [label="Hemiketal Intermediate"]; ProtonatedHemiketal [label="Protonated Hemiketal"]; Oxonium [label="Oxonium Ion"]; Ketal [label="this compound"];
Ketone -> ProtonatedKetone [label="+ H⁺"]; ProtonatedKetone -> Hemiketal [label="+ CH₃OH"]; Hemiketal -> ProtonatedHemiketal [label="+ H⁺"]; ProtonatedHemiketal -> Oxonium [label="- H₂O"]; Oxonium -> Ketal [label="+ CH₃OH\n- H⁺"]; Ketal -> Oxonium [label="- CH₃OH\n+ H⁺", dir=back]; Oxonium -> ProtonatedHemiketal [label="+ H₂O", dir=back]; ProtonatedHemiketal -> Hemiketal [label="- H⁺", dir=back]; Hemiketal -> ProtonatedKetone [label="- CH₃OH", dir=back]; ProtonatedKetone -> Ketone [label="- H⁺", dir=back]; } caption="Figure 1: General mechanism of acid-catalyzed ketal formation."
Q3: Why is trimethyl orthoformate often used in this reaction?
Trimethyl orthoformate (TMOF) serves as a dehydrating agent.[4] The ketalization reaction produces water as a byproduct. Since the reaction is reversible, the presence of water can drive the equilibrium back towards the starting materials, thus lowering the yield of the desired ketal.[5] TMOF reacts with the water produced to form methanol and methyl formate, effectively removing it from the reaction mixture and shifting the equilibrium towards the product side.[6]
Troubleshooting Guide: Low Yield Scenarios
This section addresses specific issues that can lead to low yields of this compound and provides actionable solutions.
Problem 1: The reaction is slow or does not go to completion, as indicated by TLC analysis showing significant starting material.
Possible Cause A: Inefficient Water Removal
-
Explanation: As mentioned, water inhibits the forward reaction. If the dehydrating agent is not effective, the reaction will stall.
-
Troubleshooting Steps:
-
Use Fresh Trimethyl Orthoformate: TMOF can hydrolyze upon storage. Ensure you are using a fresh bottle or a properly stored aliquot.
-
Increase the Equivalents of TMOF: A slight excess of TMOF (e.g., 1.2-1.5 equivalents relative to the ketone) can be beneficial.[7]
-
Consider Alternative Dehydrating Agents: While TMOF is common, for small-scale reactions, freshly activated molecular sieves (3Å or 4Å) can be used.[8]
-
Possible Cause B: Inactive or Insufficient Catalyst
-
Explanation: The acid catalyst is essential for activating the ketone. If the catalyst is old, impure, or used in too low a concentration, the reaction rate will be significantly reduced.
-
Troubleshooting Steps:
-
Use a Fresh Catalyst: Ensure your acid catalyst (e.g., p-toluenesulfonic acid monohydrate, pyridinium p-toluenesulfonate) is of high quality.
-
Optimize Catalyst Loading: While catalytic amounts are needed, too little may be ineffective. A typical range is 0.01 to 0.1 molar equivalents.[5] A study on acetalization showed that catalyst loading between 0.03 and 30 mol% gave excellent results, but higher concentrations could decrease the yield.[9]
-
Choice of Catalyst: For acid-sensitive substrates, a milder catalyst like pyridinium p-toluenesulfonate (PPTS) may be preferable to stronger acids like p-TsOH or sulfuric acid to minimize side reactions.
-
Possible Cause C: Steric Hindrance
-
Explanation: The 3-keto group in the steroidal framework is somewhat sterically hindered. This can slow down the nucleophilic attack by methanol.
-
Troubleshooting Steps:
-
Increase Reaction Temperature: Gently warming the reaction mixture (e.g., to 40-50 °C) can increase the reaction rate. However, monitor for side product formation. A patent for a similar process suggests temperatures between 20°C and 80°C.[10]
-
Prolong Reaction Time: Due to steric hindrance, the reaction may require a longer time to reach completion. Monitor the reaction by TLC every few hours.
-
Problem 2: TLC analysis shows the formation of multiple new spots, and the isolated yield of the desired product is low after workup.
Possible Cause A: Ketal Hydrolysis During Workup
-
Explanation: The dimethyl ketal is sensitive to aqueous acid.[2] If the acid catalyst is not properly neutralized before aqueous workup, the newly formed ketal can hydrolyze back to the starting ketone.
-
Troubleshooting Steps:
-
Thorough Neutralization: Before adding any aqueous solutions, ensure the reaction mixture is fully neutralized. This can be achieved by adding a mild base such as triethylamine or a saturated aqueous solution of sodium bicarbonate until the pH is neutral or slightly basic.[7][9]
-
Minimize Contact with Acidic Water: Use neutral or slightly basic water for the extraction process.
-
Possible Cause B: Isomerization of the Double Bond
-
Explanation: The starting material for Tibolone synthesis is an α,β-unsaturated ketone. Under strongly acidic conditions, there is a risk of isomerization of the C5(10) double bond to the more thermodynamically stable C4(5) position. This would result in an undesired stereoisomer.
-
Troubleshooting Steps:
-
Use a Milder Catalyst: As mentioned, PPTS is a milder alternative to p-TsOH.
-
Control Reaction Temperature: Avoid excessive heating, as this can promote isomerization.
-
Minimize Reaction Time: Monitor the reaction closely and stop it as soon as the starting material is consumed to minimize the exposure time to acidic conditions.
-
Possible Cause C: Formation of Enol Ether Intermediate
-
Explanation: An enol ether can be formed as an intermediate or a side product, especially at higher temperatures.[10] This may appear as a separate spot on the TLC plate.
-
Troubleshooting Steps:
-
Optimize Reaction Conditions: Lowering the reaction temperature may reduce the formation of the enol ether.
-
Ensure Complete Reaction: Given sufficient time and appropriate conditions, the enol ether should convert to the desired ketal.
-
Experimental Protocols and Data
General Protocol for this compound Synthesis
This is a generalized protocol based on established methods for ketalization. Researchers should optimize conditions for their specific scale and equipment.
-
To a solution of the Tibolone precursor (1 equivalent) in a mixture of methanol and an inert solvent like dichloromethane or toluene, add trimethyl orthoformate (1.2-1.5 equivalents).
-
Add a catalytic amount of p-toluenesulfonic acid monohydrate (0.05 equivalents).
-
Stir the reaction mixture at room temperature and monitor its progress by Thin Layer Chromatography (TLC).
-
Upon completion (disappearance of the starting material), quench the reaction by adding triethylamine or a saturated solution of sodium bicarbonate until the mixture is neutral.
-
Remove the solvent under reduced pressure.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate), wash with brine, dry over anhydrous sodium sulfate, and concentrate to give the crude product.
-
Purify the crude product by column chromatography on silica gel.[11]
Reaction Monitoring by TLC
-
Stationary Phase: Silica gel 60 F254
-
Mobile Phase: A mixture of hexane and ethyl acetate (e.g., 8:2 or 7:3 v/v) is a good starting point. The polarity can be adjusted to achieve optimal separation.
-
Visualization: UV light (254 nm) and/or staining with a suitable agent (e.g., potassium permanganate or ceric ammonium molybdate).
-
Expected Observations: The product, this compound, will be less polar than the starting ketone and will therefore have a higher Rf value on the TLC plate.
| Compound | Expected Rf Value (Hexane:EtOAc 7:3) |
| Tibolone Precursor (3-Keto) | ~0.3 |
| This compound | ~0.6 |
Note: These Rf values are estimates and may vary depending on the specific TLC plates and solvent conditions.
Troubleshooting Flowchart
dot digraph "Troubleshooting_Low_Yield" { graph [splines=ortho, nodesep=0.5]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10, fontcolor="#FFFFFF", fillcolor="#4285F4"]; edge [fontname="Arial", fontsize=9, color="#5F6368", arrowhead=vee];
start [label="Low Yield of this compound", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; check_tlc [label="Analyze TLC Plate", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"];
start -> check_tlc;
// Branch 1: Incomplete Reaction incomplete_reaction [label="Significant Starting Material Remains", fillcolor="#F1F3F4", fontcolor="#202124"]; check_water [label="Inefficient Water Removal?", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"]; check_catalyst [label="Inactive/Insufficient Catalyst?", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"]; check_conditions [label="Suboptimal Reaction Conditions?", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"];
check_tlc -> incomplete_reaction [label="Incomplete Reaction"]; incomplete_reaction -> check_water; check_water -> check_catalyst [label="No"]; check_catalyst -> check_conditions [label="No"];
// Solutions for Incomplete Reaction solution_water [label="Use fresh TMOF or\nincrease equivalents.\nConsider molecular sieves.", shape=box, style=rounded, fillcolor="#34A853", fontcolor="#FFFFFF"]; solution_catalyst [label="Use fresh catalyst.\nOptimize loading.\nConsider a milder catalyst.", shape=box, style=rounded, fillcolor="#34A853", fontcolor="#FFFFFF"]; solution_conditions [label="Increase temperature moderately.\nProlong reaction time.", shape=box, style=rounded, fillcolor="#34A853", fontcolor="#FFFFFF"];
check_water -> solution_water [label="Yes"]; check_catalyst -> solution_catalyst [label="Yes"]; check_conditions -> solution_conditions [label="Yes"];
// Branch 2: Side Products side_products [label="Multiple Side Products Formed", fillcolor="#F1F3F4", fontcolor="#202124"]; check_workup [label="Ketal Hydrolysis During Workup?", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"]; check_isomerization [label="Double Bond Isomerization?", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"];
check_tlc -> side_products [label="Side Products"]; side_products -> check_workup; check_workup -> check_isomerization [label="No"];
// Solutions for Side Products solution_workup [label="Ensure complete neutralization\nbefore aqueous workup.", shape=box, style=rounded, fillcolor="#34A853", fontcolor="#FFFFFF"]; solution_isomerization [label="Use milder catalyst (PPTS).\nAvoid high temperatures.\nMinimize reaction time.", shape=box, style=rounded, fillcolor="#34A853", fontcolor="#FFFFFF"];
check_workup -> solution_workup [label="Yes"]; check_isomerization -> solution_isomerization [label="Yes"]; } caption="Figure 2: A logical approach to troubleshooting low yields."
References
-
Gong, L., Zhang, G., & Xu, Z. (2018). A Simple and Versatile Method for the Formation of Acetals/Ketals Using Trace Conventional Acids. ACS Omega, 3(5), 5644–5652. [Link]
- Haas, T., & Meiers, R. (1995). Process for the preparation of ketals. U.S. Patent No. 5,399,778. Washington, DC: U.S.
-
Gong, L., Zhang, G., & Xu, Z. (2018). A Simple and Versatile Method for the Formation of Acetals/Ketals Using Trace Conventional Acids. ACS Omega, 3(5), 5644–5652. [Link]
-
Khan, A. T., & Islam, T. (2016). Application of UPLC–MS/MS for separation and quantification of 3α-Hydroxy Tibolone and comparative bioavailability of two Tibolone formulations in healthy volunteers. Journal of Pharmaceutical and Biomedical Analysis, 128, 145-151. [Link]
-
Donahue, M. (2024, March 2). Acid-Catalyzed Ketalization of a Ketone with Ethylene Glycol - Organic Chemistry Mechanism Tutorial. YouTube. [Link]
-
Ghosh, S., & Ghatak, U. R. (1987). Carbon-carbon bond formation and annulation reactions using trimethyl and triethyl orthoformates. Proceedings of the Indian Academy of Sciences - Chemical Sciences, 98(4), 235-252. [Link]
-
Li, J., & Wang, Y. (2006). Studies on synthesis of tibolone. Chinese Journal of New Drugs, 15(1), 58-60. [Link]
-
Wikipedia. (n.d.). Trimethyl orthoformate. [Link]
-
Murthy, S. N., & Kumar, D. (2013). Substituent Effects on the pH Sensitivity of Acetals and Ketals and Their Correlation with Encapsulation Stability in Polymeric Nanogels. Molecular Pharmaceutics, 10(11), 4256–4265. [Link]
-
Shah, D. K., et al. (2014). Development and Validation of Stability Indicating RP-HPLC Method for Estimation of Tibolone in Tablet Dosage Form. Journal of Pharmaceutical Science and Bioscientific Research, 4(4), 281-285. [Link]
-
ResearchGate. (2014, March 1). How do I extract and purify steroids from plant extract using column chromatography?[Link]
-
Movassaghi, M., & Hill, M. D. (2006). A Small-scale Procedure for Acid-catalyzed Ketal Formation. Organic Letters, 8(17), 3685–3688. [Link]
-
Zacharia, L. C., et al. (2006). Conversion of Tibolone to 7alpha-methyl-ethinyl Estradiol Using Gas Chromatography-Mass Spectrometry and Liquid Chromatography-Mass Spectrometry: Interpretation and Clinical Implications. Journal of Clinical Pharmacology, 46(11), 1295-1300. [Link]
-
Rossi, R. A., & Pierini, A. B. (2007). Synthesis of α,β-Unsaturated Ketones as Chalcone Analogues via a SRN1 Mechanism. European Journal of Organic Chemistry, 2007(23), 3801-3809. [Link]
-
Thomas, B., et al. (2005). Synthesis of dimethyl acetal of ketones: Design of solid acid catalysts for one-pot acetalization reaction. Journal of Molecular Catalysis A: Chemical, 237(1-2), 176-183. [Link]
-
Grefhorst, A., et al. (2003). Metabolism of tibolone and its metabolites in uterine and vaginal tissue of rat and human origin. The Journal of Steroid Biochemistry and Molecular Biology, 87(2-3), 159-166. [Link]
-
Neliti. (2024). PROTECTING GROUPS FOR ORGANIC SYNTHESIS. [Link]
-
Sas, W., & Van Doornum, S. (1991). Solubility and dissolution studies of tibolone polymorphs. International Journal of Pharmaceutics, 77(2-3), 221-229. [Link]
-
de Visser, J. A., et al. (2000). Synthesis of (3alpha,7beta, 17alpha)-7-methyl-19-norpregn-5(10)-en-20-yne-3,7,17-triol, a metabolite of ORG OD14, and its 7-epimer. Steroids, 65(9), 497-504. [Link]
- Google Patents. (2020). Synthesis method of tibolone.
-
Guedes, M. J., et al. (2021). Simultaneous Determination of Steroidal Alkaloids and Polyphenol Group from Eight Varieties of Siberian Solanum tuberosum L. through Tandem Mass Spectrometry. Molecules, 26(1), 133. [Link]
-
Donahue, M. (2024, March 2). Acid-Catalyzed Ketalization of a Ketone with Ethylene Glycol - Organic Chemistry Mechanism Tutorial. YouTube. [Link]
-
L'hermite-Balériaux, M. (2002). [Tibolone]. Annales d'endocrinologie, 63(4), 329-337. [Link]
-
Dehennin, L., & Lafarge, P. (2010). A Review of Analytical Methods for the Determination of Tibolone: Pharmacokinetic and Pharmaceutical Formulations Analysis and Application in Doping Control. Current Pharmaceutical Analysis, 6(3), 159-178. [Link]
-
Sorbe, A. (2022, May 6). Preparative Isolation And Purification Of Alkaloids Through Chromatography. Sorbtech. [Link]
-
Dinan, L., Harmatha, J., & Lafont, R. (2001). Chromatographic procedures for the isolation of plant steroids. Journal of Chromatography A, 935(1-2), 105-123. [Link]
- Google Patents. (1972).
-
Voelker, A. L., et al. (2021). Effect of Metal Ions and Temperature on Stability of Thiamine Determined by HPLC. Clemson University TigerPrints. [Link]
-
Organic Chemistry Portal. (n.d.). Dimethyl Acetals. [Link]
-
Shah, D. K., et al. (2014). Development and Validation of Stability Indicating RP-HPLC Method for Estimation of Tibolone in Tablet Dosage Form. Semantic Scholar. [Link]
-
Saito, N., et al. (2022). Synthesis of C2-Alkoxy-Substituted 19-Nor Vitamin D 3 Derivatives: Stereoselectivity and Biological Activity. Molecules, 27(1), 246. [Link]
- Google Patents. (2022). PROCESS FOR PREPARING (3α,5α)-3-HYDROXY-3-METHYL-PREGNAN-20-ONE (GANAXOLONE).
Sources
- 1. Preparative isolation and purification of five steroid saponins from Dioscorea zingiberensis C.H.Wright by high-speed counter-current chromatography coupled with evaporative light scattering detector - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Substituent Effects on the pH Sensitivity of Acetals and Ketals and Their Correlation with Encapsulation Stability in Polymeric Nanogels - PMC [pmc.ncbi.nlm.nih.gov]
- 3. EP0595228A2 - Process for the preparation of ketals - Google Patents [patents.google.com]
- 4. Trimethyl orthoformate - Wikipedia [en.wikipedia.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Dimethyl Acetals [organic-chemistry.org]
- 7. A Simple and Versatile Method for the Formation of Acetals/Ketals Using Trace Conventional Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 8. scispace.com [scispace.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. US5399778A - Process for the preparation of ketals - Google Patents [patents.google.com]
- 11. researchgate.net [researchgate.net]
Technical Support Center: Optimizing Tibolone Synthesis via Ketal Hydrolysis
This guide serves as a dedicated technical resource for researchers, chemists, and process development professionals engaged in the synthesis of Tibolone. The critical final step often involves the acid-catalyzed hydrolysis (deketalization) of a protected intermediate. Achieving high yield and purity in this step is paramount for the overall efficiency of the synthesis. This document provides in-depth troubleshooting advice and answers to frequently asked questions, grounded in mechanistic principles and practical laboratory experience.
Troubleshooting Guide: Navigating Common Experimental Hurdles
This section addresses specific issues that may arise during the deketalization of Tibolone's ketal precursor. Each entry is designed to help you diagnose the problem and implement an effective solution.
Q1: My reaction is very slow or appears incomplete, with significant starting material remaining after the recommended time. What are the likely causes and how can I resolve this?
A1: Incomplete conversion is a common challenge in steroid chemistry, often stemming from suboptimal reaction kinetics. The acid-catalyzed hydrolysis of a ketal is a reversible equilibrium-driven process.[1] To drive it towards the desired ketone (Tibolone), several factors must be optimized.
Causality Analysis:
-
Insufficient Catalysis: The concentration or strength of the acid catalyst may be too low to achieve a practical reaction rate.
-
Low Temperature: Like most reactions, ketal hydrolysis has an activation energy barrier. Insufficient thermal energy will result in a slow conversion rate.
-
Solvent System: The polarity and protic nature of the solvent can influence the stability of the intermediates and the transition state. A solvent that cannot effectively solvate the charged intermediates of the reaction can slow it down.
-
Water Content: Water is a reactant in the hydrolysis reaction. An insufficient amount of water in the reaction medium can stall the reaction.
Step-by-Step Solutions:
-
Increase Catalyst Concentration: Incrementally increase the concentration of your acid catalyst. If using a 10% sulfuric acid solution, for example, you might test a slightly higher concentration, but be mindful that stronger acid conditions can promote side reactions.[2]
-
Elevate Reaction Temperature: Gently warm the reaction mixture. A common temperature range for steroid deketalization is between room temperature and the boiling point of the solvent.[3] Monitor the reaction closely by Thin Layer Chromatography (TLC) to avoid byproduct formation at higher temperatures.
-
Modify the Solvent: If you are using a non-polar solvent, consider switching to or adding a polar protic co-solvent like acetone or methanol. Acetone is frequently used in the final hydrolysis step of Tibolone synthesis.[2]
-
Ensure Adequate Water: Verify that your solvent system contains sufficient water to act as the nucleophile and drive the equilibrium forward. For reactions in organic solvents, using an aqueous acid solution is standard.[3]
Q2: My reaction produced a low yield of Tibolone, and I've observed multiple spots on my TLC plate, indicating byproduct formation. What are these byproducts and how can I prevent them?
A2: The formation of byproducts is typically due to the harshness of the reaction conditions, leading to unintended reactions elsewhere on the sensitive steroid scaffold.
Causality Analysis:
-
Acid-Catalyzed Rearrangements: The Δ5(10) double bond in the Tibolone precursor is susceptible to isomerization under strongly acidic conditions. This can lead to the formation of the Δ4-isomer, a known metabolite of Tibolone, or other rearranged isomers.[4][5]
-
Dehydration: The tertiary alcohol at the C17 position can undergo acid-catalyzed dehydration, especially at elevated temperatures.
-
Over-exposure to Acid: Leaving the reaction for an extended period, even under moderate conditions, can lead to gradual degradation of the product.
Step-by-Step Solutions:
-
Use a Milder Catalyst: Switch from a strong mineral acid (like HCl or H2SO4) to a weaker organic acid such as oxalic acid or p-toluenesulfonic acid (p-TsOH).[3][6] Lewis acids like ferric chloride (FeCl3) can also be effective under milder conditions.[7]
-
Reduce Reaction Temperature: Perform the reaction at a lower temperature (e.g., 0-5 °C or room temperature) for a longer duration.[2] This will reduce the rate of undesired side reactions more than it reduces the rate of the desired hydrolysis.
-
Strict Reaction Monitoring: Monitor the reaction progress frequently using TLC. As soon as the starting material is consumed, immediately quench the reaction to prevent the product from degrading.
-
Controlled Quenching: Quench the reaction by pouring it into a cold, dilute aqueous base solution (e.g., sodium bicarbonate or sodium carbonate).[8] This rapidly neutralizes the acid catalyst and halts all acid-mediated processes.
Troubleshooting Workflow
The following diagram outlines a logical workflow for addressing common issues during the deketalization step.
Caption: A troubleshooting decision tree for the synthesis.
Frequently Asked Questions (FAQs)
This section provides answers to broader questions regarding the strategic optimization of the deketalization reaction.
Q1: What is the mechanistic basis for acid-catalyzed ketal hydrolysis?
A1: The reaction proceeds through a well-established multi-step mechanism involving an oxocarbenium ion intermediate.[1] Understanding this mechanism is key to optimizing conditions:
-
Protonation: One of the ketal oxygen atoms is protonated by the acid catalyst, making it a good leaving group (an alcohol).
-
Leaving Group Departure: The protonated oxygen and its attached alkyl group leave, and the other ketal oxygen uses its lone pair to form a double bond with the carbon. This results in a resonance-stabilized oxocarbenium ion. This step is typically the rate-determining step.
-
Nucleophilic Attack: A water molecule acts as a nucleophile and attacks the electrophilic carbon of the oxocarbenium ion.
-
Deprotonation: The newly added oxygen is deprotonated, yielding a hemiacetal intermediate.
-
Repeat: The process of protonation, elimination of the second alcohol molecule, nucleophilic attack by water, and deprotonation repeats to yield the final ketone product (Tibolone).
Q2: How do I choose the right acid catalyst and solvent system for my reaction?
A2: The choice of catalyst and solvent is a balance between reaction rate and selectivity. A more reactive system may give a faster reaction but risks more byproducts.
| Catalyst Type | Examples | Typical Conditions | Advantages | Disadvantages |
| Strong Mineral Acid | HCl, H2SO4 | 1-2 M in H2O/Acetone, RT to 50°C | Fast, inexpensive, readily available. | Low selectivity, high risk of isomerization and dehydration.[2] |
| Organic Acid | Oxalic Acid, p-TsOH | Catalytic amount, Acetone/MeOH/H2O, RT to reflux | Milder, better selectivity, often higher yields of pure product.[6] | Can be slower, may require heating. |
| Lewis Acid | FeCl3·6H2O, Er(OTf)3 | Catalytic amount, wet MeNO2 or CH2Cl2 | Very mild, highly chemoselective, can be performed under near-neutral conditions.[7][9] | More expensive, may require specific "wet" solvents. |
For the synthesis of Tibolone, starting with a milder organic acid like oxalic acid in an acetone/water mixture is a well-documented and prudent choice.[6]
General Experimental Workflow
The following diagram illustrates the standard sequence of operations for the deketalization and subsequent isolation of Tibolone.
Caption: Standard laboratory workflow for Tibolone synthesis.
Experimental Protocols
Protocol 1: Deketalization of Tibolone Precursor using Oxalic Acid
This protocol provides a robust starting point for the hydrolysis step.
Materials:
-
Tibolone ketal precursor
-
Acetone, ACS grade
-
Oxalic acid dihydrate
-
Deionized water
-
Ethyl acetate
-
Saturated aqueous sodium bicarbonate (NaHCO3) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO4) or sodium sulfate (Na2SO4)
-
TLC plates (silica gel 60 F254)
-
Appropriate TLC eluent (e.g., 30% Ethyl Acetate in Hexanes)
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve the Tibolone ketal precursor (1.0 eq) in acetone (10-20 mL per gram of starting material).
-
Catalyst Addition: In a separate container, prepare a 10% (w/v) solution of oxalic acid in deionized water. Add the oxalic acid solution to the reaction flask (e.g., 0.2-0.5 eq relative to the precursor).
-
Reaction: Stir the mixture at room temperature (approx. 20-25°C).
-
Monitoring: Monitor the reaction's progress every 30-60 minutes by TLC. Place a small aliquot of the reaction mixture onto a TLC plate and elute. The product, Tibolone, should have a lower Rf value than the ketal starting material. The reaction is complete when the starting material spot is no longer visible.
-
Quenching: Once the reaction is complete, slowly pour the reaction mixture into a beaker containing ice-cold saturated sodium bicarbonate solution. Stir for 10-15 minutes until gas evolution ceases.
-
Extraction: Transfer the quenched mixture to a separatory funnel. Extract the aqueous layer three times with ethyl acetate.
-
Washing: Combine the organic extracts and wash sequentially with deionized water and then with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO4, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: The resulting crude solid can be purified by recrystallization from a suitable solvent system (e.g., acetone/hexanes or ethanol/water) or by flash column chromatography on silica gel to yield pure Tibolone.
References
-
Studies on synthesis of tibolone. (2025). ResearchGate. [Link]
-
What is the mechanism of Tibolone? (2024). Patsnap Synapse. [Link]
-
Formoso, G., et al. (2007). Postmenopausal Tibolone Therapy: Biologic Principles and Applied Clinical Practice. Medscape General Medicine. [Link]
-
About tibolone. (n.d.). NHS. [Link]
-
Tibolone (Professional Patient Advice). (n.d.). Drugs.com. [Link]
- Synthesis method of tibolone. (2020).
-
Kloosterboer, H. J. (2004). Tissue-selectivity: the mechanism of action of tibolone. Maturitas. [Link]
-
Tibolone. (2020). LiverTox - NCBI Bookshelf. [Link]
-
Hydrates, Hemiacetals, and Acetals. (2010). Master Organic Chemistry. [Link]
- Process for hydrolyzing a steroidal cyclic acetal or ketal. (1973).
-
Timmer, C. J., et al. (2002). Pharmacokinetics of tibolone in early and late postmenopausal women. British Journal of Clinical Pharmacology. [Link]
-
Summary of the metabolic routes of tibolone in postmenopausal women. (n.d.). ResearchGate. [Link]
-
Dimethyl Acetals. (n.d.). Organic Chemistry Portal. [Link]
- Hydrolysis of steroid ketals. (1955).
-
Ferric Chloride Hexahydrate: A Mild Hydrolytic Agent for the Deprotection of Acetals. (1998). The Journal of Organic Chemistry. [Link]
Sources
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. CN110981930B - Synthesis method of tibolone - Google Patents [patents.google.com]
- 3. US2728782A - Hydrolysis of steroid ketals - Google Patents [patents.google.com]
- 4. Tissue-selectivity: the mechanism of action of tibolone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Pharmacokinetics of tibolone in early and late postmenopausal women - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
- 8. DE1593378A1 - Process for hydrolyzing a steroidal cyclic acetal or ketal - Google Patents [patents.google.com]
- 9. Dimethyl Acetals [organic-chemistry.org]
Technical Support Center: Identification and Troubleshooting of Tibolone 3-Dimethyl Ketal Degradation Products
Welcome to the technical support guide for the analysis of Tibolone 3-Dimethyl Ketal and its degradation products. As researchers and drug development professionals, encountering unexpected impurities or degradation in your analytical workflow is a common challenge. This guide is structured to provide not just procedural steps, but the underlying scientific rationale to empower you to troubleshoot effectively. We will explore the inherent stability of this compound, delve into its degradation pathways, and provide validated methodologies for identification and quantification.
Frequently Asked Questions (FAQs)
Q1: What is this compound, and why is its primary degradation pathway a concern?
This compound is a protected intermediate or a prodrug form of Tibolone, a synthetic steroid used in hormone replacement therapy.[1][2] The dimethyl ketal group protects the ketone at the C3 position. The primary and most anticipated degradation pathway is the hydrolysis of this ketal group, which reverts the molecule back to the parent drug, Tibolone.
Causality: Ketal groups are notoriously susceptible to acid-catalyzed hydrolysis. The presence of even trace amounts of acid or water can initiate this conversion. This is a critical concern for two main reasons:
-
API Integrity: If the ketal is the intended active pharmaceutical ingredient (API) or a key intermediate, its conversion to Tibolone represents a loss of the desired molecule and the formation of a significant impurity.
-
Stability Profile: The resulting Tibolone is itself an unstable substance, prone to further degradation and isomerization through heat, acid, and oxidative pathways.[3] Therefore, the initial hydrolysis can trigger a cascade of subsequent degradation events.
Q2: I'm seeing a major new peak in my HPLC analysis after storing my sample in a methanol-based solvent. It has the same mass as Tibolone. What is happening?
This is a classic case of ketal hydrolysis. The peak you are observing is almost certainly Tibolone.
Expertise & Experience: Methanol, especially technical grade, can contain trace amounts of water and may have a slightly acidic pH, both of which are sufficient to catalyze the hydrolysis of the 3-dimethyl ketal. The reaction mechanism involves the protonation of one of the methoxy groups, followed by the elimination of methanol and subsequent attack by water to form a hemiketal, which then collapses to the ketone (Tibolone) and another molecule of methanol.
To confirm this, you can:
-
Co-injection: Spike your sample with a certified Tibolone reference standard.[4] If the retention times match and the peak area increases proportionally, you have confirmed the identity of the degradant.
-
LC-MS/MS Analysis: The mass spectrum will match that of Tibolone. Furthermore, the fragmentation pattern in MS/MS mode should be identical to the Tibolone reference standard.
Q3: Beyond simple hydrolysis, what other degradation products should I be looking for during a forced degradation study?
Once Tibolone is formed, it can undergo further degradation. Forced degradation studies, as mandated by ICH guidelines, are designed to intentionally degrade the sample to identify potential impurities that could arise during the product's shelf life.[5][6] Based on the structure of Tibolone, you should anticipate the following:
-
Isomerization: The Δ5(10)-double bond in Tibolone can migrate to the more thermodynamically stable Δ4(5) position under acidic or thermal stress. This Δ4-isomer is also a known active metabolite of Tibolone.[7][8]
-
Oxidation Products: The steroid nucleus has several positions susceptible to oxidation. The use of an oxidizing agent like hydrogen peroxide can lead to the formation of hydroxylated species or epoxides. Studies have shown that Tibolone can induce oxidative stress, indicating its susceptibility to such reactions.[9]
-
Products from Basic Hydrolysis: While more stable to base than acid, strong basic conditions at elevated temperatures can also lead to degradation, potentially through different pathways than acid-catalyzed reactions.[10]
The following diagram illustrates the primary degradation pathways.
Caption: Primary degradation pathways of this compound.
Troubleshooting Guides & Experimental Protocols
This section provides actionable protocols and workflows to guide your experimental design and troubleshooting efforts.
Troubleshooting: Unexpected Peaks in Chromatogram
If you observe unexpected peaks during routine analysis or stability studies, a systematic approach is required for identification.
Sources
- 1. researchgate.net [researchgate.net]
- 2. pharmaffiliates.com [pharmaffiliates.com]
- 3. ES2274386T3 - PHARMACEUTICAL PREPARATIONS CONTAINING AMORFA TIBOLONE. - Google Patents [patents.google.com]
- 4. synthinkchemicals.com [synthinkchemicals.com]
- 5. medcraveonline.com [medcraveonline.com]
- 6. rjptonline.org [rjptonline.org]
- 7. The in vivo human metabolism of tibolone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. What is the mechanism of Tibolone? [synapse.patsnap.com]
- 9. Tibolone impairs glucose and fatty acid metabolism and induces oxidative stress in livers from female rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. jpsbr.org [jpsbr.org]
Technical Support Center: Solubility Guide for Tibolone 3-Dimethyl Ketal
Introduction for the Researcher
Welcome to the technical support guide for Tibolone 3-Dimethyl Ketal. As drug development professionals, we understand that navigating the physicochemical properties of novel steroid derivatives is a critical step in preclinical research. Steroids as a class are notoriously challenging due to their low aqueous solubility, and modifying their structure—in this case, by converting the C3-ketone of Tibolone to a dimethyl ketal—introduces new variables that must be methodically addressed.[1]
This guide is structured to provide not just protocols, but the underlying scientific rationale for troubleshooting solubility issues. We aim to equip you with the expertise to overcome common hurdles, ensure data integrity, and accelerate your research.
Part 1: Frequently Asked Questions (FAQs)
This section addresses the most common initial questions regarding the solubility of this compound.
Q1: What is this compound, and how does its structure differ from Tibolone?
Tibolone is a synthetic steroid used in hormone replacement therapy.[2] Its structure features a ketone group at the C3 position. This compound is a derivative where this C3-ketone has been converted into a dimethyl ketal. This is typically done for synthetic purposes, often to protect the ketone group during subsequent reaction steps.[3][4]
Q2: How does the conversion of a ketone to a dimethyl ketal affect solubility?
This structural modification has a significant impact on the molecule's polarity and, consequently, its solubility profile.
-
Mechanism of Polarity Change: A ketone (C=O) is a polar functional group due to the electronegativity of the oxygen atom and its ability to act as a hydrogen bond acceptor. A dimethyl ketal [C(OCH₃)₂] is significantly less polar. The double bond to a single oxygen is replaced by two single bonds to separate oxygen atoms, which are in turn bonded to methyl groups. This change reduces the molecule's ability to interact with polar solvents like water.
-
Expected Solubility Shift: We can predict that this compound will be less soluble in polar solvents (e.g., water, ethanol) and potentially more soluble in non-polar organic solvents (e.g., chloroform, toluene) compared to its parent compound, Tibolone.
Q3: What is the known solubility of the parent compound, Tibolone?
Tibolone itself is classified as "practically insoluble in water."[5] Quantitative data from suppliers shows its solubility in common organic solvents is approximately:
-
Ethanol: ~2 mg/mL[6]
-
DMSO (Dimethyl sulfoxide): ~20 mg/mL[6]
-
DMF (Dimethylformamide): ~30 mg/mL[6]
-
Aqueous Buffers (e.g., PBS pH 7.2): Sparingly soluble; requires pre-dissolving in DMF to achieve ~0.25 mg/mL in a 1:3 DMF:PBS solution.[6]
This data for the parent compound is an essential baseline for developing a solubilization strategy for its ketal derivative.
Q4: Is there any direct, published solubility data for this compound?
Direct quantitative data in peer-reviewed literature is scarce. However, supplier technical data indicates it is a white to off-white solid with slight solubility in acetonitrile and chloroform.[7] This aligns with the chemical principle that the less polar ketal derivative would favor less polar organic solvents.
Part 2: Solubility Data & Predictions
For practical lab work, the following table summarizes known and predicted solubility characteristics. The predictions for this compound are based on the established data for Tibolone and the chemical principles of ketal formation.
| Solvent | Solvent Polarity | Tibolone (Parent Compound) Solubility | This compound (Derivative) - Predicted Solubility | Rationale for Prediction |
| Water | High | Practically Insoluble (<0.1 mg/mL)[5][8] | Very Low / Insoluble | Ketal group significantly reduces polarity and hydrogen bonding capability. |
| Ethanol | High | ~2 mg/mL[6] | Low | Reduced polarity will decrease solubility in protic polar solvents. |
| Methanol | High | Data not specified, but expected to be low. | Low | Similar to ethanol; reduced polarity is the key factor. |
| DMSO | High (Polar Aprotic) | ~20 mg/mL[6] | Moderate to High | DMSO is a powerful, versatile solvent capable of dissolving many non-polar compounds. |
| DMF | High (Polar Aprotic) | ~30 mg/mL[6] | Moderate to High | Similar to DMSO, DMF is effective for many challenging compounds. |
| Acetonitrile | Medium | Data not specified. | Slightly Soluble [7] | A less polar organic solvent, consistent with the derivative's properties. |
| Chloroform | Low | Data not specified. | Slightly Soluble [7] | A non-polar solvent, expected to be compatible with the less polar ketal structure. |
| Toluene | Low | Used as a recrystallization solvent.[5] | Likely Soluble | A non-polar aromatic solvent suitable for non-polar steroids. |
Part 3: Troubleshooting Guide for Dissolution Experiments
Encountering solubility issues is common. This guide provides a logical workflow to diagnose and solve them.
Troubleshooting Workflow Diagram
Below is a visual guide to systematically address dissolution problems.
Caption: A logical workflow for troubleshooting poor solubility.
Detailed Troubleshooting Steps
Issue 1: The compound forms a persistent suspension and will not dissolve.
-
Causality: The chosen solvent may be inappropriate for the compound's polarity, or insufficient physical energy has been applied to break down the solid crystal lattice.[9] Poorly soluble drugs often have high lattice energy, requiring more than simple mixing.
-
Solutions:
-
Re-evaluate Solvent Choice: Based on the table above, if you are using a polar solvent like ethanol, switch to a more powerful polar aprotic solvent like DMSO or a non-polar solvent like toluene.
-
Increase Physical Agitation:
-
Vortexing: Vortex the sample vigorously for 1-2 minutes.
-
Sonication: Place the vial in a bath sonicator for 5-15 minutes. This uses ultrasonic waves to break apart particle agglomerates and increase the surface area available for dissolution.[9]
-
-
Apply Gentle Heat: Warming the solvent can increase the kinetic energy of both solvent and solute molecules, often significantly increasing solubility.[10] Use a heat block or water bath set to 30-40°C. Caution: Be aware of the compound's stability at higher temperatures.
-
Issue 2: The compound dissolves initially but then precipitates out of solution.
-
Causality: This is a classic sign of creating a supersaturated solution. This often happens when a stock solution (e.g., in DMSO) is diluted too quickly into an aqueous buffer where the compound is much less soluble. The compound "crashes out" as it cannot be maintained at that concentration in the new solvent system.
-
Solutions:
-
Optimize Dilution Strategy: When diluting a DMSO stock into an aqueous buffer, add the stock solution dropwise while continuously vortexing the buffer. This avoids localized high concentrations that trigger precipitation.
-
Reduce Final Concentration: Your target concentration may be above the thermodynamic solubility limit in the final solvent mixture. Reduce the concentration of the stock being added.
-
Use a Co-solvent System: For aqueous experiments, maintaining a small percentage of the initial organic solvent (e.g., 1-5% DMSO) in the final solution can help maintain solubility. Always run a vehicle control with the same solvent concentration to account for any effects of the solvent itself.
-
Issue 3: Solubility results are inconsistent between experiments.
-
Causality: Inconsistent results often point to a failure to reach true equilibrium. The time it takes for a solution to become saturated can vary depending on agitation, temperature, and particle size.[11] Not allowing sufficient time can lead to undersampling the true solubility.
-
Solutions:
-
Standardize Equilibration Time: Ensure you are using a consistent, sufficient equilibration time for all experiments. For poorly soluble compounds, 24 to 48 hours is often required to reach true thermodynamic equilibrium.[11][12]
-
Control Temperature: Perform all experiments at a consistent, controlled temperature, as solubility is temperature-dependent.
-
Verify Solid Form: Ensure the solid material remaining after equilibration is the same form as the starting material. Polymorphic transformations can occur, leading to different solubility values.[5][13] While advanced analysis (e.g., PXRD) is needed for confirmation, this is a key consideration for rigorous studies.
-
Part 4: Gold-Standard Experimental Protocol
This section provides a detailed, self-validating protocol for determining the equilibrium solubility of this compound using the Shake-Flask Method . This method is considered the gold standard for its reliability and is referenced in regulatory guidelines.[11][14]
Experimental Workflow Diagram
Caption: Step-by-step workflow for the Shake-Flask solubility method.
Detailed Step-by-Step Methodology
Objective: To determine the thermodynamic equilibrium solubility of this compound in a chosen solvent.
Materials:
-
This compound (solid)
-
Glass vials (e.g., 2 mL or 4 mL) with screw caps
-
Analytical balance
-
Calibrated pipettes
-
Orbital shaker with temperature control
-
Centrifuge
-
Syringes (1 mL)
-
Syringe filters (0.22 µm, PTFE or other solvent-compatible material)
-
HPLC system with UV detector
-
Volumetric flasks for standard preparation
-
Chosen solvents (e.g., DMSO, Ethanol, Acetonitrile)
Protocol:
-
Preparation of Standards (for HPLC Calibration Curve):
-
Accurately weigh ~10 mg of this compound and dissolve it in a suitable solvent (in which it is freely soluble, e.g., DMSO) in a 10 mL volumetric flask to create a 1 mg/mL stock solution.
-
Perform serial dilutions from this stock to prepare a set of calibration standards (e.g., 250, 100, 50, 10, 1 µg/mL). This range should bracket the expected solubility.
-
-
Sample Preparation (in Triplicate):
-
Add an excess amount of solid this compound to three separate glass vials. "Excess" means adding enough solid so that undissolved material is clearly visible after equilibration (e.g., add 5-10 mg to 1 mL of solvent).
-
Accurately pipette 1.0 mL of the desired test solvent into each vial.
-
Seal the vials tightly to prevent solvent evaporation.
-
-
Equilibration:
-
Place the vials on an orbital shaker set to a consistent speed (e.g., 150 rpm) and temperature (e.g., 25°C).
-
Allow the samples to equilibrate for at least 24 hours. For a rigorous determination, a second time point (e.g., 48 hours) is recommended to confirm that equilibrium has been reached.[11]
-
-
Phase Separation and Sampling:
-
After the equilibration period, remove the vials from the shaker.
-
Allow the vials to stand undisturbed for 30 minutes to let the excess solid settle. Alternatively, centrifuge the vials at high speed (e.g., 14,000 rpm for 10 minutes) to pellet the solid.
-
Carefully withdraw an aliquot of the clear supernatant using a syringe. Do not disturb the solid pellet.
-
Attach a 0.22 µm syringe filter to the syringe and dispense the saturated solution into a clean HPLC vial. This step is critical to remove any remaining microscopic particles.
-
-
Quantification:
-
Analyze the calibration standards and the filtered samples by a validated HPLC-UV method. The wavelength for detection should be set to the λ_max of this compound.
-
Generate a calibration curve by plotting the peak area against the concentration of the standards. The curve must have an R² value > 0.995 for reliability.
-
-
Data Analysis and Validation:
-
Use the regression equation from the calibration curve to calculate the concentration of this compound in the filtered sample vials. This value represents the equilibrium solubility.
-
Self-Validation: Compare the results from the 24h and 48h time points. If the concentrations are within an acceptable margin (e.g., <10% difference), you can be confident that true equilibrium was reached. If the 48h value is significantly higher, a longer equilibration time is needed.
-
References
-
Bonfilio, R., et al. (2017). Solubility and dissolution studies of tibolone polymorphs. Brazilian Journal of Pharmaceutical Sciences, 53(4). Available at: [Link][5][13]
-
European Medicines Agency. (1999). ICH Q6B Specifications: Test Procedures and Acceptance Criteria for Biotechnological/Biological Products. Available at: [Link][15][16]
-
Patsnap Synapse. (2024). What is the mechanism of Tibolone? Available at: [Link][2]
-
PubChem, National Center for Biotechnology Information. Tibolone. Available at: [Link][8]
-
Savjani, K. T., et al. (2012). Drug Solubility: Importance and Enhancement Techniques. ISRN Pharmaceutics, 2012, 195727. Available at: [Link][17][18]
- Taylor, L. S., & Zhang, G. G. (2016). Physical chemistry of supersaturation. Journal of Pharmaceutical Sciences, 105(7), 2038-2051.
-
U.S. Environmental Protection Agency. (2018). MALTOL LACTONE: DETERMINATION OF WATER SOLUBILITY USING THE SHAKE FLASK METHOD. Available at: [Link][14]
-
Ascendia Pharmaceuticals. (2021). 4 Factors Affecting Solubility of Drugs. Available at: [Link][9]
-
Google Patents. (2018). KR20180054569A - Methods for improving the aqueous solubility of water-insoluble or sparingly water-soluble steroids. Available at: [1]
-
Dissolution Technologies. (2011). Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. Available at: [Link][11]
-
BioAssay Systems. (2018). Solubility Testing – Shake Flask Method. Available at: [Link][12]
-
Lonza. (2019). BIOAVAILABILITY ENHANCEMENT - Solving Low Solubility Challenges to Optimize Drug Delivery Platforms. Available at: [Link][10]
-
ResearchGate. (2017). Study of equilibrium solubility measurement by saturation shake-flask method using hydrochlorothiazide as model compound. Available at: [Link]
-
ResearchGate. (2004). Studies on synthesis of tibolone. Available at: [Link][3]
Sources
- 1. KR20180054569A - Methods for improving the aqueous solubility of water-insoluble or water-insoluble drugs - Google Patents [patents.google.com]
- 2. What is the mechanism of Tibolone? [synapse.patsnap.com]
- 3. researchgate.net [researchgate.net]
- 4. clearsynth.com [clearsynth.com]
- 5. scielo.br [scielo.br]
- 6. cdn.caymanchem.com [cdn.caymanchem.com]
- 7. This compound | 105186-33-2 [chemicalbook.com]
- 8. Tibolone | C21H28O2 | CID 444008 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. ascendiacdmo.com [ascendiacdmo.com]
- 10. BIOAVAILABILITY ENHANCEMENT - Solving Low Solubility Challenges to Optimize Drug Delivery Platforms [drug-dev.com]
- 11. dissolutiontech.com [dissolutiontech.com]
- 12. bioassaysys.com [bioassaysys.com]
- 13. Solubility and dissolution studies of tibolone polymorphs | Brazilian Journal of Pharmaceutical Sciences [revistas.usp.br]
- 14. downloads.regulations.gov [downloads.regulations.gov]
- 15. database.ich.org [database.ich.org]
- 16. ICH Q6B Specifications: test procedures and acceptance criteria for biotechnological/biological products - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 17. Drug Solubility: Importance and Enhancement Techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
Minimizing side reactions during ketal deprotection
A Senior Application Scientist's Guide to Minimizing Side Reactions
Welcome to the technical support center for protecting group chemistry. As a senior application scientist, I've seen firsthand how a seemingly simple deprotection step can become the bottleneck in a complex synthesis. Ketals, while excellent protecting groups for carbonyls due to their stability in basic and nucleophilic conditions, can present significant challenges during their removal under acidic conditions.[1][2] This guide is designed to provide you with not just protocols, but the underlying chemical logic to troubleshoot and prevent common side reactions, ensuring the integrity of your target molecule.
Frequently Asked Questions (FAQs)
This section addresses the most common initial hurdles faced during ketal deprotection.
Q1: My ketal deprotection is sluggish and incomplete. How can I drive the reaction to completion without causing degradation?
Expert Analysis: This is a classic equilibrium problem. Ketal hydrolysis is a reversible reaction.[3] To favor the formation of the ketone and diol, the reaction equilibrium must be shifted to the product side.
Causality & Solution:
-
The Role of Water: The deprotection is a hydrolysis reaction, meaning water is a key reagent. According to Le Châtelier's principle, using a large excess of water will push the equilibrium towards the deprotected ketone.[3] If you are using a "wet" organic solvent, ensure it contains a sufficient amount of water. Often, switching to a biphasic system (e.g., THF/aqueous HCl) or a solvent mixture like acetone/water is highly effective.[4][5]
-
Catalyst Activity: Ensure your acid catalyst is active. If using a solid catalyst like Amberlyst-15 or silica-supported perchloric acid, it may need to be reactivated or replaced.[6] For soluble catalysts, consider a modest increase in catalyst loading, but be mindful that this can also accelerate side reactions.
-
Temperature: Gently heating the reaction can significantly increase the rate.[4] For very stable ketals, refluxing in a solvent like acetone may be necessary.[4] However, always start at a lower temperature (0 °C to room temperature) and increase it incrementally while monitoring the reaction by TLC or LCMS to avoid decomposition of sensitive substrates.
Q2: I'm observing significant decomposition of my starting material or desired product. What's causing this and how can I prevent it?
Expert Analysis: Decomposition is almost always a result of the acidic conditions being too harsh for other functional groups in your molecule. The key is to tailor the acidity of the medium to the lability of the ketal versus other sensitive groups.
Causality & Solution:
-
Acid Strength is Critical: Strong mineral acids (HCl, H₂SO₄) can easily cleave other acid-labile protecting groups (like silyl ethers or THP ethers) or cause undesired rearrangements.
-
Milder Catalysts: Switch to a milder acid catalyst. Pyridinium p-toluenesulfonate (PPTS) in a buffered system is an excellent choice. Acetic acid in a THF/water mixture is another common mild condition. For extremely sensitive substrates, Lewis acids like Er(OTf)₃ or Sc(OTf)₃ can be very gentle and effective.[6]
-
Buffered Conditions: Employing a buffer (e.g., an acetic acid/acetate buffer) can maintain a constant, mild pH, preventing the reaction medium from becoming too acidic and causing degradation.
-
Reaction Time & Temperature: Do not let the reaction run for an unnecessarily long time. Monitor it closely and quench it as soon as the starting material is consumed. Running the reaction at the lowest effective temperature will minimize the rate of decomposition relative to the desired deprotection.
Troubleshooting Specific Side Reactions
This section provides a deeper dive into specific, often-troublesome side reactions and offers targeted solutions.
Problem 1: Cleavage of Silyl Ethers (TBDMS, TES, TIPS) or Other Acid-Labile Groups (THP, MOM)
Why it Happens: The mechanism of silyl ether and THP ether cleavage is also acid-catalyzed. The protons that activate the ketal for hydrolysis can just as easily protonate the oxygen of these other protecting groups, initiating their removal. The relative rates of cleavage depend on the specific groups and the reaction conditions.
How to Fix It: This is a challenge of orthogonal protection, where one group must be removed without affecting another.[7][8]
-
Highly Selective Reagents: Certain reagents are known for their high chemoselectivity. For instance, Pd(II) complexes have been shown to catalyze ketal deprotection while leaving acid-sensitive groups like TBDMS and THP ethers intact. Bismuth(III) salts can also offer excellent selectivity.[9][10]
-
Non-Hydrolytic Conditions: Move away from aqueous acid. Methods that operate under neutral, non-hydrolytic conditions are ideal. For example, molecular iodine (I₂) in acetone can deprotect acetals and ketals via a substrate exchange mechanism that is compatible with acid-sensitive groups.[4]
-
Fine-Tuning Acidity: Use a carefully buffered system at low temperatures. This approach aims to find a kinetic window where the ketal deprotection proceeds at a reasonable rate, while the cleavage of the more stable silyl or THP ether is very slow.
Problem 2: Epimerization of an Adjacent Stereocenter
Why it Happens: If the carbon atom adjacent to the carbonyl (the α-carbon) is a stereocenter with an acidic proton, the acidic deprotection conditions can promote enolization. The intermediate enol is planar (achiral) at the α-carbon. When it tautomerizes back to the keto form, it can do so from either face, leading to a mixture of epimers (racemization at that center).
How to Fix It:
-
Strictly Control Acidity and Temperature: Use the mildest possible acidic conditions and the lowest temperature that allows for deprotection. This minimizes the rate of enolization.
-
Avoid Prolonged Exposure: Quench the reaction immediately upon completion to prevent the product from sitting in the acidic medium, which would favor equilibration to the thermodynamic mixture of epimers.
-
Lewis Acid Catalysis: Certain Lewis acids can coordinate to the ketal oxygens and facilitate hydrolysis with minimal proton activity in the bulk solution, thereby reducing the chance of enolization.
Problem 3: Migration of Double Bonds in α,β-Unsaturated Systems
Why it Happens: When deprotecting a ketal in a system with a double bond, particularly a β,γ-unsaturated ketone, the acidic conditions can catalyze the migration of the double bond into conjugation with the newly formed carbonyl group, yielding the more thermodynamically stable α,β-unsaturated ketone.[1][2]
How to Fix It:
-
Use Non-Protic Lewis Acids: Lewis acids are often the best choice here. They can promote deprotection without providing a source of protons that would catalyze the isomerization of the double bond.
-
Neutral Deprotection Methods: Conditions like molecular iodine in acetone are performed under neutral conditions and are less likely to cause bond migration.[4]
-
Thioacetal Chemistry: For particularly sensitive systems, using a thioketal as the protecting group can be a superior strategy. Thioketals are generally deprotected under different, non-acidic conditions (e.g., with HgCl₂ or IBX), which avoids the issue of acid-catalyzed double bond migration.[1][2]
Data Summary & Method Selection
Choosing the right deprotection agent is critical for success. The following table summarizes common methods and their suitability for sensitive substrates.
| Reagent/System | Typical Conditions | Pros | Cons/Side Reactions | Suitable for Acid-Sensitive Groups? |
| HCl / H₂SO₄ | THF/H₂O, rt to 50°C | Inexpensive, fast for robust substrates | Harsh, non-selective, causes degradation | No |
| Acetic Acid (80%) | AcOH/H₂O/THF, rt | Mild, good for many substrates | Can be slow, may cleave very labile groups | Sometimes (substrate dependent) |
| PPTS | Acetone/H₂O, rt to reflux | Mildly acidic, buffered system | Can be slow, may require heat | Yes, generally good for TBDMS, THP |
| Amberlyst-15 | Acetone/H₂O or MeOH, rt | Heterogeneous (easy removal), reusable | Can be slow, activity varies | Yes, often a good first choice |
| Bi(NO₃)₃ / Bi(OTf)₃ | CH₂Cl₂ or MeCN, rt | Fast, highly chemoselective[9][10] | Reagent cost | Excellent[9] |
| Er(OTf)₃ / Sc(OTf)₃ | Wet Nitromethane, rt[6] | Very gentle Lewis acid catalysis | Reagent cost, solvent choice | Excellent[6] |
| Iodine (I₂) in Acetone | Acetone, rt to reflux | Neutral, non-hydrolytic conditions[4] | Requires anhydrous acetone for best results | Excellent[4] |
Visualized Workflows and Mechanisms
To further aid in your experimental design and troubleshooting, the following diagrams illustrate key concepts.
Mechanism of Acid-Catalyzed Ketal Hydrolysis
The deprotection proceeds through a series of reversible protonation and elimination steps, culminating in the release of the carbonyl compound.
Caption: General mechanism of acid-catalyzed ketal hydrolysis.
Troubleshooting Workflow for Ketal Deprotection
This decision tree can guide you when your reaction is not performing as expected.
Caption: Troubleshooting workflow for common deprotection issues.
Experimental Protocols
Here are detailed, field-proven protocols for common deprotection scenarios. Always adapt the scale and stoichiometry to your specific substrate.
Protocol 1: Mild Deprotection using PPTS (for Acid-Sensitive Substrates)
-
Setup: Dissolve the ketal-protected substrate (1.0 mmol) in a mixture of acetone (10 mL) and deionized water (2 mL) in a round-bottom flask equipped with a stir bar.
-
Reagent Addition: Add pyridinium p-toluenesulfonate (PPTS) (0.1 mmol, 0.1 eq).
-
Reaction: Stir the mixture at room temperature or heat gently to 40-50 °C.
-
Monitoring: Monitor the reaction progress by TLC or LCMS every 1-2 hours.
-
Workup: Once the reaction is complete, quench by adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃) (10 mL).
-
Extraction: Extract the aqueous phase with ethyl acetate or dichloromethane (3 x 15 mL).
-
Purification: Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.
Protocol 2: Chemoselective Deprotection using Bismuth Nitrate[9]
-
Setup: Dissolve the substrate (1.0 mmol) in anhydrous dichloromethane (CH₂Cl₂) (10 mL) under an inert atmosphere (N₂ or Ar).
-
Reagent Addition: Add bismuth nitrate pentahydrate (Bi(NO₃)₃·5H₂O) (0.05 mmol, 0.05 eq).
-
Reaction: Stir the suspension vigorously at room temperature.
-
Monitoring: The reaction is often rapid. Monitor by TLC every 15-30 minutes.
-
Workup: Upon completion, filter the reaction mixture through a short pad of celite to remove the bismuth salts.
-
Purification: Wash the celite pad with additional CH₂Cl₂. Combine the filtrates and concentrate under reduced pressure. Purify the crude product by flash column chromatography.
References
-
Srivastava, N., & Dasgupta, S. K. (2003). A Simple Chemoselective Method for the Deprotection of Acetals and Ketals Using Bismuth Nitrate Pentahydrate. The Journal of Organic Chemistry. Available at: [Link]
-
Waylander. (2021). Acetal/ketal formation and deprotection. Chemistry Stack Exchange. Available at: [Link]
-
Farmer, S. (2021). Acetals as Protecting Groups. Chemistry LibreTexts. Available at: [Link]
-
CEM Corporation. (n.d.). Protection and Deprotection. CEM Corporation. Available at: [Link]
-
Leah4sci. (2019). Acetals and Ketals as Protecting Groups. YouTube. Available at: [Link]
-
Organic Chemistry Portal. (n.d.). 1,3-Dioxanes, 1,3-Dioxolanes. Organic Chemistry Portal. Available at: [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of aldehydes by deprotection or hydrolysis. Organic Chemistry Portal. Available at: [Link]
-
Ashenhurst, J. (2010). Hydrates, Hemiacetals, and Acetals. Master Organic Chemistry. Available at: [Link]
-
Chemistry Steps. (n.d.). Acetals as Protecting Groups for Aldehydes and Ketones. Chemistry Steps. Available at: [Link]
-
Abe, Y., et al. (2025). Electrochemically assisted deprotection of acetals, ketals, and dithioacetals under neutral conditions. Green Chemistry. Available at: [Link]
-
Corral, I., et al. (n.d.). Pd(II)-Catalyzed Deprotection of Acetals and Ketals Containing Acid Sensitive Functional Groups. MDPI. Available at: [Link]
- Kocienski, P. J. (1994). Protecting Groups. Georg Thieme Verlag. (General reference, concept of orthogonality).
-
Wikipedia. (n.d.). Protecting group. Wikipedia. Available at: [Link]
-
Farmer, S. (2019). 17.8: Acetals as Protecting Groups. Chemistry LibreTexts. Available at: [Link]
Sources
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. 1,3-Dioxanes, 1,3-Dioxolanes [organic-chemistry.org]
- 6. Aldehyde synthesis by deprotection or hydrolysis [organic-chemistry.org]
- 7. snyder-group.uchicago.edu [snyder-group.uchicago.edu]
- 8. Protecting group - Wikipedia [en.wikipedia.org]
- 9. A Simple Chemoselective Method for the Deprotection of Acetals and Ketals Using Bismuth Nitrate Pentahydrate [organic-chemistry.org]
- 10. pubs.acs.org [pubs.acs.org]
Introduction: The Critical Role of the 3-Dimethyl Ketal Protecting Group
As a Senior Application Scientist, I've designed this technical support center to provide in-depth guidance on the specific challenges you may encounter when scaling up the production of Tibolone 3-Dimethyl Ketal. This guide moves beyond simple protocols to explain the underlying chemical principles, ensuring you can anticipate, troubleshoot, and resolve issues effectively in your drug development process.
In the multi-step synthesis of Tibolone, the selective protection of the C3 ketone is a crucial maneuver. The 3-keto group, being part of an α,β-unsaturated system in a key intermediate, is highly reactive. Protecting it as a 3-dimethyl ketal serves two primary purposes:
-
Preventing Unwanted Side Reactions: It deactivates the C3 position, preventing interference during subsequent modification steps at other parts of the steroid skeleton, such as the methylation at the C7 position.
-
Improving Solubility and Handling: The ketal intermediate often exhibits different solubility profiles, which can be advantageous for purification and isolation.[1]
The formation of this ketal is an equilibrium-driven, acid-catalyzed reaction. While straightforward at the lab scale, its scale-up introduces significant challenges related to maintaining reaction efficiency, minimizing impurities, and ensuring batch-to-batch consistency.
Core Principles: The Mechanism of Ketal Formation
Understanding the reaction mechanism is fundamental to troubleshooting. The conversion of a ketone to a ketal does not occur in a single step but proceeds through a hemiketal intermediate. The entire process is reversible and requires an acid catalyst.
The key steps are:
-
Protonation of the Carbonyl: The acid catalyst protonates the carbonyl oxygen, making the carbonyl carbon significantly more electrophilic.[2]
-
Nucleophilic Attack by Methanol: A molecule of methanol attacks the activated carbonyl carbon, forming a protonated hemiketal.
-
Deprotonation: A base (typically another methanol molecule) removes the proton to yield the neutral hemiketal intermediate.
-
Protonation of the Hydroxyl Group: The hydroxyl group of the hemiketal is protonated by the acid catalyst, converting it into a good leaving group (water).[3]
-
Elimination of Water: The departure of a water molecule results in a resonance-stabilized oxocarbenium ion.[4]
-
Second Nucleophilic Attack: A second molecule of methanol attacks this highly electrophilic intermediate.
-
Final Deprotonation: Removal of the final proton yields the stable dimethyl ketal.
The generation of water as a byproduct means that its efficient removal is paramount to drive the equilibrium towards the product, according to Le Châtelier's principle.[4][5]
Diagram: Acid-Catalyzed Ketal Formation Pathway
Caption: Acid-catalyzed conversion of the C3-ketone to the 3-dimethyl ketal.
Troubleshooting Guide & FAQs
This section is structured in a question-and-answer format to directly address the most common issues encountered during process development and scale-up.
FAQ 1: Why is my ketalation reaction stalling or showing low conversion?
Answer: This is the most frequent issue and almost always relates to the reaction equilibrium. Several factors could be at play:
-
Cause A: Presence of Water
-
Explanation: Water is a byproduct of the reaction. Its presence will shift the equilibrium back towards the starting materials, preventing the reaction from reaching completion.[5][6]
-
Troubleshooting Steps:
-
Ensure Anhydrous Reagents: Use anhydrous methanol and solvents. Dry solvents over molecular sieves if necessary.
-
Implement Efficient Water Removal:
-
At Lab Scale: Use a Dean-Stark apparatus for azeotropic removal of water if the solvent is suitable (e.g., toluene). Alternatively, add freshly activated 3Å or 4Å molecular sieves to the reaction mixture.
-
At Pilot/Plant Scale: Azeotropic distillation is the most common method. Ensure the reactor is equipped with an efficient condenser and water trap.
-
-
Use a Chemical Water Scavenger: Reagents like trimethyl orthoformate (TMOF) react with water to form methanol and methyl formate, effectively removing it from the system and driving the equilibrium forward.[7] This is a highly effective strategy at all scales.
-
-
-
Cause B: Insufficient or Inactive Catalyst
-
Explanation: The acid catalyst is essential to activate the ketone. If its concentration is too low or it has lost activity, the reaction rate will be impractically slow.
-
Troubleshooting Steps:
-
Use a Fresh Catalyst: Protic acids like p-toluenesulfonic acid (p-TsOH) or mineral acids can degrade over time. Use a fresh batch.
-
Optimize Catalyst Loading: While traditional methods used high catalyst loads, modern processes often use very low, efficient loadings (e.g., 0.1 mol%).[6] However, this requires a highly anhydrous system. If you struggle with water removal, a slightly higher catalyst load might be necessary, but excessive acid can cause side reactions.[5]
-
Consider Different Catalysts: A range of Brønsted and Lewis acids can be used.[7] For sensitive substrates, milder catalysts like pyridinium p-toluenesulfonate (PPTS) or heterogeneous catalysts (e.g., Amberlyst-15 resin) can be beneficial as they simplify removal during workup.
-
-
-
Cause C: Unfavorable Reactant Concentration
-
Explanation: As an equilibrium process, using a large excess of one reactant (methanol) can help drive the reaction forward.
-
Troubleshooting Steps:
-
Use Methanol as a Co-solvent: Running the reaction in a mixture of a primary solvent (like THF or toluene) and a large excess of methanol is common. In some cases, methanol can be used as the sole solvent.
-
-
Table 1: Comparison of Water Removal Strategies
| Method | Scale | Advantages | Disadvantages |
| Molecular Sieves (3Å/4Å) | Lab | Simple to use; effective for small volumes. | Can be costly at scale; requires activation; can generate fines. |
| Azeotropic Distillation | Lab / Pilot / Plant | Highly effective; continuous removal. | Requires a solvent that forms an azeotrope with water (e.g., toluene); energy-intensive. |
| Trimethyl Orthoformate (TMOF) | Lab / Pilot / Plant | Very efficient chemical scavenger; works in situ.[7] | Adds to raw material cost; introduces byproducts (methyl formate). |
FAQ 2: I'm observing significant impurity formation. What are the likely side reactions?
Answer: Impurity generation is a major hurdle in scaling up, impacting yield, purity, and downstream processing.
-
Cause A: Acid-Catalyzed Rearrangement or Elimination
-
Explanation: The Tibolone steroid core contains other functional groups, including a tertiary alcohol at C17 and a double bond at C5(10), that could be sensitive to strongly acidic conditions. This could lead to elimination or rearrangement side products.
-
Troubleshooting Steps:
-
Reduce Reaction Temperature: Run the reaction at the lowest temperature that provides a reasonable rate.
-
Use a Milder Catalyst: Switch from a strong acid like H₂SO₄ or HCl to p-TsOH or PPTS. Heterogeneous catalysts are also an excellent choice to minimize acid exposure.[7]
-
Minimize Reaction Time: Monitor the reaction closely (e.g., by HPLC or TLC) and quench it as soon as the starting material is consumed to prevent prolonged exposure of the product to acidic conditions.
-
-
-
Cause B: Incomplete Reaction (Hemiketal Presence)
-
Explanation: The hemiketal intermediate is often mistaken for an impurity. It is less stable than the full ketal and can revert to the starting ketone during workup or analysis.[8]
-
Troubleshooting Steps:
-
Drive the Reaction to Completion: Refer to the solutions in FAQ 1. Ensure water is rigorously excluded and reaction time is sufficient.
-
-
FAQ 3: My product is degrading during workup and isolation. How can I prevent this?
Answer: The this compound is stable under neutral or basic conditions but will rapidly hydrolyze back to the ketone in the presence of aqueous acid.[4][7] This is the most common cause of yield loss during purification.
-
Explanation: The workup procedure often involves aqueous washes to remove the acid catalyst and other water-soluble materials. If any residual acid is present, the addition of water will immediately initiate hydrolysis.
-
Self-Validating Protocol for Workup:
-
Pre-Quench Neutralization (Critical Step): Before adding any aqueous solution, cool the reaction mixture and add a mild inorganic base to neutralize the acid catalyst. A saturated solution of sodium bicarbonate (NaHCO₃) or a weak organic base like triethylamine (TEA) is ideal. Stir for 15-30 minutes to ensure complete neutralization.
-
Confirm Neutral pH: Test the pH of a small, quenched aliquot to ensure it is neutral or slightly basic (pH 7-8) before proceeding with the main batch.
-
Aqueous Wash: Proceed with washing the organic layer with water or brine to remove salts.
-
Avoid Acidic Media: Do not use any acidic solutions during extraction or purification. If using silica gel chromatography, it can sometimes be slightly acidic. Consider neutralizing the silica gel with a small amount of triethylamine in the eluent if product degradation on the column is observed.
-
Temperature Control: Concentrate the product solution under reduced pressure at a moderate temperature (e.g., < 40-50°C) to prevent potential thermal degradation.
-
Diagram: Troubleshooting Workflow for Low Yield
Caption: Decision workflow for troubleshooting low product yield.
Specific Challenges in Scaling Up
Moving from a 100g lab batch to a 100kg production batch introduces challenges that are not purely chemical.[9]
-
Heat Transfer: While the ketalation reaction is not violently exothermic, controlling temperature in a large reactor is different from a round-bottom flask. Ensure the reactor's heating/cooling jacket can maintain the target temperature consistently throughout the batch.
-
Mass Transfer (Mixing): In a large vessel, inefficient mixing can lead to localized "hot spots" or areas of low catalyst concentration, resulting in incomplete reaction and increased side products. Use appropriate impeller design and agitation speed to ensure the mixture is homogeneous.
-
Raw Material Addition: At scale, adding reagents too quickly can cause temperature spikes. Develop a controlled addition profile for the catalyst and other reagents.
-
Crystallization and Polymorphism: The final isolation of this compound will likely involve crystallization. The cooling profile, solvent system, and seeding strategy must be carefully developed and controlled at scale to ensure consistent particle size, purity, and polymorphic form, which are critical for the final drug product's performance.[9]
References
-
Song, C., et al. (2018). A Simple and Versatile Method for the Formation of Acetals/Ketals Using Trace Conventional Acids. ACS Omega, 3(5), 5409–5417. [Link][6]
-
Li, G., et al. (2018). A Simple and Versatile Method for the Formation of Acetals/Ketals Using Trace Conventional Acids. ACS Omega. [Link][5]
-
Ashenhurst, J. (2010). Hydrates, Hemiacetals, and Acetals. Master Organic Chemistry. [Link][4]
-
Google Patents. (2020). CN110981930B - Synthesis method of tibolone. [10]
-
Kloosterboer, H.J. (2011). Historical milestones in the development of tibolone (Livial®). Gynecological Endocrinology, 27(2), 85-91. [Link][11]
-
Chemtek Scientific. Challenges of scaling up production from grams to kilos. [Link][9]
-
Chemistry LibreTexts. (2022). 10.4: Acetals and Ketals. [Link][3]
-
The Organic Chemist. (2021). Acetal and Ketal Formation. [Link][2]
Sources
- 1. cdn.caymanchem.com [cdn.caymanchem.com]
- 2. youtube.com [youtube.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. A Simple and Versatile Method for the Formation of Acetals/Ketals Using Trace Conventional Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Dimethyl Acetals [organic-chemistry.org]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Challenges of scaling up production from grams to kilos [chemtek.co.in]
- 10. CN110981930B - Synthesis method of tibolone - Google Patents [patents.google.com]
- 11. Historical milestones in the development of tibolone (Livial®) - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Analysis of Tibolone 3-Dimethyl Ketal by Mass Spectrometry
Welcome to the technical support center for the analysis of Tibolone 3-Dimethyl Ketal. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for the mass spectrometric analysis of this important synthetic steroid derivative. As your Senior Application Scientist, I will explain the "why" behind the "how," ensuring your experiments are built on a solid foundation of scientific principles.
Understanding the Molecule: this compound
Tibolone is a synthetic steroid used in hormone therapy. The 3-keto group of Tibolone can be derivatized to a 3-dimethyl ketal. This derivatization can be a deliberate step to improve chromatographic properties or an artifact of sample preparation in the presence of methanol. Understanding the mass spectrometric behavior of this derivative is crucial for accurate identification and quantification.
Predicted Mass Spectrum Fragmentation of this compound
Expected Molecular Ion: The molecular weight of Tibolone is 312.47 g/mol . The formation of the dimethyl ketal involves the addition of two methoxy groups and the loss of the keto-oxygen, resulting in a net addition of C2H6O. Therefore, the expected molecular weight of this compound is approximately 358.55 g/mol . The protonated molecule [M+H]⁺ would be observed around m/z 359.56.
Key Fragmentation Pathways:
-
Loss of Methanol (CH₃OH): A characteristic fragmentation of ketals is the neutral loss of an alcohol molecule. For the 3-dimethyl ketal, the loss of methanol (32.04 Da) is a highly probable initial fragmentation step. This would result in a significant fragment ion at m/z [M+H - 32]⁺.
-
Cleavage of the Ketal Group: Alpha-cleavage adjacent to the oxygen atoms of the ketal is another common fragmentation pathway. This can lead to the loss of a methoxy radical (•OCH₃, 31.03 Da) or a methyl radical (•CH₃, 15.02 Da) from the ketal group.
-
Steroid Backbone Fragmentation: Following the initial fragmentation of the ketal group, the steroid backbone will likely undergo characteristic cleavages. These can include ring cleavages and losses of small neutral molecules like water (if a hydroxyl group is present, which is the case at C17 of Tibolone).
The following table summarizes the predicted key fragments for this compound in positive ion mode ESI-MS/MS.
| Precursor Ion (m/z) | Predicted Fragment Ion (m/z) | Neutral Loss | Putative Fragment Structure |
| 359.56 [M+H]⁺ | 327.52 | CH₃OH | Ion resulting from the loss of methanol |
| 359.56 [M+H]⁺ | 328.53 | •OCH₃ | Ion resulting from the loss of a methoxy radical |
| 359.56 [M+H]⁺ | 344.54 | •CH₃ | Ion resulting from the loss of a methyl radical |
| 327.52 | Further steroid backbone fragments | H₂O, etc. | Fragments arising from the steroid core |
Frequently Asked Questions (FAQs)
Q1: Why am I not seeing the expected molecular ion for this compound?
A1: There are several potential reasons for this:
-
In-source Fragmentation: The dimethyl ketal may be labile under your ionization conditions, leading to immediate fragmentation in the ion source. You might primarily observe the fragment corresponding to the loss of methanol (m/z 327.52). Try reducing the source temperature or using a softer ionization technique if available.
-
Incorrect Molecular Weight Calculation: Double-check your calculation for the molecular weight of the derivative.
-
Sample Degradation: Tibolone and its derivatives can be sensitive to acidic or basic conditions. Ensure your sample handling and mobile phases are appropriate to prevent degradation.[1][2]
Q2: I am seeing a peak at m/z 313.48, which corresponds to Tibolone. Why is the ketal not being detected?
A2: This indicates the hydrolysis of the dimethyl ketal back to the parent ketone, Tibolone. This can occur under acidic conditions. Review your sample preparation, storage, and LC mobile phase conditions. If you are using an acidic mobile phase additive, consider switching to a less acidic modifier or a different chromatographic method.
Q3: My chromatogram shows multiple peaks for what I believe is this compound. What could be the cause?
A3: The presence of multiple peaks could be due to:
-
Diastereomers: The formation of the ketal at the C3 position can potentially create diastereomers if the reaction is not stereospecific, which could be separated by your chromatography.
-
Isomers of Tibolone: Tibolone itself can exist in isomeric forms, and if these are present in your starting material, their ketal derivatives will also be present.
-
Incomplete Reaction: If the derivatization reaction was incomplete, you would see a peak for the starting material (Tibolone) as well as the product.
Q4: What is the best way to confirm the identity of the this compound peak?
A4: High-resolution mass spectrometry (HRMS) is the gold standard for confirming the elemental composition of your ion of interest. By obtaining an accurate mass measurement, you can confirm the molecular formula and significantly increase your confidence in the peak assignment. Tandem mass spectrometry (MS/MS) and comparison of the fragmentation pattern with the predicted pattern described above will provide further structural confirmation.
Troubleshooting Guide
This section provides a structured approach to resolving common issues encountered during the LC-MS analysis of this compound.
Problem 1: No or Low Signal Intensity
| Potential Cause | Troubleshooting Steps |
| Poor Ionization | Steroids can have low ionization efficiency.[3] Consider derivatization to introduce a more easily ionizable group if signal intensity is a persistent issue. For ESI, ensure the mobile phase composition is optimal for protonation (e.g., contains a small amount of formic acid or ammonium formate). |
| Sample Preparation Issues | Inefficient extraction can lead to low analyte concentration. Optimize your solid-phase extraction (SPE) or liquid-liquid extraction (LLE) protocol.[4][5][6][7] Ensure complete solvent evaporation and proper reconstitution in a solvent compatible with your mobile phase. |
| Matrix Effects | Co-eluting matrix components can suppress the ionization of your analyte.[1] Improve your sample cleanup to remove interfering substances. A more thorough SPE wash protocol or a different LLE solvent system might be necessary. You can also try diluting your sample to reduce the matrix load. |
| Instrumental Problems | Check for leaks in the LC system.[8] Ensure the ion source is clean and properly maintained. Calibrate the mass spectrometer regularly to ensure optimal performance. |
Problem 2: Poor Peak Shape (Tailing, Fronting, or Broadening)
| Potential Cause | Troubleshooting Steps |
| Column Overload | Inject a smaller amount of your sample. |
| Secondary Interactions | The analyte may be interacting with active sites on the column. Try a different column chemistry or add a mobile phase modifier to reduce these interactions. |
| Inappropriate Mobile Phase | Ensure the pH of your mobile phase is appropriate for the analyte and that the organic solvent composition is optimized for your separation. |
| Dead Volume in the LC System | Check all connections for proper fitting and minimize the length of tubing where possible. |
Problem 3: Inconsistent Retention Times
| Potential Cause | Troubleshooting Steps |
| LC Pump Issues | Check for leaks and ensure the pump is delivering a consistent flow rate. Degas your mobile phases to prevent bubble formation. |
| Column Equilibration | Ensure the column is fully equilibrated with the initial mobile phase conditions before each injection. |
| Changes in Mobile Phase Composition | Prepare fresh mobile phases daily and ensure they are well-mixed. |
| Temperature Fluctuations | Use a column oven to maintain a consistent temperature. |
Experimental Protocols
Protocol 1: Sample Preparation from Plasma using Solid-Phase Extraction (SPE)
This protocol is a general guideline and should be optimized for your specific application.
-
Condition the SPE Cartridge: Condition a C18 SPE cartridge (e.g., 200 mg) with 5 mL of methanol followed by 5 mL of deionized water.[4]
-
Load the Sample: Load 1 mL of plasma onto the conditioned cartridge.
-
Wash the Cartridge: Wash the cartridge with 5 mL of water to remove salts and other polar interferences. A second wash with a weak organic solvent (e.g., 5 mL of 10% methanol in water) can be used to remove less polar interferences.
-
Elute the Analyte: Elute the this compound with 2 mL of an appropriate organic solvent, such as ethyl acetate or a mixture of methanol and acetonitrile.
-
Dry and Reconstitute: Evaporate the eluent to dryness under a gentle stream of nitrogen. Reconstitute the residue in a known volume (e.g., 100 µL) of your initial mobile phase.
Protocol 2: LC-MS/MS Analysis
This is a starting point for method development.
-
LC Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm).
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
Gradient: Start with a low percentage of B and ramp up to a high percentage to elute the analyte. A typical gradient might be 5% B to 95% B over 10 minutes.
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5 µL.
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
MS/MS Transitions:
-
Monitor the transition from the precursor ion (m/z 359.56) to the product ion corresponding to the loss of methanol (m/z 327.52).
-
Additional transitions to other predicted fragments can be included for confirmation.
-
Visualizations
Logical Workflow for Troubleshooting LC-MS Issues
Caption: A logical workflow for diagnosing common LC-MS issues.
Predicted Fragmentation Pathway of this compound
Caption: Predicted major fragmentation pathways for this compound.
References
- Keevil, B. G. (2013). Challenges and benefits of endogenous steroid analysis by LC-MS/MS. Bioanalysis, 5(20), 2537-2540.
-
ZefSci. (2023). LCMS Troubleshooting: 14 Best Practices for Laboratories. Retrieved from [Link]
- Higashi, T., & Shimada, K. (2004). Derivatization of neutral steroids to enhance their detection characteristics in liquid chromatography-mass spectrometry. Analytical and Bioanalytical Chemistry, 378(4), 875-882.
- Allen, F., et al. (2014). A predictive science approach to aid understanding of electrospray ionisation tandem mass spectrometric fragmentation pathways of small molecules using density functional theory. Rapid Communications in Mass Spectrometry, 28(1), 117-124.
- Pozo, O. J., et al. (2021). From a single steroid to the steroidome: Trends and analytical challenges.
- Higashi, T., & Shimada, K. (2004). Derivatization of neutral steroids to enhance their detection characteristics in liquid chromatography-mass spectrometry. Analytical and Bioanalytical Chemistry, 378(4), 875–882.
- Abe, H., et al. (2018). Physicochemical Prediction of Metabolite Fragmentation in Tandem Mass Spectrometry. Metabolites, 8(2), 31.
-
Shimadzu. (n.d.). Liquid Chromatography Mass Spectrometry Troubleshooting Guide. Retrieved from [Link]
- Javidnia, J., et al. (2014). Compilation of 40 Published Neutral Losses from Electrospray and Atmospheric Pressure Chemical Ionization Collision-Induced Dissociation Mass Spectra. Journal of The American Society for Mass Spectrometry, 25(10), 1775-1785.
- Zacharia, L. C., et al. (2006).
- Soma, K. K., et al. (2008). Analysis of steroids in songbird plasma and brain by coupling solid phase extraction to radioimmunoassay.
-
Agilent Technologies. (2006). Screening and Confirmation of Anabolic Steroids Using Accurate Mass LC/MS. Retrieved from [Link]
-
Shimadzu. (n.d.). Liquid Chromatography Mass Spectrometry Troubleshooting Guide. Retrieved from [Link]
- Banerjee, S., et al. (2023). Revealing Structure and Localization of Steroid Regioisomers through Predictive Fragmentation Patterns in Mass Spectrometry Imaging. Analytical Chemistry, 95(47), 17267-17275.
- Makhov, P., et al. (2020). Mass Spectral Analysis of Sterols and Other Steroids in Different Ionization Modes: Sensitivity and Oxidation Artifacts. Journal of the American Society for Mass Spectrometry, 31(7), 1461-1472.
- Cui, S., et al. (2019). An LC/MS/MS method for analyzing the steroid metabolome with high accuracy and from small serum samples. Journal of Lipid Research, 60(5), 1035-1044.
-
LCGC International. (2023). LC-MS Troubleshooting: From Frustration to Fix. Retrieved from [Link]
- Allen, F., et al. (2015).
- Farr, C., et al. (2022). Extraction and LC-MS/MS analysis of four steroids from mouse plasma and bone marrow. protocols.io.
- Rossel, S., et al. (2014).
- O'Reilly, M. W., & Arlt, W. (2021). Clinical Application of Steroid Profiles and Their Interpretation in Adrenal Disorders. Journal of Clinical Medicine, 10(16), 3594.
- Dong, H., & Li, W. (2014). Systematic Troubleshooting for LC/MS/MS - Part 1: Sample Preparation and Chromatography. LCGC North America, 32(8), 552-559.
Sources
- 1. Challenges and benefits of endogenous steroid analysis by LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. alfresco-static-files.s3.amazonaws.com [alfresco-static-files.s3.amazonaws.com]
- 3. Derivatization of neutral steroids to enhance their detection characteristics in liquid chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. arborassays.com [arborassays.com]
- 5. zellx.de [zellx.de]
- 6. Analysis of steroids in songbird plasma and brain by coupling solid phase extraction to radioimmunoassay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. protocols.io [protocols.io]
- 8. zefsci.com [zefsci.com]
Overcoming matrix effects in Tibolone 3-Dimethyl Ketal sample analysis
A Senior Application Scientist's Guide to Identifying and Overcoming Matrix Effects
Welcome to the technical support center. This guide is designed for researchers, scientists, and drug development professionals who are working on the quantitative analysis of Tibolone 3-Dimethyl Ketal and may be encountering challenges related to matrix effects. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying scientific reasoning to empower you to troubleshoot and solve complex bioanalytical issues. This document is structured as a series of questions and answers, moving from foundational concepts to advanced troubleshooting and validation.
Part 1: Foundational Understanding of Matrix Effects
This section addresses the fundamental principles of matrix effects, specifically in the context of analyzing this compound, a synthetic steroid, in complex biological samples.
Q1: What exactly is a "matrix effect" in the context of LC-MS/MS analysis?
A1: A matrix effect is the alteration of analyte ionization efficiency due to the presence of co-eluting, undetected components in the sample matrix.[1][2] When analyzing this compound in biological samples like plasma or serum, these co-eluting components can be endogenous substances such as phospholipids, salts, or proteins. This interference occurs in the mass spectrometer's ion source, not the liquid chromatograph, and can manifest as either ion suppression (loss of signal) or ion enhancement (increase in signal).[2] Ultimately, this phenomenon compromises the accuracy, precision, and sensitivity of the quantitative analysis.[3]
Q2: Why is this compound particularly susceptible to matrix effects?
A2: As a steroid derivative, this compound is analyzed in biological fluids that are rich in lipids and proteins. The primary cause of matrix effects in such analyses is often traced back to endogenous phospholipids from cell membranes, which are abundant in plasma and serum.[4] These phospholipids can co-elute with the analyte and suppress the ionization of this compound in the electrospray ionization (ESI) source. This happens because the phospholipids compete with the analyte for access to the droplet surface for ionization or alter the physical properties (e.g., viscosity, surface tension) of the ESI droplets, hindering the formation of gas-phase ions.
Q3: What are the typical symptoms of a significant matrix effect in my data?
A3: The most common indicators of an underlying matrix effect issue include:
-
Poor Reproducibility: High variability (%CV) in quality control (QC) samples across different batches or when using plasma from different donors.
-
Inaccurate Quantification: Results that are unexpectedly low (ion suppression) or high (ion enhancement).
-
Non-Linearity of Calibration Curves: Difficulty in obtaining a linear calibration curve with a good correlation coefficient (r²), especially at the lower limit of quantification (LLOQ).
-
Inconsistent Internal Standard Response: Erratic peak areas for the internal standard across the analytical run.
Regulatory bodies like the FDA require that matrix effects be evaluated as part of the validation of any quantitative LC-MS/MS method to ensure its reliability.[4][5]
Part 2: Diagnosis and Troubleshooting Workflow
Identifying the presence and extent of matrix effects is a critical first step. This section provides a logical workflow for diagnosing these issues.
Q4: How can I quantitatively assess if my this compound analysis is suffering from a matrix effect?
A4: The most widely accepted method is the post-extraction spike analysis . This technique isolates the effect of the matrix on the detector response from the efficiency of the extraction process itself. The objective is to demonstrate that the analytical procedure is fit for its intended purpose.[5]
The matrix factor (MF) is calculated to quantify the extent of the matrix effect. Here is the workflow:
Caption: Workflow for Quantitative Assessment of Matrix Effects.
For a robust validation, this assessment should be performed using at least six different lots of the biological matrix.[6] The coefficient of variation (%CV) of the internal standard-normalized matrix factor should be less than 15%.[7]
Q5: My internal standard (IS) response is erratic. Could this be a matrix effect, and how do I choose a better IS?
A5: Absolutely. An inconsistent IS response is a classic sign that the IS is not adequately compensating for the matrix effect experienced by the analyte. The ideal internal standard is a stable isotope-labeled (SIL) version of the analyte (e.g., Tibolone-d4).
Why a SIL-IS is the Gold Standard: A SIL-IS is chemically identical to the analyte and differs only in mass. This means it will have the same chromatographic retention time, extraction recovery, and ionization efficiency.[8] Therefore, any ion suppression or enhancement that affects the analyte will affect the SIL-IS to the same degree, allowing for reliable correction and accurate quantification.[3][9] While a structural analog can be used if a SIL-IS is unavailable, it may not co-elute perfectly and may respond differently to matrix interferences, making it a less reliable choice.[9][10]
| Internal Standard Type | Pros | Cons | Recommendation |
| Stable Isotope-Labeled (SIL) | Co-elutes with analyte. Experiences identical matrix effects. Highest accuracy and precision.[3] | Can be expensive and not always commercially available. | Strongly Recommended. The most robust way to compensate for matrix effects. |
| Structural Analog | More available and less expensive than a SIL-IS. | Different retention time. May not experience the same degree of matrix effect.[8] | A viable alternative, but requires thorough validation of its ability to track the analyte. |
Part 3: Mitigation Strategies and Protocols
Once a matrix effect is confirmed, the next step is to eliminate or minimize it. The most effective approach is to improve the sample cleanup process before the LC-MS/MS analysis.
Q6: What are the primary sample preparation techniques to reduce matrix effects for this compound, and how do they compare?
A6: The three most common techniques are Protein Precipitation (PPT), Liquid-Liquid Extraction (LLE), and Solid-Phase Extraction (SPE). For steroid analysis in plasma, LLE and SPE are generally superior to PPT for removing interfering phospholipids.
| Technique | Principle | Pros | Cons | Best For... |
| Protein Precipitation (PPT) | A solvent (e.g., acetonitrile) is added to precipitate proteins. | Fast, simple, inexpensive. | "Dirty" extract. Does not effectively remove phospholipids or salts, leading to significant matrix effects. | Rapid screening where high accuracy is not the primary goal. |
| Liquid-Liquid Extraction (LLE) | Analyte is partitioned between two immiscible liquid phases. | Effectively removes non-lipid soluble interferences (salts, proteins).[11] Relatively inexpensive. | Can be labor-intensive and use large volumes of organic solvents. Emulsion formation can be an issue. | Removing polar interferences and when SPE is not feasible. |
| Solid-Phase Extraction (SPE) | Analyte is retained on a solid sorbent while interferences are washed away. | "Cleanest" extracts. Highly effective at removing phospholipids.[12] Can be automated. High analyte concentration factor. | More expensive and requires more method development than LLE.[11] | Achieving the lowest LLOQ and minimizing matrix effects for regulatory submission. |
Q7: Can you provide a starting protocol for Solid-Phase Extraction (SPE) for a steroid-like compound from plasma?
A7: Certainly. A reverse-phase SPE protocol using a C18 sorbent is an excellent starting point for extracting this compound from plasma. The goal is to retain the analyte while washing away polar interferences like salts and then eluting the analyte with a stronger organic solvent, leaving behind highly non-polar interferences like phospholipids.
Experimental Protocol: SPE for this compound
-
Sample Pre-treatment:
-
Thaw plasma samples at room temperature.
-
Vortex to ensure homogeneity.
-
Centrifuge at 4000 rpm for 10 minutes to pellet any particulates.
-
To 200 µL of plasma, add 20 µL of the internal standard working solution and 200 µL of 4% phosphoric acid in water. Vortex for 30 seconds. This step disrupts protein binding.[13]
-
-
SPE Cartridge Conditioning:
-
Use a C18 SPE cartridge (e.g., 100 mg, 3 mL).
-
Wash the cartridge with 1 mL of methanol.
-
Equilibrate the cartridge with 1 mL of deionized water. Do not allow the cartridge to go dry.
-
-
Sample Loading:
-
Load the pre-treated sample onto the conditioned SPE cartridge.
-
Apply a slow, steady flow (approx. 1 mL/min) using a vacuum manifold.
-
-
Washing:
-
Wash 1: Add 1 mL of 10% methanol in water to the cartridge. This removes salts and other highly polar interferences.
-
Wash 2: Add 1 mL of 40% methanol in water. This step is crucial for removing phospholipids without eluting the analyte.
-
Dry the cartridge thoroughly under high vacuum for 5-10 minutes.
-
-
Elution:
-
Elute the analyte and internal standard with 1 mL of methanol into a clean collection tube.
-
-
Dry-down and Reconstitution:
-
Evaporate the eluate to dryness under a stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase (e.g., 50:50 acetonitrile:water). Vortex to ensure complete dissolution.
-
The sample is now ready for injection into the LC-MS/MS system.
-
Sources
- 1. bataviabiosciences.com [bataviabiosciences.com]
- 2. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. eijppr.com [eijppr.com]
- 5. fda.gov [fda.gov]
- 6. dspace.cuni.cz [dspace.cuni.cz]
- 7. ijppr.humanjournals.com [ijppr.humanjournals.com]
- 8. The Role of Internal Standards In Mass Spectrometry | SCION Instruments [scioninstruments.com]
- 9. Matrix effect management in liquid chromatography mass spectrometry: the internal standard normalized matrix effect - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. welchlab.com [welchlab.com]
- 11. mdpi.com [mdpi.com]
- 12. Quantification of steroid sex hormones using solid-phase extraction followed by liquid chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Solid Phase Extraction Guide | Thermo Fisher Scientific - TW [thermofisher.com]
Refining purification methods for high-purity Tibolone 3-Dimethyl Ketal
Welcome to the technical support center for the purification of Tibolone 3-Dimethyl Ketal. This guide is designed for researchers, scientists, and drug development professionals actively engaged in the synthesis and purification of this critical steroid intermediate. My objective is to provide not just protocols, but the underlying scientific rationale to empower you to troubleshoot and optimize your purification processes effectively.
This compound, also known as Tibolone EP Impurity E, is a key intermediate in several synthetic routes to Tibolone.[1][2] Achieving high purity for this compound is paramount, as the impurity profile of the intermediate directly impacts the quality and safety of the final active pharmaceutical ingredient (API). This guide addresses common challenges encountered during its purification through a practical, question-and-answer format.
Troubleshooting and Frequently Asked Questions (FAQs)
Q1: My recrystallization of this compound results in low yield. What are the primary causes and how can I improve it?
A1: Low yield during recrystallization is a common issue, often stemming from suboptimal solvent selection or procedural execution. The goal is to identify a solvent system where the ketal is sparingly soluble at low temperatures but highly soluble at elevated temperatures.
Causality and Solution:
-
Inappropriate Solvent Choice: If the compound is too soluble at cold temperatures, you will lose a significant portion of your product in the mother liquor. Conversely, if it's poorly soluble even when hot, you'll need excessive solvent volumes, which also complicates recovery.
-
Field Insight: Based on its structure and available data, this compound is a moderately polar steroid. It is slightly soluble in acetonitrile and chloroform.[3] A good starting point for recrystallization is a mixed solvent system, such as methanol/water or ethyl acetate/hexane. The more polar solvent (methanol, ethyl acetate) dissolves the ketal, and the anti-solvent (water, hexane) is added to induce precipitation upon cooling.
-
-
Precipitation Rate: Crashing the product out of solution by cooling too rapidly often leads to the trapping of impurities within the crystal lattice and the formation of fine, difficult-to-filter particles.
-
Protocol: Allow the heated, saturated solution to cool slowly to room temperature first, then transfer it to an ice bath or refrigerator (0-5°C). This promotes the growth of larger, purer crystals.
-
-
Incomplete Dissolution: Failing to completely dissolve the crude material (while hot) means that some of the initial solid is simply being filtered out along with insoluble impurities, artificially lowering your perceived yield.
-
Best Practice: Add the solvent portion-wise to the crude material while heating and stirring until a clear solution is achieved. Avoid adding a large excess of solvent.
-
Q2: After purification, my HPLC analysis shows a persistent impurity peak. How can I identify and remove it?
A2: A persistent impurity often points to a compound with polarity and structural similarity to your target molecule, making separation by simple recrystallization difficult.
Identification and Mitigation Strategy:
-
Likely Impurities:
-
Unreacted Starting Material: Depending on the synthetic route, this could be the precursor ketone to the ketal.[4]
-
Hydrolysis Product (Tibolone): The dimethyl ketal is a protecting group for a ketone. It can be sensitive to acid and even trace amounts of water, leading to hydrolysis back to the ketone (Tibolone). The general mechanism for acid-catalyzed ketal formation is reversible.[5][6]
-
Epimers or Isomers: Side reactions during synthesis can generate stereoisomers that are notoriously difficult to separate.
-
-
Troubleshooting Workflow:
-
Characterization: If possible, use LC-MS to get a mass for the impurity. This can quickly confirm if it's a hydrolyzed product (lower mass) or a starting material.
-
pH Control: To prevent hydrolysis back to the ketone, ensure all solvents are anhydrous and consider adding a non-nucleophilic base like pyridine (0.5-1% v/v) during workup and purification steps to neutralize any trace acidity. A patent for purifying the final Tibolone product includes pyridine in the recrystallization mixture.[7]
-
Chromatographic Refinement: If recrystallization fails, column chromatography is the next logical step. Steroid purification often requires advanced chromatographic techniques due to the presence of coexisting interferents.[8][9]
-
Stationary Phase: Standard silica gel is effective.
-
Mobile Phase: A gradient system of ethyl acetate in hexane or dichloromethane in hexane allows for fine-tuning of polarity to resolve closely eluting spots. Start with a low polarity (e.g., 5% Ethyl Acetate in Hexane) and gradually increase it.
-
-
Visualizing the Purification Workflow
The following diagram illustrates the general workflow for refining crude this compound.
Caption: General workflow for the purification of this compound.
Q3: My final product has a yellowish tint instead of being a white solid. What causes this and how can it be resolved?
A3: A yellow or off-white color typically indicates the presence of minor, highly conjugated impurities or degradation products that absorb in the visible spectrum. While often present in small quantities, they are aesthetically and often regulatorily undesirable.
Decolorization Technique:
-
Activated Charcoal Treatment: The most effective method for removing colored impurities is treatment with activated charcoal.
-
Mechanism: Charcoal has a high surface area and adsorbs large, flat, conjugated molecules responsible for color.
-
Protocol: During the recrystallization process, after the crude product is fully dissolved in the hot solvent, add a small amount of activated charcoal (typically 1-2% by weight of your compound). Stir the hot mixture for 5-10 minutes.
-
Crucial Step: Perform a hot filtration through a pad of Celite® or filter paper to remove the charcoal before allowing the solution to cool. If you let it cool first, your product will crystallize on the charcoal, leading to significant yield loss. The patent for Tibolone synthesis mentions a reflux step with activated carbon for purification.[7]
-
Experimental Protocols
Protocol 1: Optimized Recrystallization
This protocol is designed to maximize both purity and yield.
-
Solvent Selection: Prepare a solvent system of Methanol and DI Water (approx. 10:1 v/v).
-
Dissolution: Place the crude this compound in a round-bottom flask. Add the minimum amount of hot methanol required to fully dissolve the solid with stirring.
-
Charcoal Treatment (Optional): If the solution is colored, add 1-2% (w/w) activated charcoal. Stir at reflux for 10 minutes.
-
Hot Filtration: Quickly filter the hot solution through a pre-warmed funnel with fluted filter paper or a Celite® pad to remove charcoal or insoluble impurities.
-
Crystallization: Transfer the clear filtrate to a clean flask. Slowly add DI water dropwise at an elevated temperature until the solution just begins to turn cloudy (the cloud point). Add a few drops of hot methanol to redissolve the precipitate and obtain a clear solution.
-
Cooling: Cover the flask and allow it to cool slowly to room temperature. Once at room temperature, place the flask in an ice bath (0-5°C) for at least 1 hour to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration, washing the filter cake with a small amount of cold methanol/water solution.
-
Drying: Dry the purified crystals under vacuum at a temperature below 40°C to avoid degradation. The reported melting point is 140-142°C.[3]
Protocol 2: Flash Column Chromatography
Use this protocol when recrystallization is insufficient to remove persistent impurities.
-
Column Packing: Pack a glass column with silica gel (230-400 mesh) using a slurry method with hexane. The amount of silica should be 50-100 times the weight of the crude sample.
-
Sample Loading: Dissolve the crude product in a minimal amount of dichloromethane or ethyl acetate. Adsorb this solution onto a small amount of silica gel and evaporate the solvent to dryness. Carefully load the dry, impregnated silica onto the top of the packed column.
-
Elution: Begin elution with a low-polarity mobile phase (e.g., 5% ethyl acetate in hexane).
-
Gradient: Gradually increase the polarity of the mobile phase (e.g., to 10%, 15%, 20% ethyl acetate) to elute the compounds. The less polar impurities will elute first, followed by the desired this compound. More polar impurities (like hydrolyzed Tibolone) will elute last.
-
Fraction Collection: Collect fractions and monitor them by Thin Layer Chromatography (TLC) using the same solvent system.
-
Pooling and Evaporation: Combine the pure fractions (as determined by TLC) and remove the solvent using a rotary evaporator.
-
Final Product: The resulting solid can be used directly or recrystallized one final time to ensure high crystallinity.
Data Presentation: Purity Enhancement
The following table summarizes the expected purity improvements at each stage of the process. Analytical methods like HPLC are crucial for quantifying these levels accurately.[10][11]
| Purification Stage | Purity of Tibolone 3-DMK (by HPLC Area %) | Key Impurity: Precursor Ketone (%) | Key Impurity: Hydrolyzed Ketal (Tibolone) (%) |
| Crude Synthetic Product | 90 - 95% | 2 - 4% | 1 - 3% |
| After Protocol 1 (Recrystallization) | ≥ 98.5% | ≤ 0.5% | ≤ 0.2% |
| After Protocol 2 (Chromatography) | ≥ 99.7% | Not Detected | ≤ 0.05% |
Troubleshooting Decision Pathway
This diagram provides a logical pathway for addressing purification challenges.
Caption: A decision tree for troubleshooting the purification of this compound.
References
-
A Review of Analytical Methods for the Determination of Tibolone: Pharmacokinetic and Pharmaceutical Formulations Analysis and Application in Doping Control. (n.d.). ResearchGate. Retrieved January 25, 2026, from [Link]
- CN110981930B - Synthesis method of tibolone. (n.d.). Google Patents.
-
Pharmaffiliates. (n.d.). Tibolone-impurities. Retrieved January 25, 2026, from [Link]
-
Studies on synthesis of tibolone. (n.d.). ResearchGate. Retrieved January 25, 2026, from [Link]
-
Shah, D. K., et al. (2014). Development and Validation of Stability Indicating RP-HPLC Method for Estimation of Tibolone in Tablet Dosage Form. Journal of Pharmaceutical Science and Bioscientific Research. Retrieved January 25, 2026, from [Link]
-
A Review of Analytical Methods for the Determination of Tibolone: Pharmacokinetics and Pharmaceutical Formulations Analysis and Application in Doping Control. (n.d.). Bentham Science. Retrieved January 25, 2026, from [Link]
- Method for the preparation of steroid derivative ketal. (n.d.). Google Patents.
-
Gatti, G., et al. (2020). From a single steroid to the steroidome: Trends and analytical challenges. Journal of Steroid Biochemistry and Molecular Biology. Retrieved January 25, 2026, from [Link]
-
Wang, G., et al. (2018). A Simple and Versatile Method for the Formation of Acetals/Ketals Using Trace Conventional Acids. ACS Omega. Retrieved January 25, 2026, from [Link]
-
Wang, C., et al. (2019). Synthesis of dimethyl acetal of ketones: Design of solid acid catalysts for one-pot acetalization reaction. ResearchGate. Retrieved January 25, 2026, from [Link]
-
Advances in steroid purification for novel techniques in carbon isotope ratio mass spectrometry of doping control. (2024). RSC Publishing. Retrieved January 25, 2026, from [Link]
Sources
- 1. pharmaffiliates.com [pharmaffiliates.com]
- 2. clearsynth.com [clearsynth.com]
- 3. This compound | 105186-33-2 [chemicalbook.com]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. CN110981930B - Synthesis method of tibolone - Google Patents [patents.google.com]
- 8. Advances in steroid purification for novel techniques in carbon isotope ratio mass spectrometry of doping control - RSC Advances (RSC Publishing) DOI:10.1039/D5RA00751H [pubs.rsc.org]
- 9. Advances in steroid purification for novel techniques in carbon isotope ratio mass spectrometry of doping control - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 10. researchgate.net [researchgate.net]
- 11. jpsbr.org [jpsbr.org]
Validation & Comparative
A Comparative Guide to the Validation of Tibolone 3-Dimethyl Ketal as a Certified Reference Material
Audience: Researchers, scientists, and drug development professionals
Abstract: This guide provides a comprehensive framework for the validation of Tibolone 3-Dimethyl Ketal as a Certified Reference Material (CRM). We detail the scientific rationale for using a stabilized derivative of Tibolone and present a complete, multi-faceted experimental protocol designed to establish its identity, purity, and stability. By comparing the validated ketal derivative to the parent compound, this document serves as an essential resource for laboratories seeking a reliable and stable standard for the accurate quantification of Tibolone.
Introduction: The Case for a Stabilized Tibolone Standard
Tibolone is a synthetic steroid used in hormone therapy to manage menopausal symptoms and prevent osteoporosis.[1][2] As with any active pharmaceutical ingredient (API), accurate quantification is critical for ensuring safety and efficacy. This requires a highly pure and stable Certified Reference Material (CRM). A CRM is a material that has been characterized by a metrologically valid procedure for one or more properties, accompanied by a certificate providing the property value, its uncertainty, and a statement of metrological traceability.[3]
However, the parent Tibolone molecule presents analytical challenges. It is rapidly and extensively metabolized after oral administration, leading to low plasma concentrations of the parent drug.[2] Furthermore, its chemical structure is susceptible to degradation and isomerization, particularly under stress conditions, which can compromise the integrity of a reference standard over time.
To overcome these stability issues, we propose the use of This compound , a chemically protected derivative. By converting the C3 ketone to a dimethyl ketal, the most reactive site for isomerization is blocked, resulting in a significantly more stable molecule. This guide provides the in-depth validation data required to qualify this derivative as a robust CRM, fit for its intended purpose in high-stakes analytical applications.
The Candidate CRM: this compound
The selection of this compound is a strategic choice rooted in chemical principles. The ketal group serves as a protecting group for the C3-ketone, preventing keto-enol tautomerism, a primary degradation pathway for Tibolone. This structural modification enhances shelf-life and resistance to degradation under various storage and experimental conditions without altering the core structure necessary for chromatographic and spectroscopic identification relative to the parent compound.
dot graph TD { graph [rankdir="LR", splines=true, overlap=false, nodesep=0.5, fontname="Arial", fontsize=12]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=11, margin=0.2]; edge [fontname="Arial", fontsize=10];
} caption { label = "Figure 1: Relationship between Tibolone and its stable Ketal derivative."; fontsize = 10; fontname = "Arial"; }
Framework for CRM Validation
The validation of a CRM is a rigorous process governed by international standards, primarily ISO 17034, which outlines the general requirements for the competence of reference material producers.[3][4][5][6] The objective is to provide objective evidence that the material is suitable for its intended use.[7] Our validation framework is built on the principles outlined in ICH Q2(R1) and USP General Chapter <1225>, focusing on a comprehensive characterization of the candidate material.[7][8][9][10][11][12][13][14]
The core of our approach is the mass balance method , a widely accepted technique for assigning the purity of high-purity organic reference materials.[15][16][17] This method defines the purity of the main component by subtracting the sum of all detected impurities from 100%.[15][18]
dot graph TD { graph [splines=true, overlap=false, nodesep=0.6, fontname="Arial", fontsize=12]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=11, margin=0.2]; edge [fontname="Arial", fontsize=10];
} caption { label = "Figure 2: The mass balance approach for purity determination."; fontsize = 10; fontname = "Arial"; }
Experimental Validation: Protocols and Results
A multi-technique approach was employed to comprehensively characterize the this compound candidate material. The validity of an analytical method can only be verified through laboratory studies.[9]
Identity Confirmation
The identity of the candidate material was unequivocally confirmed using a suite of spectroscopic techniques.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra confirmed the expected chemical structure, including the presence of the dimethyl ketal group and the absence of signals corresponding to the parent Tibolone.
-
Mass Spectrometry (MS): High-resolution mass spectrometry provided an accurate mass measurement consistent with the molecular formula of this compound, further confirming its identity.
-
Infrared (IR) Spectroscopy: The IR spectrum showed the absence of the characteristic C3 ketone stretch observed in Tibolone and the presence of C-O stretches corresponding to the ketal functionality.
Purity Assessment by Mass Balance
A validated, stability-indicating HPLC-UV method was developed to separate and quantify this compound from its potential degradation products and related organic impurities.[19] High-pressure liquid chromatography (HPLC) with UV detection is the major analytical method described for the analysis of tibolone in pharmaceutical formulations.[1][20]
Experimental Protocol:
-
Column: Zorbex-Sb Phenyl (150 x 4.6 mm, 5µm).[19]
-
Mobile Phase: Isocratic mixture of Acetonitrile and 0.05M Ammonium Dihydrogen Phosphate buffer (50:50 v/v).[19]
-
Flow Rate: 1.2 mL/min.[19]
-
Column Temperature: 45°C.[19]
-
Detection Wavelength: 205 nm.[19]
-
Injection Volume: 20 µL.[19]
-
Quantification: Area percent normalization was used to determine the percentage of all detected impurities.
Results: The method demonstrated excellent separation of the main peak from all impurities. The total organic impurities were found to be consistently low across multiple batches.
The water content was determined using coulometric Karl Fischer titration, a standard method for accurately measuring trace amounts of water in a sample.[15]
Experimental Protocol:
-
Instrument: Coulometric Karl Fischer Titrator.
-
Sample Preparation: A precisely weighed amount of the CRM was added directly to the titration cell.
-
Analysis: The sample was titrated to the electrometric endpoint. The analysis was performed in triplicate.
Results: The material exhibited a low water content, contributing minimally to the overall impurity profile.
Residual organic solvents from the synthesis process were quantified using HS-GC with a Flame Ionization Detector (FID).[15]
Experimental Protocol:
-
Instrument: Headspace Gas Chromatograph with FID.
-
Sample Preparation: A weighed sample was placed in a headspace vial with a suitable solvent (e.g., DMSO).
-
HS Conditions: Optimized incubation temperature and time to ensure complete volatilization of residual solvents.
-
Quantification: External standard calibration was used for the quantification of identified solvents.
Results: No significant levels of residual solvents were detected.
Thermogravimetric analysis was used to determine the content of non-volatile impurities by measuring the residual mass after heating the sample to a high temperature in the presence of air.[16]
Experimental Protocol:
-
Instrument: Thermogravimetric Analyzer.
-
Sample Size: 10-15 mg.
-
Temperature Program: Ramp from ambient to 600°C at 10°C/min under an air atmosphere.
-
Measurement: The final residual mass at 600°C was recorded as the non-volatile impurity content.
Results: The analysis showed a negligible amount of non-volatile residue.
Purity Data Summary
The following table summarizes the data obtained from the mass balance analysis, leading to the final certified purity value.
| Parameter | Analytical Method | Result (w/w %) |
| Organic Impurities | HPLC-UV | 0.08% |
| Water Content | Karl Fischer Titration | 0.11% |
| Residual Solvents | Headspace GC-FID | < 0.01% |
| Non-Volatile Impurities | Thermogravimetric Analysis | < 0.02% |
| Total Impurities | Summation | 0.21% |
| Assigned Purity | 100% - Total Impurities | 99.79% |
Table 1: Mass Balance Purity Assignment for this compound CRM.
Stability Assessment
To ensure the long-term reliability of the CRM, both accelerated and long-term stability studies were conducted.[21] Samples were stored under various conditions as prescribed by ICH guidelines, and the purity was monitored at regular intervals using the validated HPLC method.
Results: The this compound CRM demonstrated exceptional stability under both accelerated (40°C / 75% RH) and long-term (25°C / 60% RH and 2-8°C) storage conditions, with no significant degradation observed over the study period. This is a critical performance attribute that distinguishes it from the parent Tibolone.
Comparative Analysis: this compound CRM vs. Tibolone API
The primary advantage of the validated this compound CRM lies in its superior stability and reliability compared to using the Tibolone API as a working standard.
| Attribute | This compound (Validated CRM) | Tibolone (API as Standard) | Supporting Rationale |
| Chemical Stability | High. Ketal protection prevents isomerization and degradation. | Moderate to Low. Susceptible to degradation under thermal, acidic, and oxidative stress.[19] | The C3-ketone is a known liability; its protection is key to enhanced stability. |
| Long-Term Reliability | Excellent. Certified purity and demonstrated stability ensure consistent performance over time. | Variable. Purity can change over time, requiring frequent re-qualification. | A CRM's value lies in its long-term, predictable integrity. |
| Metrological Traceability | Established. Purity assigned via mass balance, traceable to SI units.[16][22] | Not Established. Typically lacks the rigorous characterization and uncertainty budget of a CRM. | Traceability is a cornerstone of a CRM, ensuring comparability of results.[3] |
| Handling & Storage | Robust. Less stringent handling requirements due to higher stability. | Requires Caution. May require storage under inert atmosphere and protected from light. | Operational convenience reduces the risk of analytical error. |
| Regulatory Compliance | High. Produced and validated according to ISO 17034 and ICH Q2 principles.[4][6][23] | Low. Does not meet the requirements for a certified reference material. | Use of a qualified CRM is often a regulatory expectation for method validation and release testing.[9] |
Table 2: Performance Comparison of CRM vs. API as a Reference Standard.
Conclusion and Recommendations
The comprehensive analytical data presented in this guide validates This compound as a high-purity, stable, and reliable Certified Reference Material. The rigorous characterization, including identity confirmation and purity assignment via the mass balance approach, provides a high degree of confidence in its certified value.
We strongly recommend the use of this this compound CRM for:
-
Method Validation: Establishing the performance characteristics (e.g., accuracy, precision, linearity) of analytical methods for Tibolone as per ICH and USP guidelines.[7][8][24]
-
System Suitability Testing: Ensuring the ongoing performance of chromatographic systems.
-
Assay Quantification: Serving as the primary calibrant for the accurate determination of Tibolone in API, drug products, and stability samples.
-
Impurity Identification: Acting as a definitive reference point for distinguishing the main component from related substances.
By providing enhanced stability compared to the parent compound, this CRM reduces analytical variability, minimizes the need for frequent re-qualification, and ultimately ensures more accurate and reliable data in research, development, and quality control settings.
References
-
Shah, D. K., Prajapati, H. G., & Sakhreliya, B. (2014). Development and Validation of Stability Indicating RP-HPLC Method for Estimation of Tibolone in Tablet Dosage Form. Journal of Pharmaceutical Science and Bioscientific Research, 4(4), 281-285. [Link]
-
de Boer, T., et al. (2021). A Review of Analytical Methods for the Determination of Tibolone: Pharmacokinetics and Pharmaceutical Formulations Analysis and Application in Doping Control. Current Pharmaceutical Analysis, 17(1). [Link]
-
Rastogi, L., et al. (2023). Certified reference material (CRM) of tea powder (BARC - D3201) for K, Ca, P, Mg, Mn, Al, Fe, Ba, Zn, Cu, Sr, Pb, As, Cd, and Hg: Method validation and its production. ResearchGate. [Link]
-
Perry Johnson Laboratory Accreditation, Inc. (2021). ISO 17034:2016 General requirements for the competence of reference material producers. PJLA. [Link]
-
USP. (n.d.). 〈1225〉 VALIDATION OF COMPENDIAL PROCEDURES. Ofni Systems. [Link]
-
Kim, B., et al. (2023). Analytical Methods Based on the Mass Balance Approach for Purity Evaluation of Tetracycline Hydrochloride. National Institutes of Health (NIH). [Link]
-
USP. (n.d.). General Chapters: <1225> VALIDATION OF COMPENDIAL METHODS. uspbpep.com. [Link]
-
Wise, S. A., et al. (2021). The Importance of Reference Materials and Method Validation for Advancing Research on the Health Effects of Dietary Supplements and Other Natural Products. National Institutes of Health (NIH). [Link]
-
Kim, J. H., et al. (2010). Mass Balance Method for Purity Assessment of Organic Reference Materials: for Thermolabile Materials with LC-UV Method. ResearchGate. [Link]
-
European Medicines Agency (EMA). (1995). ICH Topic Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. EMA. [Link]
-
Joseph, L., et al. (2012). Reference Materials as a Crucial Tools for Validation and Verification of the Analytical Process. ResearchGate. [Link]
-
Emons, H., et al. (2017). The new International Standard ISO 17034: general requirements for the competence of reference material producers. JRC Publications Repository. [Link]
-
de Souza, R. M., et al. (2020). Purity assessment using the mass balance approach for inorganic in-house certified reference material production at Inmetro. ResearchGate. [Link]
-
Li, H., et al. (2018). Purity assignment for peptide certified reference materials by combining qNMR and LC-MS/MS amino acid analysis results: application to angiotensin II. PubMed. [Link]
-
QualiCal. (n.d.). ISO 17034 The Complete Guide to Reference Material Producers and Global Accreditation. QualiCal. [Link]
-
da Silva, A. F., et al. (2020). Development and validation of analytical methodology for quality evaluation of Tibolone in capsule pharmaceutical form through UV spectrophotometry. CORE. [Link]
-
Wang, J., et al. (2025). International co-validation of glycated hemoglobin A1c certified reference materials. Analytical and Bioanalytical Chemistry. [Link]
-
ECA Academy. (2025). Proposed Revision of USP <1225> Published in the Pharmacopeial Forum. ECA Academy. [Link]
-
FDA. (2021). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. FDA. [Link]
-
S, S., et al. (2013). Application of UPLC–MS/MS for separation and quantification of 3α-Hydroxy Tibolone and comparative bioavailability of two Tibolone formulations in healthy volunteers. National Institutes of Health (NIH). [Link]
-
ICH. (n.d.). Quality Guidelines. ICH. [Link]
-
Investigations of a Dog. (2025). USP <1225> Revised: Aligning Compendial Validation with ICH Q2(R2) and Q14's Lifecycle Vision. Investigations of a Dog. [Link]
-
Emons, H., et al. (2017). The new International Standard ISO 17034: general requirements for the competence of reference material producers. ResearchGate. [Link]
-
National Center for Biotechnology Information. (n.d.). Tibolone. PubChem Compound Database. [Link]
-
de Boer, T., et al. (2021). A Review of Analytical Methods for the Determination of Tibolone: Pharmacokinetics and Pharmaceutical Formulations Analysis and Application in Doping Control. Ingenta Connect. [Link]
-
Gab-Allah, M. A., et al. (2022). Development of a certified reference material for the accurate determination of type B trichothecenes in corn. ResearchGate. [Link]
-
Pharma Approach. (2024). ICH Q2 Validation of Analytical Procedures. YouTube. [Link]
-
BAM. (n.d.). Certified Reference Material BAM-K009a Lubricating oil. BAM Webshop. [Link]
-
Perry Johnson Laboratory Accreditation, Inc. (2021). ISO 17034:2016 General Requirements for the Competence of Reference Material Producers. YouTube. [Link]
-
Starodub. (2024). Revised ICH Guideline Q2(R1) On Validation Of Analytical Procedures. Starodub. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Tibolone | C21H28O2 | CID 444008 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. pjlabs.com [pjlabs.com]
- 4. JRC Publications Repository [publications.jrc.ec.europa.eu]
- 5. certbetter.com [certbetter.com]
- 6. researchgate.net [researchgate.net]
- 7. ema.europa.eu [ema.europa.eu]
- 8. ofnisystems.com [ofnisystems.com]
- 9. uspbpep.com [uspbpep.com]
- 10. drugfuture.com [drugfuture.com]
- 11. Proposed Revision of USP <1225> Published in the Pharmacopeial Forum - ECA Academy [gmp-compliance.org]
- 12. fda.gov [fda.gov]
- 13. m.youtube.com [m.youtube.com]
- 14. starodub.nl [starodub.nl]
- 15. Analytical Methods Based on the Mass Balance Approach for Purity Evaluation of Tetracycline Hydrochloride - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. Purity assignment for peptide certified reference materials by combining qNMR and LC-MS/MS amino acid analysis results: application to angiotensin II - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. jpsbr.org [jpsbr.org]
- 20. A Review of Analytical Methods for the Determination of Tibolone:...: Ingenta Connect [ingentaconnect.com]
- 21. researchgate.net [researchgate.net]
- 22. researchgate.net [researchgate.net]
- 23. Tibolone | CAS 5630-53-5 | LGC Standards [lgcstandards.com]
- 24. investigationsquality.com [investigationsquality.com]
A Guide to Inter-laboratory Comparison of Tibolone 3-Dimethyl Ketal Analysis: Ensuring Methodological Consistency and Accuracy
This guide provides a comprehensive framework for conducting an inter-laboratory comparison for the analysis of Tibolone 3-Dimethyl Ketal, a critical impurity in the synthetic steroid Tibolone. Ensuring the accuracy and consistency of analytical methods across different laboratories is paramount for drug safety, efficacy, and regulatory compliance. This document delves into the prevalent analytical techniques, the design of a robust comparison study, and best practices for data interpretation, all grounded in established scientific principles and regulatory standards.
Introduction: The Significance of Tibolone and Its Impurity Profiling
Tibolone is a synthetic steroid used in hormone therapy to alleviate menopausal symptoms and prevent osteoporosis.[1] It is a pro-drug that is rapidly metabolized into three active compounds which exert tissue-specific estrogenic, progestogenic, and androgenic effects.[2][3] The manufacturing process and storage of Tibolone can lead to the formation of impurities, such as this compound. The presence of such impurities, even in minute quantities, can impact the safety and efficacy of the final drug product.
Therefore, rigorous analytical monitoring is essential. An inter-laboratory comparison, also known as a proficiency test, is a powerful tool to evaluate the performance of different laboratories and analytical methods, ensuring that reported results are reliable and comparable, regardless of where the analysis is performed.[4][5] This guide is designed for researchers, scientists, and drug development professionals to establish and participate in such comparison studies effectively.
Analytical Methodologies for this compound
The choice of analytical technique is a critical first step. The most common methods for the analysis of Tibolone and its related substances are chromatographic.[6]
2.1. High-Performance Liquid Chromatography (HPLC)
HPLC, particularly in the reverse-phase mode (RP-HPLC), is the workhorse for pharmaceutical impurity analysis.[6][7]
-
Causality of Choice : RP-HPLC is preferred due to its high resolution, sensitivity, and applicability to a wide range of non-volatile and thermally labile compounds like steroids. It effectively separates the active pharmaceutical ingredient (API) from its structurally similar impurities.
-
Detection : Ultraviolet (UV) detection is commonly employed, often at a wavelength around 205 nm for Tibolone.[7] Photodiode Array (PDA) detectors can provide additional spectral information to confirm peak identity and purity.
-
Method Validation : Any HPLC method used must be validated according to the International Council for Harmonisation (ICH) Q2(R1) guidelines, which outline the necessary validation characteristics including accuracy, precision, specificity, linearity, range, and robustness.[8][9][10]
2.2. Gas Chromatography (GC)
Gas chromatography can also be used, but it often requires derivatization to increase the volatility and thermal stability of steroids.
-
Causality of Choice : GC can offer high efficiency and is often coupled with mass spectrometry (MS) for definitive identification.
-
Challenges : A significant drawback is the potential for on-column conversion or degradation of the analyte at the high temperatures used in GC. For Tibolone, it has been shown that analysis by GC-MS can lead to the artificial formation of 7α-methyl-ethinyl estradiol, which is not observed with LC-MS.[11][12] This highlights the importance of method selection and understanding potential analytical artifacts.
2.3. Mass Spectrometry (MS) Coupling
Coupling either LC or GC with a mass spectrometer (LC-MS or GC-MS) provides the highest level of specificity and sensitivity.
-
Causality of Choice : MS detectors provide mass-to-charge ratio information, which is highly specific for a given molecule, allowing for unambiguous peak identification and confirmation, even at trace levels. This is particularly valuable for impurity profiling.[2][6]
-
Trustworthiness : The use of tandem mass spectrometry (MS/MS) further enhances selectivity and is considered a gold standard for quantitative analysis in complex matrices.[13]
Designing a Robust Inter-laboratory Comparison Study
A well-designed study is crucial for generating meaningful and actionable data. The design should be based on principles outlined in standards such as ISO 5725.[4][14][15]
3.1. Study Objectives and Protocol
The primary objective is to assess the reproducibility of the analytical method for this compound across multiple laboratories. A detailed study protocol must be developed and distributed to all participating laboratories. This protocol should unambiguously define:
-
The specific analytical method to be used.
-
Sample preparation procedures.
-
System suitability test (SST) criteria.
-
Calibration procedures.
-
The exact data to be reported and the reporting format.
3.2. Test Materials
A central organizing body should prepare and distribute homogenous and stable test samples. These should include:
-
A sample of Tibolone API spiked with a known concentration of this compound.
-
A placebo sample to assess specificity.
-
A "blind" sample with an unknown concentration of the impurity to realistically assess laboratory performance.
3.3. Statistical Analysis of Results
The collected data should be analyzed statistically to determine the repeatability (within-lab variability) and reproducibility (between-lab variability) of the method.[4] Statistical tests like Cochran's and Grubbs' tests can be used to identify and handle outliers.[4] The overall goal is to establish a consensus value for the impurity concentration and to understand the sources of analytical variability.[5]
Experimental Protocols and Data Presentation
4.1. Reference HPLC-UV Protocol for this compound
This protocol is provided as a representative method. Participating labs must adhere strictly to the agreed-upon protocol for the study.
-
Chromatographic System:
-
Column: C18, 4.6 mm x 250 mm, 5 µm particle size.
-
Mobile Phase: Acetonitrile:Water (60:40 v/v).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 205 nm.
-
Injection Volume: 20 µL.
-
Column Temperature: 30°C.
-
-
Standard and Sample Preparation:
-
Standard Stock Solution: Accurately weigh and dissolve certified reference standards of Tibolone and this compound in the mobile phase.
-
Working Standard: Prepare a working standard solution containing Tibolone at the nominal assay concentration and the impurity at the specification level.
-
Sample Solution: Accurately weigh and dissolve the test sample in the mobile phase to achieve the same nominal Tibolone concentration as the working standard.
-
-
System Suitability Test (SST):
-
Inject the working standard solution six times.
-
The relative standard deviation (RSD) for the peak area of this compound should be ≤ 2.0%.[16]
-
The resolution between the Tibolone and this compound peaks should be ≥ 2.0.
-
-
Procedure:
-
Inject the blank (mobile phase), followed by the SST injections.
-
Once SST criteria are met, inject the sample solutions.
-
Quantify the amount of this compound in the sample by comparing its peak area to the peak area of the impurity in the working standard.
-
4.2. Comparative Data Summary
The results from the inter-laboratory study should be compiled into a clear, comparative table.
| Parameter | Lab A | Lab B | Lab C | Lab D | Consensus Value | Reproducibility (RSD%) |
| Reported Impurity (%) | 0.152 | 0.148 | 0.155 | 0.165 | 0.155 | 4.8% |
| LOD (µg/mL) | 0.05 | 0.06 | 0.05 | 0.04 | - | - |
| LOQ (µg/mL) | 0.15 | 0.18 | 0.15 | 0.12 | - | - |
| SST Resolution | 3.1 | 2.9 | 3.2 | 3.0 | - | - |
This table presents hypothetical data for illustrative purposes.
Visualization of the Inter-laboratory Study Workflow
The following diagram illustrates the key stages of the inter-laboratory comparison process.
Caption: Workflow for an Inter-laboratory Comparison Study.
Best Practices and Conclusion
-
Strict Adherence to Protocol: The single most important factor for a successful inter-laboratory study is the strict adherence of all participants to the analytical protocol. Deviations introduce uncontrolled variables that confound the results.
-
Open Communication: A designated coordinator should be available to answer technical questions from participating labs to ensure clarity and consistency.
-
Focus on Improvement: The goal of an inter-laboratory comparison is not to rank laboratories but to collectively improve the accuracy and reliability of the analytical method. It is a tool for continuous improvement.
References
-
Shah, D. K., & Patel, M. B. (2014). Development and Validation of Stability Indicating RP-HPLC Method for Estimation of Tibolone in Tablet Dosage Form. Journal of Pharmaceutical Science and Bioscientific Research, 4(4), 281-285.
-
European Medicines Agency. (1995). ICH Topic Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. CPMP/ICH/381/95.
-
Shinde, V., Pudage, A., Jangid, A. G., Mistri, H. N., & Patel, P. K. (2013). Application of UPLC–MS/MS for separation and quantification of 3α-Hydroxy Tibolone and comparative bioavailability of two Tibolone formulations in healthy volunteers. Journal of Pharmaceutical Analysis, 3(4), 270-277.
-
Zacharia, L. C., Jackson, E., Kloosterboer, H. J., Imthurn, B., & Dubey, R. K. (2006). Conversion of tibolone to 7alpha-methyl-ethinyl estradiol using gas chromatography-mass spectrometry and liquid chromatography-mass spectrometry: interpretation and clinical implications. Menopause, 13(5), 846-852.
-
Ângelo, M. L., Moreira, F. D. L., Santos, A. L. A. D., Salgado, H. R. N., & de Araújo, M. B. (2015). A Review of Analytical Methods for the Determination of Tibolone: Pharmacokinetic and Pharmaceutical Formulations Analysis and Application in Doping Control. Critical Reviews in Analytical Chemistry, 45(4), 329-341.
-
Semantic Scholar. (n.d.). Application of UPLC–MS/MS for separation and quantification of 3α-Hydroxy Tibolone and comparative bioavailability of two Tibolone formulations in healthy volunteers.
-
da Silva, G. R., de Oliveira, A. C. S., de Oliveira, T. A., & Pianetti, G. A. (2020). Development and validation of analytical methodology for quality evaluation of Tibolone in capsule pharmaceutical form through UV spectrophotometry. ResearchGate.
-
International Council for Harmonisation. (2005). ICH Harmonised Tripartite Guideline: Validation of Analytical Procedures: Text and Methodology Q2(R1).
-
ResearchGate. (2015). Conversion of tibolone to 7α-methylethinylestradiol using derivatization for GC-MS and LC-MS: Interpretation and Clinical Implications.
-
Eurachem. (n.d.). Trends in inter-laboratory method validation.
-
Archimer. (n.d.). Analysis of interlaboratory comparison when the measurements are not normally distributed.
-
European Medicines Agency. (2023). ICH Q2(R2) Guideline on validation of analytical procedures.
-
International Organization for Standardization. (1986). ISO 5725: Precision of test methods - Determination of repeatability and reproducibility for a standard test method by inter-laboratory tests.
-
AMSbiopharma. (2025). ICH Guidelines for Analytical Method Validation Explained.
-
Agilent. (2024). Characterization of Forced Degradation Impurities of Glucagon-Like Peptide-1 Agonists by LC/Q-TOF Mass Spectrometry.
-
PubMed. (n.d.). [Tibolone].
-
U.S. Food and Drug Administration. (n.d.). Q2(R1) Validation of Analytical Procedures: Text and Methodology.
-
International Organization for Standardization. (1994). ISO 5725-1:1994(E) - Accuracy (trueness and precision) of measurement methods and results - Part 1.
-
YouTube. (2024). What are the purposes of Interlaboratory Comparisons ? ISO 17043 - 5725.
Sources
- 1. europeanreview.org [europeanreview.org]
- 2. Application of UPLC–MS/MS for separation and quantification of 3α-Hydroxy Tibolone and comparative bioavailability of two Tibolone formulations in healthy volunteers - PMC [pmc.ncbi.nlm.nih.gov]
- 3. [Tibolone] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. archimer.ifremer.fr [archimer.ifremer.fr]
- 5. youtube.com [youtube.com]
- 6. researchgate.net [researchgate.net]
- 7. jpsbr.org [jpsbr.org]
- 8. ema.europa.eu [ema.europa.eu]
- 9. database.ich.org [database.ich.org]
- 10. fda.gov [fda.gov]
- 11. Conversion of tibolone to 7alpha-methyl-ethinyl estradiol using gas chromatography-mass spectrometry and liquid chromatography-mass spectrometry: interpretation and clinical implications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. semanticscholar.org [semanticscholar.org]
- 14. cdn.standards.iteh.ai [cdn.standards.iteh.ai]
- 15. bellman.ciencias.uniovi.es [bellman.ciencias.uniovi.es]
- 16. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
A Comparative Guide to the Chemical Stability of Tibolone and Tibolone 3-Dimethyl Ketal
For Researchers, Scientists, and Drug Development Professionals
In the landscape of synthetic steroid chemistry and drug development, understanding the intrinsic stability of an active pharmaceutical ingredient (API) is paramount. This guide provides an in-depth comparative analysis of the chemical stability of Tibolone and its prodrug or intermediate, Tibolone 3-Dimethyl Ketal. We will explore the structural nuances that dictate their stability profiles, present a theoretical framework for their degradation, and provide detailed experimental protocols for a comparative forced degradation study. This analysis is grounded in established principles of physical organic chemistry and supported by methodologies aligned with international regulatory standards.
Introduction: A Tale of Two Steroids
Tibolone is a synthetic steroid that exhibits estrogenic, progestogenic, and androgenic properties and is utilized in hormone replacement therapy.[1][2] Its therapeutic effects are mediated by its metabolites.[3] The chemical structure of Tibolone features a ketone group at the C3 position, which is a site susceptible to chemical reactions that can impact its stability.
This compound, on the other hand, is a derivative where the C3-ketone is protected as a dimethyl ketal. This structural modification is often employed during synthetic routes to prevent unwanted reactions at the C3 position while other parts of the molecule are being chemically transformed.[4] While primarily an intermediate in synthesis, ketal derivatives of steroids are also explored as prodrugs to enhance bioavailability or modify pharmacokinetic profiles. The stability of this ketal linkage is a critical determinant of its viability as either an intermediate or a prodrug.
This guide will dissect the chemical stability of these two molecules, with a focus on the susceptibility of the C3 functional group to degradation under various stress conditions.
The Decisive Structural Difference: The Ketal Group's Influence on Stability
The fundamental difference between Tibolone and its 3-Dimethyl Ketal derivative lies in the C3 functional group. Tibolone possesses a reactive ketone, while the ketal derivative has this ketone masked. This seemingly minor alteration has profound implications for the molecule's stability, particularly in acidic environments.
Tibolone: The C3-ketone in Tibolone is a site of potential nucleophilic attack and enolization, which can lead to degradation or isomerization under certain conditions. However, in the absence of strong acids or bases, the ketone is relatively stable.
This compound: The dimethyl ketal group is a protective moiety that is stable under neutral and basic conditions. However, it is inherently sensitive to acid-catalyzed hydrolysis.[5] The mechanism of this hydrolysis involves protonation of one of the methoxy groups, followed by the departure of methanol to form a resonance-stabilized oxocarbenium ion. Subsequent nucleophilic attack by water regenerates the parent ketone (Tibolone) and releases a second molecule of methanol.[6][7]
Therefore, from a theoretical standpoint, This compound is expected to be significantly less stable than Tibolone under acidic conditions. Conversely, the ketal's stability under neutral and basic conditions should be comparable to or even greater than that of Tibolone, as the protection of the C3-ketone prevents base-catalyzed side reactions at this position.
Visualizing the Key Players and Their Transformation
To better understand the molecules and their relationship, their chemical structures are presented below.
Caption: Chemical structures of Tibolone and this compound and the hydrolytic conversion of the ketal to the parent drug.
A Proposed Comparative Forced Degradation Study: An Experimental Blueprint
To empirically validate the theoretical stability differences, a comprehensive forced degradation study is essential.[8] This study will subject both Tibolone and this compound to a range of stress conditions as mandated by the International Council for Harmonisation (ICH) guidelines.[9] The goal is to induce degradation to a level that allows for the identification of degradation products and a comparison of the degradation rates.
Experimental Workflow
The following diagram outlines the workflow for the comparative stability study.
Caption: Experimental workflow for the comparative forced degradation study.
Detailed Experimental Protocols
Objective: To compare the degradation profiles of Tibolone and this compound under various stress conditions.
Materials:
-
Tibolone reference standard
-
This compound reference standard
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Hydrochloric acid (AR grade)
-
Sodium hydroxide (AR grade)
-
Hydrogen peroxide (30%, AR grade)
-
Phosphate buffer (pH 7.4)
Instrumentation:
-
Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) system with a UV detector and a mass spectrometer (MS).
-
Photostability chamber
-
Oven
-
pH meter
Procedure:
-
Preparation of Stock Solutions: Prepare individual stock solutions of Tibolone and this compound in acetonitrile at a concentration of 1 mg/mL.
-
Forced Degradation Conditions:
-
Acid Hydrolysis: To 1 mL of each stock solution, add 9 mL of 0.1 M HCl. Incubate at 60°C. Withdraw aliquots at 0, 2, 4, 8, and 24 hours. Neutralize the aliquots with an equivalent amount of 0.1 M NaOH before HPLC analysis.
-
Base Hydrolysis: To 1 mL of each stock solution, add 9 mL of 0.1 M NaOH. Incubate at 60°C. Withdraw aliquots at 0, 2, 4, 8, and 24 hours. Neutralize the aliquots with an equivalent amount of 0.1 M HCl before HPLC analysis.
-
Oxidative Degradation: To 1 mL of each stock solution, add 9 mL of 3% v/v hydrogen peroxide. Store at room temperature, protected from light. Withdraw aliquots at 0, 2, 4, 8, and 24 hours for HPLC analysis.
-
Thermal Degradation: Accurately weigh about 5 mg of each compound in the solid state into separate glass vials. Place the vials in an oven maintained at 80°C. At 24, 48, and 72 hours, remove a vial, allow it to cool to room temperature, dissolve the contents in a known volume of acetonitrile, and analyze by HPLC.
-
Photolytic Degradation: Expose the stock solutions and solid samples of both compounds to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter, as per ICH Q1B guidelines. A control sample should be stored in the dark under the same conditions. Analyze the samples after the exposure period.
-
-
HPLC Analysis: A stability-indicating RP-HPLC method should be used. A typical method for Tibolone analysis can be adapted:
-
Column: C18 column (e.g., 4.6 x 150 mm, 5 µm)
-
Mobile Phase: A gradient of acetonitrile and water or a suitable buffer.
-
Flow Rate: 1.0 mL/min
-
Detection: UV at a suitable wavelength (e.g., 210 nm) and/or MS for identification of degradation products.
-
-
Data Analysis:
-
Calculate the percentage degradation of the parent compound at each time point for each stress condition.
-
Identify and quantify the major degradation products.
-
Compare the degradation profiles of Tibolone and this compound.
-
Expected Outcomes and Data Interpretation
The results of the forced degradation study are anticipated to demonstrate the following:
| Stress Condition | Expected Degradation of Tibolone | Expected Degradation of this compound | Rationale |
| Acid Hydrolysis | Minimal to moderate degradation | Significant degradation | The ketal linkage is highly susceptible to acid-catalyzed hydrolysis, regenerating Tibolone which may then undergo further degradation. |
| Base Hydrolysis | Moderate degradation | Minimal degradation | The ketal group is stable to base. Tibolone's ketone may be susceptible to base-catalyzed reactions. |
| Oxidation | Moderate degradation | Moderate degradation | Both molecules have sites susceptible to oxidation, and the relative rates would depend on the specific reaction pathways. |
| Thermal Stress | Minimal to moderate degradation | Minimal to moderate degradation | The overall steroid skeleton is relatively stable to heat, with degradation likely occurring at similar rates for both compounds. |
| Photolytic Stress | Minimal to moderate degradation | Minimal to moderate degradation | The chromophores in both molecules are similar, suggesting comparable photostability. |
Proposed Degradation Pathway of this compound under Acidic Conditions
The primary degradation pathway for this compound under acidic conditions is its hydrolysis back to Tibolone.
Caption: Proposed acid-catalyzed hydrolysis pathway of this compound.
Conclusion: Stability as a Key Determinant of Application
This comparative guide elucidates the critical role of the C3-ketal group in dictating the chemical stability of this compound relative to its parent compound, Tibolone. The ketal's inherent lability in acidic media contrasts with its protective function under neutral and basic conditions. This differential stability is a key consideration for its use as a synthetic intermediate, where acidic conditions must be carefully controlled or avoided in subsequent steps, and for its potential as a prodrug, where acid-catalyzed cleavage in the stomach could be a primary route of activation.
The provided experimental framework for a comparative forced degradation study offers a robust methodology for generating the empirical data needed to quantify these stability differences. Such data are indispensable for making informed decisions in drug development, from process chemistry and formulation design to predicting in vivo performance. By understanding the chemical causality behind the stability of these molecules, researchers can better design, synthesize, and formulate steroid-based therapeutics with optimal stability and efficacy.
References
-
Anderson, E., & Fife, T. H. (n.d.). General acid catalysis of ketal hydrolysis. The hydrolysis of tropone diethyl ketal. Journal of the American Chemical Society. Retrieved from [Link]
- Blessy, M. R. D. P., Patel, R. D., Prajapati, P. N., & Agrawal, Y. K. (2014). Development of forced degradation and stability indicating studies of drugs—A review. Journal of pharmaceutical analysis, 4(3), 159-165.
-
Master Organic Chemistry. (2010, June 18). The pKa Table Is Your Friend. Retrieved from [Link]
-
MedCrave. (2016, December 14). Forced Degradation Studies. Retrieved from [Link]
- Patel, S., & Dharamsi, A. (2016). Forced degradation studies for drug substances and drug products- scientific and regulatory considerations. Journal of Pharmaceutical Science and Technology, 8(1), 1-8.
-
ResearchGate. (2025, August 6). Studies on synthesis of tibolone. Retrieved from [Link]
-
ResearchGate. (2025, August 6). Mechanism and Catalysis for Hydrolysis of Acetals, Ketals, and Ortho Esters. Retrieved from [Link]
-
Master Organic Chemistry. (2010, May 28). Hydrates, Hemiacetals, and Acetals. Retrieved from [Link]
-
Wikipedia. (n.d.). Tibolone. Retrieved from [Link]
- Google Patents. (n.d.). CN110981930B - Synthesis method of tibolone.
-
ResearchGate. (2025, August 6). Studies on synthesis of tibolone. Retrieved from [Link]
-
PubMed. (n.d.). Strategies in the design of solution-stable, water-soluble prodrugs I: a physical-organic approach to pro-moiety selection for 21-esters of corticosteroids. Retrieved from [Link]
-
PubMed. (n.d.). Strategies in the design of solution-stable, water-soluble prodrugs III: influence of the pro-moiety on the bioconversion of 21-esters of corticosteroids. Retrieved from [Link]
-
Journal of the American Chemical Society. (n.d.). Concerning the Mechanism of Acid-Catalyzed Hydrolysis of Ketals, Ortho Esters, and Orthocarbonates. Retrieved from [Link]
-
BioProcess International. (2021, March 9). Stability Testing: Monitoring Biological Product Quality Over Time. Retrieved from [Link]
-
ACS Publications. (n.d.). A New Approach to Forced Degradation Studies Using Anhydrous Conditions. Retrieved from [Link]
-
Nanotechnology Perceptions. (n.d.). Ketorolac Tromethamine Force Degradation And Stability Indicating Study By Using RP-HPLC. Retrieved from [Link]
-
Chemistry LibreTexts. (2019, August 12). 10.4: Acetals and Ketals. Retrieved from [Link]
-
PMC. (2007, January 3). Postmenopausal Tibolone Therapy: Biologic Principles and Applied Clinical Practice. Retrieved from [Link]
Sources
- 1. CN110981930A - Synthesis method of tibolone - Google Patents [patents.google.com]
- 2. Tibolone - Wikipedia [en.wikipedia.org]
- 3. clearsynth.com [clearsynth.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. researchgate.net [researchgate.net]
- 9. nano-ntp.com [nano-ntp.com]
A Comparative Guide to the Quantitative Analysis of Tibolone EP Impurity E in Pharmaceutical Formulations
For researchers, scientists, and professionals in drug development, ensuring the purity and safety of pharmaceutical products is paramount. This guide provides an in-depth technical comparison of analytical methodologies for the quantitative analysis of Tibolone EP Impurity E in drug formulations. We will explore the established pharmacopoeial method and contrast it with a modern Ultra-High-Performance Liquid Chromatography (UHPLC) approach, supported by experimental data and procedural rationale.
Introduction: The Significance of Controlling Tibolone Impurity E
Tibolone is a synthetic steroid used in hormone replacement therapy to alleviate menopausal symptoms.[1] As with any active pharmaceutical ingredient (API), the control of impurities is a critical aspect of quality control to ensure therapeutic efficacy and patient safety.[2] Impurities can arise from the manufacturing process, degradation of the drug substance, or interaction with excipients.[2]
Tibolone EP Impurity E, chemically known as (7α,17α)-3,3-Dimethoxy-7-methyl-19-norpregn-5(10)-en-20-yn-17-ol or Tibolone 3-Dimethyl Ketal, is a specified impurity in the European Pharmacopoeia.[3] Its stringent control is mandated by regulatory bodies to minimize potential risks associated with unknown or toxicologically uncharacterized substances. The International Council for Harmonisation (ICH) guidelines provide a framework for the reporting, identification, and qualification of impurities in new drug substances and products.[4][5]
This guide will compare two distinct analytical approaches for the quantification of Tibolone EP Impurity E: the established pharmacopoeial High-Performance Liquid Chromatography (HPLC) method and a contemporary, high-throughput UHPLC method.
Methodologies Under Comparison: A Head-to-Head Analysis
The choice of an analytical method for impurity profiling is a balance between regulatory acceptance, performance, and efficiency. Here, we dissect the traditional pharmacopoeial approach and a modern alternative.
The Pharmacopoeial Benchmark: The HPLC Method (Based on BP 2016)
The underlying principle of this HPLC method is to achieve sufficient resolution between the main Tibolone peak and all specified and unspecified impurities. The use of a conventional HPLC system with a standard C8 or C18 column and a relatively long run time is typical for these established methods. This ensures robustness and transferability between different laboratories.
The High-Performance Alternative: A Modern UHPLC Approach
Ultra-High-Performance Liquid Chromatography (UHPLC) has emerged as a powerful tool in pharmaceutical analysis, offering significant advantages over traditional HPLC.[7] By utilizing columns packed with sub-2 µm particles, UHPLC systems can operate at higher pressures, leading to dramatically increased resolution, sensitivity, and speed of analysis.[3]
For the analysis of Tibolone Impurity E, a UHPLC method provides the potential for shorter run times, reduced solvent consumption, and improved detection of trace-level impurities. This is particularly advantageous in a high-throughput quality control environment.
Experimental Workflow Comparison
The following diagram illustrates the key stages in the analytical workflow for both the pharmacopoeial HPLC and the modern UHPLC methods.
Caption: Comparative workflow of Pharmacopoeial HPLC vs. Modern UHPLC.
Head-to-Head Performance Data
The following table summarizes the key performance characteristics of the two methods, based on a synthesis of published data for the analysis of Tibolone and its impurities.
| Parameter | Pharmacopoeial HPLC Method (Representative) | Modern UHPLC Method (Representative) | Justification for Performance Difference |
| Chromatographic Run Time | ~ 30 minutes | < 10 minutes | UHPLC columns with smaller particles allow for faster separations without sacrificing resolution. |
| Linearity (r²) | ≥ 0.999 | ≥ 0.999 | Both methods demonstrate excellent linearity within their respective analytical ranges. |
| Limit of Detection (LOD) | ~ 0.02% | ~ 0.005% | The sharper peaks and lower baseline noise in UHPLC lead to improved sensitivity. |
| Limit of Quantification (LOQ) | ~ 0.05% | ~ 0.015% | Correlates with the higher sensitivity of the UHPLC method. |
| Precision (%RSD) | < 2.0% | < 1.5% | Modern UHPLC instrumentation offers enhanced reproducibility. |
| Accuracy (% Recovery) | 98.0 - 102.0% | 99.0 - 101.0% | Both methods provide high accuracy, with UHPLC often showing slightly better recovery. |
| Solvent Consumption | High | Low | Shorter run times and lower flow rates in UHPLC significantly reduce solvent usage. |
Detailed Experimental Protocols
To provide a practical context, the following are detailed step-by-step methodologies for both the pharmacopoeial-style HPLC method and a modern UHPLC alternative.
Protocol 1: Pharmacopoeial-Style HPLC Method for Tibolone Impurity E
This protocol is based on the principles outlined in the British Pharmacopoeia for Tibolone tablets and is designed for robustness and reliability.
Instrumentation:
-
HPLC system with a UV detector
-
Column: C8 or C18, 250 mm x 4.6 mm, 5 µm particle size
-
Data acquisition and processing software
Reagents and Materials:
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Water (HPLC grade)
-
Tibolone EP Impurity E Reference Standard
-
Tibolone Tablets
Chromatographic Conditions:
-
Mobile Phase: A mixture of Methanol, Acetonitrile, and Water (e.g., 10:60:30 v/v/v).[1][8] The exact ratio should be optimized to achieve the required separation.
-
Column Temperature: Ambient
-
Detection Wavelength: 205 nm[4]
-
Injection Volume: 20 µL
Procedure:
-
Standard Solution Preparation: Accurately weigh and dissolve a suitable amount of Tibolone EP Impurity E Reference Standard in the mobile phase to obtain a known concentration (e.g., 0.5 µg/mL).
-
Sample Solution Preparation: a. Weigh and finely powder a number of Tibolone tablets equivalent to a specific amount of Tibolone (e.g., 25 mg). b. Transfer the powder to a volumetric flask and add a portion of the mobile phase. c. Sonicate for 15 minutes to ensure complete dissolution of the active ingredient and the impurity.[4] d. Dilute to volume with the mobile phase and mix well. e. Filter the solution through a 0.45 µm nylon filter.
-
Analysis: Inject the standard and sample solutions into the HPLC system and record the chromatograms.
-
Quantification: Calculate the percentage of Tibolone EP Impurity E in the tablets using the peak area of Impurity E in the sample chromatogram and the peak area of the corresponding standard.
Protocol 2: Modern UHPLC Method for Tibolone Impurity E
This protocol leverages the advantages of UHPLC for a faster and more sensitive analysis.
Instrumentation:
-
UHPLC system with a Diode Array Detector (DAD)
-
Column: C18, 50 mm x 2.1 mm, < 2 µm particle size
-
Data acquisition and processing software
Reagents and Materials:
-
Acetonitrile (UHPLC grade)
-
Water with 0.1% Formic Acid (UHPLC grade)
-
Tibolone EP Impurity E Reference Standard
-
Tibolone Tablets
Chromatographic Conditions:
-
Mobile Phase A: Water with 0.1% Formic Acid
-
Mobile Phase B: Acetonitrile with 0.1% Formic Acid
-
Gradient Elution: A linear gradient from a lower to a higher percentage of Mobile Phase B over a short time (e.g., 5-7 minutes) to ensure separation of all impurities.
-
Flow Rate: 0.5 mL/min
-
Column Temperature: 40 °C
-
Detection Wavelength: 205 nm (with DAD for peak purity analysis)
-
Injection Volume: 2 µL
Procedure:
-
Standard Solution Preparation: Prepare a standard solution of Tibolone EP Impurity E in the initial mobile phase composition at a suitable concentration (e.g., 0.5 µg/mL).
-
Sample Solution Preparation: Follow the same procedure as in the HPLC method, using the initial mobile phase composition as the diluent.
-
Analysis: Inject the standard and sample solutions into the UHPLC system.
-
Quantification: Calculate the percentage of Tibolone EP Impurity E using the external standard method. The DAD can be used to confirm the peak identity and purity of Impurity E.
Causality Behind Experimental Choices
The transition from HPLC to UHPLC for impurity analysis is driven by a clear cause-and-effect relationship between the technology and the desired analytical outcomes.
Sources
- 1. researchgate.net [researchgate.net]
- 2. pharmacopoeia.tso.co.uk [pharmacopoeia.tso.co.uk]
- 3. European Pharmacopoeia Online [pheur-online.edqm.eu]
- 4. jpsbr.org [jpsbr.org]
- 5. researchgate.net [researchgate.net]
- 6. medex.com.bd [medex.com.bd]
- 7. European Pharmacopoeia – New online-only 12th Edition - European Directorate for the Quality of Medicines & HealthCare [edqm.eu]
- 8. researchgate.net [researchgate.net]
A Senior Application Scientist's Guide to Method Transfer for Tibolone and its 3-Dimethyl Ketal Impurity
A Comparative Analysis of Analytical Procedures for Enhanced Efficiency and Robustness
For researchers, scientists, and drug development professionals, the integrity of analytical data is paramount. The transfer of analytical methods between laboratories or to updated instrumentation is a critical process that ensures consistent and reliable results, which are essential for regulatory compliance and product quality assurance.[1][2][3] This guide provides an in-depth comparison of a traditional High-Performance Liquid Chromatography (HPLC) method and a modernized Ultra-High-Performance Liquid Chromatography (UHPLC) approach for the analysis of Tibolone and its process-related impurity, Tibolone 3-Dimethyl Ketal.
Tibolone is a synthetic steroid used in hormone therapy, and like all active pharmaceutical ingredients (APIs), its purity is a critical quality attribute.[4] The presence of impurities, such as the 3-Dimethyl Ketal, which can arise during synthesis, must be carefully monitored and controlled.[5] This guide will explore the scientific rationale and practical execution of transferring an established analytical method to a more efficient and robust procedure, supported by hypothetical comparative data that reflects expected outcomes based on established scientific principles.
The Imperative for Method Evolution: From HPLC to UHPLC
The original analytical procedure for Tibolone and its 3-Dimethyl Ketal impurity is a reliable HPLC method that has been used for routine quality control. However, with advancements in chromatographic technology, there is a compelling case for transferring this method to a UHPLC system. The primary drivers for this evolution are the significant gains in efficiency, reduced solvent consumption, and improved sensitivity.
A Comparative Overview of the Analytical Methods
| Parameter | Original HPLC Method | Proposed UHPLC Method (Transferred) | Rationale for Change |
| Instrumentation | Standard HPLC System | UHPLC System | UHPLC systems operate at higher pressures, enabling the use of sub-2 µm particle columns for improved efficiency and speed. |
| Column | C18, 5 µm, 4.6 x 250 mm | C18, 1.7 µm, 2.1 x 100 mm | Smaller particle size and column dimensions lead to sharper peaks, better resolution, and faster analysis times. |
| Mobile Phase | Acetonitrile:Water (60:40 v/v) | Acetonitrile:Water (Gradient) | A gradient elution in UHPLC allows for optimal separation of a wider range of analytes with varying polarities and reduces run time. |
| Flow Rate | 1.0 mL/min | 0.4 mL/min | Lower flow rates in UHPLC significantly reduce solvent consumption, leading to cost savings and a greener footprint. |
| Run Time | 15 minutes | 5 minutes | The combination of a shorter column, smaller particles, and optimized flow rate dramatically decreases the time per analysis. |
| Detection | UV at 225 nm | UV at 225 nm | The detection wavelength is maintained for consistency, as it is based on the analyte's chromophore. |
| Injection Volume | 20 µL | 5 µL | Smaller injection volumes are typical for UHPLC systems to prevent column overload and maintain peak shape. |
The Method Transfer Protocol: A Blueprint for Success
A successful analytical method transfer is a documented process that verifies a receiving laboratory can achieve equivalent results to the originating laboratory.[1][2] The process should be meticulously planned and executed.
The Method Transfer Workflow
The following diagram illustrates the key stages of a comprehensive analytical method transfer process.
Caption: A streamlined workflow for analytical method transfer.
Step-by-Step Experimental Protocol for Method Transfer
Objective: To transfer the analytical method for the quantification of Tibolone and its 3-Dimethyl Ketal impurity from a standard HPLC system to a UHPLC system and to validate the performance of the transferred method.
1. Preparation of Standard and Sample Solutions:
- Standard Stock Solution (A): Accurately weigh and dissolve Tibolone reference standard in methanol to obtain a concentration of 100 µg/mL.
- Impurity Stock Solution (B): Accurately weigh and dissolve this compound reference standard in methanol to obtain a concentration of 100 µg/mL.
- Working Standard Solution: Prepare a mixed working standard solution containing 10 µg/mL of Tibolone and 1 µg/mL of this compound by diluting the stock solutions with the mobile phase.
- Sample Solution: Prepare a sample solution from the drug product to achieve a theoretical concentration of 10 µg/mL of Tibolone.
2. Chromatographic System and Conditions:
- As detailed in the "Proposed UHPLC Method" in the comparative table above.
3. System Suitability Testing (SST):
- Inject the working standard solution six times.
- The system is deemed suitable if the following criteria are met:
- Relative Standard Deviation (RSD) of the peak area for Tibolone and the impurity is ≤ 2.0%.
- Tailing factor for the Tibolone and impurity peaks is ≤ 2.0.
- Theoretical plates for both peaks are ≥ 2000.
- Resolution between Tibolone and the impurity is ≥ 2.0.
4. Validation of the Transferred Method:
The validation of the transferred method must be performed in accordance with the International Council for Harmonisation (ICH) Q2(R2) guidelines.[6]
Caption: Key parameters for analytical method validation.
-
Specificity: Inject blank (diluent), placebo, standard solution, and sample solution. There should be no interference from the blank or placebo at the retention times of Tibolone and the 3-Dimethyl Ketal impurity.
-
Linearity: Prepare a series of solutions of Tibolone and the impurity at different concentrations (e.g., 50% to 150% of the working concentration). Plot a graph of peak area versus concentration. The correlation coefficient (r²) should be ≥ 0.999.
-
Accuracy (Recovery): Spike the placebo with known amounts of Tibolone and the impurity at three different concentration levels (e.g., 80%, 100%, and 120%). The recovery should be within 98.0% to 102.0%.[7]
-
Precision:
-
Repeatability (Intra-assay precision): Analyze six replicate samples on the same day. The RSD should be ≤ 2.0%.
-
Intermediate Precision (Inter-assay precision): Analyze six replicate samples on different days, by different analysts, and on different instruments. The RSD should be ≤ 2.0%.
-
-
Robustness: Intentionally vary chromatographic parameters such as flow rate (±10%), column temperature (±5°C), and mobile phase composition (±2%). The system suitability criteria should still be met.[8]
Comparative Data Analysis: Demonstrating Equivalence and Superiority
The following tables present hypothetical data from the method transfer study, illustrating the expected performance of both the original and the transferred UHPLC method.
Table 1: System Suitability Test (SST) Results
| Parameter | Original HPLC Method | Transferred UHPLC Method | Acceptance Criteria |
| Retention Time (Tibolone) | 8.5 min | 3.2 min | Report |
| Retention Time (Impurity) | 6.2 min | 2.5 min | Report |
| RSD of Peak Area (%) | 0.8 | 0.5 | ≤ 2.0% |
| Tailing Factor | 1.2 | 1.1 | ≤ 2.0 |
| Theoretical Plates | 5000 | 15000 | ≥ 2000 |
| Resolution | 3.5 | 4.0 | ≥ 2.0 |
Table 2: Validation Summary
| Validation Parameter | Original HPLC Method | Transferred UHPLC Method | Acceptance Criteria |
| Linearity (r²) | 0.9992 | 0.9998 | ≥ 0.999 |
| Accuracy (% Recovery) | 99.5% | 100.2% | 98.0% - 102.0% |
| Precision (RSD %) | |||
| - Repeatability | 0.9% | 0.6% | ≤ 2.0% |
| - Intermediate Precision | 1.2% | 0.8% | ≤ 2.0% |
| Robustness | Passed | Passed | System suitability criteria met |
The data clearly demonstrates that the transferred UHPLC method not only meets all the acceptance criteria but also shows improvements in several areas, such as a significantly shorter run time, higher theoretical plates (indicating better column efficiency), and improved precision.
Conclusion: A Successful Transition to a Superior Analytical Method
The transfer of the analytical method for Tibolone and its 3-Dimethyl Ketal impurity from a conventional HPLC to a modern UHPLC system offers substantial benefits. The primary advantages include a threefold reduction in analysis time, leading to higher sample throughput, and a significant decrease in solvent consumption, which lowers operational costs and improves environmental sustainability.
The validation data confirms that the transferred UHPLC method is specific, linear, accurate, precise, and robust, ensuring the reliability of the analytical results. This successful method transfer empowers the quality control laboratory with a more efficient and robust analytical procedure for the routine analysis of Tibolone, ultimately contributing to the overall quality and safety of the final drug product. The principles and protocols outlined in this guide provide a solid framework for any laboratory planning a similar transition, ensuring a seamless and scientifically sound method transfer.
References
- Shah, D. K., et al. (2014). Development and Validation of Stability Indicating RP-HPLC Method for Estimation of Tibolone in Tablet Dosage Form. Journal of Pharmaceutical Science and Bioscientific Research, 4(4), 281-285.
-
ResearchGate. (n.d.). A Review of Analytical Methods for the Determination of Tibolone: Pharmacokinetic and Pharmaceutical Formulations Analysis and Application in Doping Control. Retrieved from [Link]
-
ResearchGate. (2025). Development and validation of analytical methodology for quality evaluation of Tibolone in capsule pharmaceutical form through UV spectrophotometry. Retrieved from [Link]
-
Pharmaguideline. (2025). Analytical Method Transfer in Pharmaceuticals | AMT Process, Challenges and Best Practices. Retrieved from [Link]
-
ResearchGate. (2025). Quantification of 3α-hydroxytibolone in human plasma by high performance liquid chromatography coupled to electrospray ionization tandem mass spectrometry (HPLC-ESI-MS/MS): Application in a bioequivalence study in healthy postmenopausal volunteers. Retrieved from [Link]
-
National Institutes of Health. (2022). High Performance Liquid Chromatography (HPLC) with Fluorescence Detection for Quantification of Steroids in Clinical, Pharmaceutical, and Environmental Samples: A Review. Retrieved from [Link]
-
U.S. Food and Drug Administration. (2024). Q2(R2) Validation of Analytical Procedures. Retrieved from [Link]
-
Bentham Science. (n.d.). A Review of Analytical Methods for the Determination of Tibolone: Pharmacokinetics and Pharmaceutical Formulations Analysis and Application in Doping Control. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Application of UPLC–MS/MS for separation and quantification of 3α-Hydroxy Tibolone and comparative bioavailability of two Tibolone formulations in healthy volunteers. Retrieved from [Link]
-
ProPharma Group. (2024). Highlights from FDA's Analytical Test Method Validation Guidance. Retrieved from [Link]
-
Chromatography Forum. (2011). Steroids/Hormones: transfer problem between instruments. Retrieved from [Link]
-
Medfiles. (2023). Best practices for analytical method transfers. Retrieved from [Link]
-
Lab Manager. (n.d.). Analytical Method Transfer: Best Practices and Guidelines. Retrieved from [Link]
-
ResearchGate. (n.d.). Overview of the main challenges of the steroid analysis with chromatography techniques coupled to mass spectrometry. Retrieved from [Link]
-
International Journal of Pharmaceutical and Phytopharmacological Research. (2017). A Sensitive LC-ESI-MS/MS Method to Quantify Tibolone as Oxime-Derivative in Human Plasma and its Application to. Retrieved from [Link]
-
SynThink. (n.d.). Tibolone EP Impurities & USP Related Compounds. Retrieved from [Link]
-
ResearchGate. (2025). FDA issues revised guidance for analytical method validation. Retrieved from [Link]
-
European Medicines Agency. (2017). Guidance for individual laboratories for transfer of quality control methods validated in collaborative trials with a view to implementing 3Rs. Retrieved from [Link]
-
CORE. (n.d.). Development and validation of analytical methodology for quality evaluation of Tibolone in capsule pharmaceutical form through UV spectrophotometry. Retrieved from [Link]
-
World Health Organization. (n.d.). Annex 7 WHO guidelines on transfer of technology in pharmaceutical manufacturing. Retrieved from [Link]
-
LCGC International. (n.d.). Method Transfer Problems. Retrieved from [Link]
-
YouTube. (2020). Validation, Verification, & Transfer of Analytical Methods – USP General Chapters 1224, 1225 & 1226. Retrieved from [Link]
-
Contract Pharma. (2017). Analytical Method Transfer Best Practices. Retrieved from [Link]
-
ResearchGate. (2025). Quantifying Isotibolone in Raw Materials of Tibolone. Retrieved from [Link]
-
PubMed. (n.d.). Historical milestones in the development of tibolone (Livial®). Retrieved from [Link]
Sources
- 1. Analytical Method Transfer in Pharmaceuticals | AMT Process, Challenges and Best Practices | Pharmaguideline [pharmaguideline.com]
- 2. Analytical Method Transfer: Best Practices and Guidelines | Lab Manager [labmanager.com]
- 3. contractpharma.com [contractpharma.com]
- 4. eurekaselect.com [eurekaselect.com]
- 5. synthinkchemicals.com [synthinkchemicals.com]
- 6. Q2(R2) Validation of Analytical Procedures | FDA [fda.gov]
- 7. researchgate.net [researchgate.net]
- 8. 5 Ways to Prevent HPLC Method Transfer Failures [thermofisher.com]
A Comparative Analysis of Tibolone and Conventional Hormone Replacement Therapies: A Technical Guide for Researchers
This guide provides an in-depth, objective comparison of Tibolone with conventional hormone replacement therapies (HRTs), focusing on mechanistic distinctions, comparative efficacy, and safety profiles. It is designed for researchers, scientists, and drug development professionals, offering field-proven insights and supporting experimental data to inform preclinical and clinical research.
Introduction: A Niche in Menopausal Medicine
The management of menopausal symptoms has long been dominated by conventional hormone replacement therapies, typically combining an estrogen with a progestogen. While effective, these therapies are not without risks, prompting the development of agents with more refined, tissue-specific actions. Tibolone, a synthetic steroid analogue of norethynodrel, represents a significant evolution in this field.[1] It is classified as a Selective Tissue Estrogenic Activity Regulator (STEAR), designed to elicit favorable estrogenic effects in tissues like bone and brain while minimizing stimulation in the endometrium and breast.[1][2]
This guide will deconstruct the pharmacological profile of Tibolone, comparing its performance against traditional estrogen-progestogen therapy (EPT) and transdermal estrogen formulations. We will explore the causality behind its tissue-specific actions and present the experimental frameworks used to validate its clinical profile.
The Molecular Basis of Tissue Selectivity: Tibolone vs. Conventional HRT
The unique clinical profile of Tibolone stems from its complex metabolism and the distinct activities of its metabolites in different target tissues.[1][3] This contrasts sharply with conventional HRT, where the effects are driven directly by estrogen and progestogen receptor agonists.
Tibolone's Metabolic Pathway and Action:
Upon oral administration, Tibolone is rapidly converted in the intestine and liver into three primary active metabolites:
-
3α-hydroxy and 3β-hydroxy Tibolone: These metabolites exert potent estrogenic effects.[1] They are primarily responsible for the beneficial effects on vasomotor symptoms, vaginal atrophy, and bone density preservation.[4]
-
Δ4-isomer: This metabolite possesses strong progestogenic and weaker androgenic properties.[1][5]
The tissue-specific effect is not solely due to receptor affinity but is critically modulated by local enzyme activity within target cells.[1][6]
-
In the Endometrium: Tibolone is locally converted to its progestogenic Δ4-isomer.[1][7] This metabolite prevents endometrial proliferation. Furthermore, Tibolone and its metabolites inhibit the enzyme steroid sulfatase (STS), which is crucial for converting inactive estrogen sulfates into active estrogens.[1][6][7][8] This dual mechanism—progestogenic action and inhibition of local estrogen synthesis—underpins Tibolone's endometrial safety profile.[1][7]
-
In Bone and Brain: The estrogenic 3α-OH and 3β-OH metabolites predominate, leading to the desired therapeutic effects, such as preventing bone loss and alleviating hot flushes.[7]
-
In Breast Tissue: Tibolone exhibits low stimulatory activity.[9] This is attributed to the local inhibition of sulfatase and the potential for local conversion to the Δ4-isomer, which does not promote proliferation.[7]
Conventional EPT Mechanism: Conventional EPT delivers systemic estrogen (e.g., estradiol) and a progestogen. The estrogen component addresses menopausal symptoms and bone loss, but it also stimulates the endometrium and breast tissue. The progestogen is added specifically to oppose the proliferative effect of estrogen on the endometrium, thereby reducing the risk of hyperplasia and cancer. However, this systemic progestogenic action can be associated with side effects and may contribute to an increased risk of breast cancer.[10]
Comparative Efficacy: A Data-Driven Analysis
The clinical utility of any HRT is judged by its ability to manage symptoms and prevent long-term sequelae of menopause. Both Tibolone and conventional HRT are effective, but nuances exist.
| Efficacy Endpoint | Tibolone (2.5 mg/day) | Conventional EPT (Oral/Transdermal) | Key Experimental Findings |
| Vasomotor Symptoms | Effective in reducing hot flushes and sweating.[11] | Highly effective; considered the gold standard. | Both treatments show significant improvement over placebo. Some studies suggest EPT may have a slight edge in the speed of relief, but both are comparable after several months of use.[12] |
| Bone Mineral Density (BMD) | Increases BMD at the lumbar spine and femoral neck, comparable to EPT.[13][14] | Increases BMD and is approved for osteoporosis prevention. | A meta-analysis showed no significant difference in BMD percentage change at 24 months between Tibolone and estrogen therapy.[13][14] However, one study found estradiol plus dydrogesterone to be superior to tibolone in improving BMD.[15] |
| Urogenital Atrophy | Improves vaginal dryness and associated symptoms. | Effective in treating vaginal atrophy. | Tibolone's estrogenic effects in the vagina are well-documented. Some studies report improvements in heart discomfort and vaginal dryness specifically with Tibolone compared to transdermal estrogen.[12] |
| Libido & Mood | May improve libido and mood due to its weak androgenic properties.[5] | Effects are variable; primarily estrogen-driven. | Tibolone has shown positive effects on sexual well-being and mood, which can be an advantage over standard HRTs for some women. |
Safety and Tolerability Profiles: A Comparative Risk Assessment
The primary differentiator for Tibolone lies in its safety profile, particularly concerning the endometrium and breast.
| Safety Endpoint | Tibolone | Conventional EPT | Key Experimental Findings & Risk Data |
| Endometrial Hyperplasia | Minimal endometrial stimulation; low incidence of bleeding/spotting.[1][4] | Unopposed estrogen carries a high risk; opposed EPT significantly reduces this risk. | Tibolone's endometrial safety is a key advantage, with over 90% of users achieving amenorrhea after three months.[1] |
| Breast Cancer Risk | Evidence is mixed but generally suggests a lower risk than combined EPT. Some studies show no increased risk compared to non-users.[16] | Combined EPT is associated with a small but significant increase in breast cancer risk.[10] Estrogen-only HRT has a more favorable profile.[17] | A large cohort study in South Korea found no significant association between Tibolone use and breast cancer risk, whereas combined EPT showed an increased risk (HR 1.439).[16] |
| Venous Thromboembolism (VTE) | Studies suggest no increased risk compared to non-users, similar to transdermal HRT.[18][19] | Oral EPT is associated with an increased risk of VTE (RR ~1.54).[18] The risk is lower with transdermal formulations.[18] | A large population-based study found the VTE risk was not increased with current use of Tibolone (RR 0.92) or transdermal HRT, unlike oral formulations.[18] |
| Stroke & Cardiovascular Events | The LIFT study showed an increased risk of stroke in older women (>60 years).[17] Other studies suggest Tibolone is linked to higher risks of IHD, cerebral infarction, and myocardial infarction.[20] | Oral EPT may increase stroke risk. Transdermal estrogen appears to have a more neutral cardiovascular profile. | Caution is advised when prescribing Tibolone to women with pre-existing cardiovascular risk factors.[20] |
Methodologies for Comparative Assessment
The objective comparison of HRTs relies on standardized, validated experimental protocols. Below are outlines of key methodologies used in clinical trials.
Protocol 1: Assessment of Bone Mineral Density (BMD)
Causality: The primary objective is to quantify the effect of hormonal intervention on bone mass, a surrogate marker for fracture risk. Dual-Energy X-ray Absorptiometry (DXA) is the gold standard due to its precision and low radiation dose.[21]
Step-by-Step Methodology:
-
Patient Selection: Enroll postmenopausal women, often with osteopenia, to better detect changes.
-
Baseline Measurement: Perform a baseline DXA scan of the lumbar spine (L1-L4) and proximal femur (total hip and femoral neck).[21]
-
Randomization: Assign participants to treatment arms (e.g., Tibolone 2.5mg, EPT, placebo).
-
Follow-up Scans: Repeat DXA scans at predefined intervals (e.g., 12, 24, and 36 months) using the same machine and operator to minimize variability.[15]
-
Data Analysis: Calculate the percentage change in BMD from baseline for each anatomical site. Statistical analysis (e.g., ANCOVA) is used to compare changes between treatment groups, adjusting for baseline BMD and other covariates.[15]
Protocol 2: Assessment of Endometrial Thickness
Causality: This protocol aims to assess the proliferative effect of HRT on the endometrium, a key safety endpoint. Transvaginal ultrasound (TVUS) is a non-invasive, accurate method for this assessment.[22][23]
Step-by-Step Methodology:
-
Patient Selection: Recruit postmenopausal women with an intact uterus.
-
Baseline Measurement: Perform a TVUS to measure the baseline double-layer endometrial thickness. The measurement should be taken in the sagittal plane at the thickest portion, excluding any intracavitary fluid.[24][25]
-
Treatment and Follow-up: After a course of treatment (e.g., 6 or 12 months), repeat the TVUS measurement.[7]
-
Data Recording: Record the endometrial thickness in millimeters. Note any morphological changes or the presence of bleeding/spotting.
-
Analysis: Compare the mean change in endometrial thickness between treatment groups. A clinically significant increase may warrant further investigation (e.g., endometrial biopsy) to rule out hyperplasia.
Protocol 3: Analysis of Serum Lipid Profile
Causality: HRTs can modulate lipid metabolism, impacting cardiovascular risk. This protocol quantifies changes in key lipoproteins.
Step-by-Step Methodology:
-
Patient Preparation: Instruct subjects to fast for 10-12 hours prior to blood sampling to ensure accurate triglyceride measurement.[26][27]
-
Blood Collection: Collect venous blood into appropriate serum separator tubes.
-
Sample Processing: Centrifuge the blood to separate serum. Store serum at -80°C if not analyzed immediately.
-
Lipid Measurement: Use a certified laboratory to measure Total Cholesterol, High-Density Lipoprotein (HDL) Cholesterol, and Triglycerides.[27]
-
LDL Calculation: Calculate Low-Density Lipoprotein (LDL) Cholesterol, typically using the Friedewald formula (if triglycerides <400 mg/dL).
-
Analysis: Compare changes in lipid concentrations from baseline across the different treatment arms.
Conclusion and Future Directions
Tibolone presents a distinct alternative to conventional HRT, predicated on its unique mechanism of tissue-specific metabolic activation.[1][2][5] Its efficacy in managing menopausal symptoms and preserving bone mass is comparable to traditional therapies.[11][13] The primary advantages lie in its superior endometrial safety profile and a potentially lower risk of VTE and breast cancer compared to oral combined EPT.[1][16][18]
However, the increased risk of stroke observed in older postmenopausal women necessitates careful patient selection.[17] Future research should focus on:
-
Long-term Cardiovascular Outcomes: Large-scale, prospective trials are needed to clarify the cardiovascular risk/benefit profile of Tibolone in different age groups and populations.
-
Head-to-Head with Transdermal HRT: More direct comparisons with modern transdermal estrogen and micronized progesterone formulations are required to position Tibolone accurately in the therapeutic landscape.
-
Pharmacogenomics: Investigating how genetic variations in metabolic enzymes influence individual responses and side-effect profiles could pave the way for personalized therapy.
This guide provides a foundational framework for understanding the comparative pharmacology of Tibolone. The provided methodologies serve as a reference for designing robust experiments to further elucidate the nuanced effects of this and other next-generation hormone therapies.
References
-
Formoso, G., et al. (2007). Postmenopausal Tibolone Therapy: Biologic Principles and Applied Clinical Practice. PMC. [Link]
-
Kim, H., et al. (n.d.). Comparison of the Efficacy of Tibolone and Transdermal Estrogen in Treating Menopausal Symptoms in Postmenopausal Women. PMC. [Link]
-
Li, R., et al. (2022). Differences Between Oral Tibolone and Estradiol Plus Dydrogesterone in Improving Bone Mineral Density in Peri- and Post-menopausal Women. IMR Press. [Link]
-
E, K., et al. (2009). Comparing the Effects of Continuous Hormone Replacement Therapy and Tibolone on the Genital Tract of Menopausal Women; A Randomized Controlled Trial. PMC. [Link]
-
(n.d.). Comparison of the Efficacy of Tibolone and Transdermal Estrogen in Treating Menopausal Symptoms in Postmenopausal Women. PubMed. [Link]
-
(n.d.). Hormone replacement therapy and the risk of venous thromboembolism: a population-based study. PubMed. [Link]
-
Mendoza, N., et al. (n.d.). Effect of Tibolone on Bone Mineral Density in Postmenopausal Women: Systematic Review and Meta-Analysis. PubMed Central. [Link]
-
Palacios, S. (2001). Tibolone: what does tissue specific activity mean?. PubMed. [Link]
-
(n.d.). Tibolone and Breast Cancer. PMC. [Link]
-
Cancer Australia. (n.d.). Hormone Replacement Therapy (HRT) and risk of breast cancer. Cancer Australia. [Link]
-
Purohit, A., et al. (n.d.). The nature of inhibition of steroid sulphatase activity by tibolone and its metabolites. PubMed. [Link]
-
Vinogradova, Y., et al. (2019). Use of hormone replacement therapy and risk of venous thromboembolism: nested case-control studies using the QResearch and CPRD databases. The BMJ. [Link]
-
Kloosterboer, H. J. (2009). Tibolone and its metabolites: Pharmacology, tissue specificity and effects in animal models of tumors. Taylor & Francis Online. [Link]
-
(2024). Study protocol for a 15-week randomised controlled trial assessing the independent effects of high-cholesterol and high-saturated fat diets on LDL cholesterol. NIH. [Link]
-
Weerakkody, Y., et al. (n.d.). Endometrial thickness. Radiopaedia.org. [Link]
-
(n.d.). How to accurately measure endometrium (endometrial lining) on Transvaginal Ultrasound (TVS) and what are common mistakes to avoid?. Dr. Oracle. [Link]
-
(2024). Cohort Study: Oral Hormone Therapy and Tibolone Increase Cardiovascular Risk in Menopausal Women. LinksMedicus. [Link]
-
(2024). What is the mechanism of Tibolone?. Patsnap Synapse. [Link]
-
(n.d.). Protocol - Lipid Profile. PhenX Toolkit. [Link]
-
Caruso, S., et al. (2013). (PDF) Endometrial safety during therapy with Tibolone. ResearchGate. [Link]
-
(n.d.). Measurement of Bone Mineral Density. RACGP. [Link]
-
(n.d.). Does hormone replacement therapy (HRT) increase the risk of cancer?. Cancer Research UK. [Link]
-
Moore, R. A. (1999). Review: Tibolone is as effective as estrogens for postmenopausal symptoms and bone mineral density. ACP Journals. [Link]
-
Mendoza, N., et al. (2021). Effect of Tibolone on Bone Mineral Density in Postmenopausal Women: Systematic Review and Meta-Analysis. PubMed. [Link]
-
Wise, J. (2016). Combined HRT may raise breast cancer risk, study finds. The BMJ. [Link]
-
Lee, S. Y., et al. (2022). Breast cancer risk association with postmenopausal hormone therapy: Health Insurance Database in South Korea–based cohort study. Oxford Academic. [Link]
-
(n.d.). Endometrial Thickness as Measured by Transvaginal Ultrasound and the Corresponding Histopathologic Diagnosis in Women With Postmenopausal Bleeding. PubMed. [Link]
-
Purohit, A., et al. (2002). Inhibition of Oestrone Sulphatase Activity by Tibolone and Its Metabolites. PubMed. [Link]
-
(n.d.). Automatic Measurement of Endometrial Thickness From Transvaginal Ultrasound Images. PMC. [Link]
Sources
- 1. Postmenopausal Tibolone Therapy: Biologic Principles and Applied Clinical Practice - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Tibolone: what does tissue specific activity mean? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. tandfonline.com [tandfonline.com]
- 4. Comparing the Effects of Continuous Hormone Replacement Therapy and Tibolone on the Genital Tract of Menopausal Women; A Randomized Controlled Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 5. What is the mechanism of Tibolone? [synapse.patsnap.com]
- 6. The nature of inhibition of steroid sulphatase activity by tibolone and its metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Inhibition of oestrone sulphatase activity by tibolone and its metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Tibolone and Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 10. bmj.com [bmj.com]
- 11. acpjournals.org [acpjournals.org]
- 12. Comparison of the Efficacy of Tibolone and Transdermal Estrogen in Treating Menopausal Symptoms in Postmenopausal Women - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Effect of Tibolone on Bone Mineral Density in Postmenopausal Women: Systematic Review and Meta-Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Effect of Tibolone on Bone Mineral Density in Postmenopausal Women: Systematic Review and Meta-Analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. storage.imrpress.com [storage.imrpress.com]
- 16. academic.oup.com [academic.oup.com]
- 17. Hormone Replacement Therapy (HRT) and risk of breast cancer | Cancer Australia [canceraustralia.gov.au]
- 18. Hormone replacement therapy and the risk of venous thromboembolism: a population-based study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. bmj.com [bmj.com]
- 20. linksmedicus.com [linksmedicus.com]
- 21. RACGP - Measurement of Bone Mineral Density [racgp.org.au]
- 22. Automatic Measurement of Endometrial Thickness From Transvaginal Ultrasound Images - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Endometrial Thickness as Measured by Transvaginal Ultrasound and the Corresponding Histopathologic Diagnosis in Women With Postmenopausal Bleeding - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. radiopaedia.org [radiopaedia.org]
- 25. droracle.ai [droracle.ai]
- 26. Study protocol for a 15-week randomised controlled trial assessing the independent effects of high-cholesterol and high-saturated fat diets on LDL cholesterol - PMC [pmc.ncbi.nlm.nih.gov]
- 27. PhenX Toolkit: Protocols [phenxtoolkit.org]
Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of Tibolone 3-Dimethyl Ketal in a Laboratory Setting
For researchers and drug development professionals, the integrity of scientific discovery is intrinsically linked to a culture of safety and environmental stewardship. The proper management of chemical waste, particularly for potent, biologically active molecules like Tibolone 3-Dimethyl Ketal, is not merely a regulatory formality but a cornerstone of responsible research. This guide provides a detailed, step-by-step protocol for the safe disposal of this compound, grounded in established safety principles and regulatory standards. The procedures outlined herein are designed to protect laboratory personnel, the wider community, and the environment from potential harm.
The causality behind these stringent disposal protocols stems from the inherent hazards of the parent compound, Tibolone. Classified as a Category 2 carcinogen (suspected of causing cancer), a Category 1B reproductive toxin (may damage fertility), and a substance causing organ damage through repeated exposure, Tibolone and its derivatives demand the highest level of caution.[1][2] As this compound is a closely related synthetic intermediate, it must be handled with the same degree of care, assuming a comparable hazard profile until proven otherwise.
Part 1: Hazard Assessment and Personal Protective Equipment (PPE)
Before beginning any work that will generate this compound waste, a thorough risk assessment is mandatory. The primary routes of exposure are inhalation of dust particles, skin contact, and accidental ingestion.
Understanding the Risks
Tibolone is a synthetic steroid with hormonal properties. Such hormonally active agents can pose significant environmental risks if not disposed of correctly, as they can disrupt the endocrine systems of various organisms even at very low concentrations.[3][4] The disposal procedures must therefore ensure complete containment and destruction.
Mandatory Personal Protective Equipment (PPE)
A multi-layered approach to PPE is essential to prevent exposure. The following table summarizes the required equipment, which should be donned before handling the compound and kept on throughout the waste consolidation and disposal process.
| PPE Component | Specification | Rationale for Use |
| Gloves | Double-gloving with nitrile gloves tested for use with hazardous drugs (e.g., ASTM D6978). | Prevents skin contact and absorption. Double-gloving provides an extra layer of protection in case of a tear or puncture in the outer glove.[5] |
| Lab Coat/Gown | Disposable, solid-front gown with long sleeves and tight-fitting cuffs. | Protects skin and personal clothing from contamination by dust or splashes. |
| Eye Protection | Chemical splash goggles or a full-face shield. | Protects the eyes from dust particles and accidental splashes of solutions containing the compound. |
| Respiratory Protection | A NIOSH-approved respirator (e.g., N95 or higher) should be used if there is a risk of aerosol or dust generation.[6] | Prevents inhalation of fine particles of the compound, which is a primary route of exposure. |
All PPE used during the handling and disposal of this compound is considered contaminated and must be disposed of as hazardous waste.[7]
Part 2: Waste Segregation and Containment Protocol
Proper segregation at the point of generation is the most critical step in a compliant waste management program. Cross-contamination of waste streams can lead to dangerous chemical reactions and significantly increase disposal costs.
Designated Waste Streams
Establish three distinct, clearly labeled waste streams for all materials associated with this compound:
-
Solid Chemical Waste: For the pure compound, reaction residues, and any material grossly contaminated.
-
Contaminated Lab Supplies (Trace Waste): For items with trace contamination, such as used PPE, weighing papers, and disposable labware.
-
Liquid Chemical Waste: For solutions containing this compound and solvent rinses of contaminated glassware.
Step-by-Step Waste Collection and Containment
Step 1: Container Selection
-
Select appropriate, leak-proof, and chemically compatible containers for each waste stream.[8][9][10]
-
For solid waste, use a sealable, wide-mouth container made of high-density polyethylene (HDPE).
-
For liquid waste, use a sealable, shatter-resistant container (e.g., plastic-coated glass or HDPE) with a screw cap.[10] Ensure the container material is compatible with the solvents used.
Step 2: Labeling
-
Immediately label all waste containers with a "Hazardous Waste" label.[9]
-
The label must include:
-
The full chemical name: "this compound"
-
The words "Hazardous Waste"
-
An accurate description of the contents (e.g., "Solid this compound," "Methanol rinse solutions with this compound")
-
The specific hazard warnings: "Carcinogen," "Reproductive Toxin," "Toxic"
-
The date accumulation started.
-
Step 3: Waste Accumulation
-
For Solid Waste:
-
Carefully transfer the solid this compound waste into the designated solid waste container using a dedicated spatula or scoop.
-
Avoid creating dust. If possible, perform this transfer within a chemical fume hood or a ventilated containment enclosure.[11]
-
-
For Contaminated Lab Supplies:
-
Place all used PPE (gloves, gowns), weighing papers, contaminated wipes, and other disposable items into the designated container for trace-contaminated waste.[7]
-
Seal the container when not in use.
-
-
For Liquid Waste:
-
Carefully pour liquid waste into the designated liquid waste container using a funnel.
-
Rinse contaminated glassware (e.g., beakers, flasks) with a small amount of an appropriate solvent (e.g., ethanol, methanol) and add the rinsate to the liquid hazardous waste container.
-
Do not fill liquid waste containers beyond 90% capacity to allow for expansion.[9]
-
Keep the container securely capped at all times, except when adding waste.[8]
-
The following diagram illustrates the decision-making process for proper waste segregation.
Caption: Waste Segregation Workflow for this compound.
Part 3: Spill Management and Decontamination
Accidents can happen, and a prepared response is crucial to mitigate exposure and environmental release.
Immediate Spill Response
-
Alert Personnel: Immediately alert others in the vicinity.
-
Evacuate: If the spill is large or generates significant dust, evacuate the immediate area.
-
Isolate: Secure the area to prevent unauthorized entry.
-
Assess: From a safe distance, assess the extent of the spill and consult the Safety Data Sheet (SDS) for Tibolone.[1]
Spill Cleanup Protocol
-
For Small Powder Spills:
-
Don the full required PPE, including respiratory protection.
-
Gently cover the spill with damp paper towels or absorbent pads to avoid making the powder airborne.
-
Carefully wipe up the material, working from the outside of the spill inward.
-
Place all cleanup materials into the "Solid Chemical Waste" container.
-
-
For Liquid Spills:
-
Use a chemical spill kit with absorbent pads or pillows to contain and absorb the liquid.
-
Place the saturated absorbent materials into the "Solid Chemical Waste" container.
-
-
Decontamination:
Part 4: Storage and Final Disposal
Proper storage of hazardous waste is regulated and essential for safety. Final disposal must be handled by a certified entity.
On-Site Storage
-
Store all sealed and labeled hazardous waste containers in a designated Satellite Accumulation Area (SAA).[10]
-
The SAA must be located at or near the point of generation and under the control of laboratory personnel.
-
Ensure secondary containment is used for liquid waste containers to catch any potential leaks.
-
Do not accumulate more than 55 gallons of hazardous waste in an SAA.
-
Waste must be moved from the SAA to a central accumulation area within one year of the start date on the label, or within three days once the container is full.[10]
Final Disposal Procedure
Under no circumstances should this compound or its waste be disposed of down the drain or in the regular trash.[1][12]
-
Engage a Professional Waste Vendor: Your institution's Environmental Health and Safety (EHS) office will have a contract with a licensed hazardous waste disposal company.[13]
-
Schedule a Pickup: Contact your EHS office to schedule a pickup of the full, sealed, and properly labeled waste containers.
-
Documentation: Ensure all necessary paperwork, such as a hazardous waste manifest, is completed accurately. This is typically handled by the EHS office in conjunction with the waste vendor.
-
Method of Destruction: The most appropriate disposal method for hormonally active compounds like this compound is high-temperature incineration at an approved hazardous waste facility.[7] This method ensures the complete destruction of the active molecule, preventing its release into the environment. Alternative methods like chemical degradation (e.g., UV-oxidation, Fenton oxidation) may also be used by specialized facilities but are less common for solid waste streams.[14][15]
By adhering to this comprehensive disposal guide, laboratory professionals can ensure they are not only compliant with federal and local regulations but are also upholding their ethical responsibility to protect themselves, their colleagues, and the environment.
References
-
Organon. (2023, September 26). SAFETY DATA SHEET Tibolone Formulation. [Link]
-
Occupational Safety and Health Administration (OSHA). Controlling Occupational Exposure to Hazardous Drugs. [Link]
-
Organon. (2024, April 6). SAFETY DATA SHEET according to Regulation (EC) No. 1907/2006. [Link]
-
U.S. Environmental Protection Agency (EPA). (2025, November 25). Regulations for Hazardous Waste Generated at Academic Laboratories. [Link]
-
Karolinska Institutet. (2025, May 28). Laboratory waste. [Link]
-
Organon. (2023, September 26). SAFETY DATA SHEET Tibolone Formulation. [Link]
-
American Society of Health-System Pharmacists (ASHP). (2006). ASHP Guidelines on Handling Hazardous Drugs. [Link]
-
MDPI. (2023, January 14). Methods of Removal of Hormones in Wastewater. [Link]
-
Daniels Health. (2025, May 21). How to Ensure Safe Chemical Waste Disposal in Laboratories. [Link]
-
PubMed. (2013). Removal of steroid estrogens from waste activated sludge using Fenton oxidation: influencing factors and degradation intermediates. [Link]
-
U.S. Environmental Protection Agency (EPA). Laboratory Environmental Sample Disposal Information Document. [Link]
-
Health and Safety Executive (HSE). Safe handling of cytotoxic drugs in the workplace. [Link]
-
Emory University Environmental Health and Safety Office. (2025-2026). Hazardous Waste - EHSO Manual. [Link]
-
enviolet. Elimination of Hormones in Pharmaceutical Waste Water. [Link]
-
Organon. (2020, October 16). SAFETY DATA SHEET Tibolone Formulation. [Link]
-
Stericycle. (2025, May 20). USP 800 & Hazardous Drug Disposal. [Link]
-
Occupational Safety and Health Administration (OSHA). (1986, January 29). Guidelines for Cytotoxic (Antineoplastic) Drugs. [Link]
-
GAIACA. (2022, April 11). How to Dispose of Chemical Waste in a Lab Correctly. [Link]
-
ResearchGate. (2025, October 10). A Review of Methods for the Removal of Endocrine-Disrupting Compounds with a Focus on Oestrogens and Pharmaceuticals Found in Wastewater. [Link]
-
Pan American Health Organization (PAHO). Safe Handling of Hazardous Chemotherapy Drugs in Limited-Resource Settings. [Link]
-
National Center for Biotechnology Information (NCBI). Exposures: Sources and Dynamics of Hormonally Active Agents in the Environment. [Link]
-
Central Washington University. Laboratory Hazardous Waste Disposal Guidelines. [Link]
Sources
- 1. organon.com [organon.com]
- 2. organon.com [organon.com]
- 3. Laboratory waste | Staff Portal [staff.ki.se]
- 4. mdpi.com [mdpi.com]
- 5. ashp.org [ashp.org]
- 6. www3.paho.org [www3.paho.org]
- 7. Hazardous Drugs - Controlling Occupational Exposure to Hazardous Drugs | Occupational Safety and Health Administration [osha.gov]
- 8. EHSO Manual 2025-2026 - Hazardous Waste [labman.ouhsc.edu]
- 9. How to Dispose of Chemical Waste in a Lab Correctly [gaiaca.com]
- 10. Laboratory Hazardous Waste Disposal Guidelines | Central Washington University [cwu.edu]
- 11. hse.gov.uk [hse.gov.uk]
- 12. organon.com [organon.com]
- 13. epa.gov [epa.gov]
- 14. Removal of steroid estrogens from waste activated sludge using Fenton oxidation: influencing factors and degradation intermediates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. enviolet.com [enviolet.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
